Dibekacin (sulfate)
Description
BenchChem offers high-quality Dibekacin (sulfate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibekacin (sulfate) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C18H39N5O12S |
|---|---|
Molecular Weight |
549.6 g/mol |
IUPAC Name |
(2S,3S,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6R)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;sulfuric acid |
InChI |
InChI=1S/C18H37N5O8.H2O4S/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18;1-5(2,3)4/h6-18,24-27H,1-5,19-23H2;(H2,1,2,3,4)/t6-,7-,8+,9-,10-,11+,12-,13+,14+,15-,16+,17-,18-;/m1./s1 |
InChI Key |
GXKUKBCVZHBTJW-PMAQWHKESA-N |
Isomeric SMILES |
C1C[C@H]([C@H](O[C@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)N)N.OS(=O)(=O)O |
Canonical SMILES |
C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Dibekacin (Sulfate) on Bacterial Ribosomes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibekacin (B1670413), a semisynthetic aminoglycoside antibiotic, exerts its bactericidal effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying dibekacin's interaction with the bacterial ribosome. It details the primary and secondary binding sites, the consequential inhibition of key translational processes, and quantitative data on its inhibitory effects. Furthermore, this guide furnishes detailed protocols for essential experiments used to elucidate the mechanism of action of dibekacin and related aminoglycosides, alongside visual representations of these processes to facilitate a deeper understanding.
Introduction
Dibekacin is a 4,6-disubstituted 2-deoxystreptamine (B1221613) (DOS) aminoglycoside antibiotic derived from kanamycin (B1662678) B. Its broad spectrum of activity against both Gram-positive and Gram-negative bacteria has made it a valuable therapeutic agent. The primary target of dibekacin, like other aminoglycosides, is the bacterial ribosome, where it interferes with protein synthesis, leading to bacterial cell death.[1][2] Understanding the precise mechanism of action at the molecular level is crucial for combating the rise of antibiotic resistance and for the development of novel antibacterial agents. This guide aims to provide a detailed technical overview of dibekacin's interaction with the bacterial ribosome for researchers and professionals in the field of drug development.
Mechanism of Action
Dibekacin's bactericidal activity stems from its ability to bind to the bacterial ribosome and disrupt multiple stages of protein synthesis. This multifaceted inhibition is a hallmark of aminoglycoside action.
Ribosomal Binding Sites
Dibekacin has two recognized binding sites on the bacterial 70S ribosome:
-
Primary Binding Site (A-site of the 30S Subunit): The principal target for dibekacin is the decoding center within helix 44 (h44) of the 16S ribosomal RNA (rRNA) in the small 30S subunit.[3][4] This region, also known as the aminoacyl-tRNA (A-site), is responsible for decoding the messenger RNA (mRNA) codon. Binding of dibekacin to this site induces a conformational change in the rRNA, forcing the flipping out of two universally conserved adenine (B156593) residues (A1492 and A1493). This conformational change mimics the state of the ribosome when a correct codon-anticodon pairing has occurred, leading to a decrease in translational fidelity.[3][5]
-
Secondary Binding Site (H69 of the 50S Subunit): A secondary binding site for aminoglycosides, including likely for dibekacin, has been identified in helix 69 (H69) of the 23S rRNA in the large 50S subunit.[3][5] This site is located at the interface between the 30S and 50S subunits and is involved in intersubunit communication and ribosome recycling.
Inhibition of Protein Synthesis
The binding of dibekacin to the ribosome leads to several inhibitory effects on protein synthesis:
-
Inhibition of Initiation: While the primary effects are on elongation and termination, high concentrations of aminoglycosides can interfere with the formation of the 70S initiation complex.
-
mRNA Misreading: By locking the A-site in a "closed" conformation, dibekacin reduces the accuracy of tRNA selection, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[3][5] This results in the synthesis of non-functional or toxic proteins, contributing to cell death.[6]
-
Inhibition of Translocation: Dibekacin significantly hinders the movement of the mRNA-tRNA complex from the A-site to the peptidyl-tRNA (P-site), a crucial step in peptide elongation catalyzed by Elongation Factor G (EF-G).[3][7][8] This inhibition slows down or halts protein synthesis.
-
Inhibition of Ribosome Recycling: Binding to the secondary site on H69 can interfere with the disassembly of the post-termination complex by the ribosome recycling factor (RRF) and EF-G, thus preventing the ribosomal subunits from participating in new rounds of translation.[5][9]
Quantitative Data
While specific quantitative data for dibekacin is limited in the readily available literature, extensive research on its close derivative, arbekacin (B1665167), provides valuable insights into its potency. Arbekacin is synthesized from dibekacin and differs by the addition of a 3-amino-2-hydroxybutyric acid (AHB) moiety, which enhances its resistance to certain aminoglycoside-modifying enzymes.[3] Comparative studies have shown that arbekacin exhibits a lower minimum inhibitory concentration (MIC) and a lower inhibition constant for translocation compared to dibekacin, suggesting dibekacin is a less potent inhibitor.
Table 1: Inhibitory Concentrations of Arbekacin (Dibekacin Derivative) [3][4]
| Parameter | Value | Description |
| IC₅₀ (Protein Synthesis) | 125 nM | Half-maximal inhibitory concentration for in vitro protein synthesis of GFP+. |
| Kᵢ (Translocation) | 0.36 ± 0.02 µM | Half-maximal inhibitory concentration for the inhibition of EF-G catalyzed mRNA translocation. |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to study the mechanism of action of dibekacin on bacterial ribosomes.
In Vitro Protein Synthesis Inhibition Assay
This assay measures the dose-dependent inhibition of protein synthesis by dibekacin in a cell-free translation system.
Principle: A reconstituted in vitro transcription-translation system, such as the PURE system, is used to synthesize a reporter protein (e.g., Green Fluorescent Protein - GFP, or Luciferase). The amount of synthesized protein is quantified in the presence of varying concentrations of dibekacin.
Materials:
-
PURExpress® In Vitro Protein Synthesis Kit (or equivalent)
-
Plasmid DNA encoding a reporter protein (e.g., pET-GFP)
-
Dibekacin sulfate (B86663) solution of known concentration
-
Nuclease-free water
-
Fluorometer or luminometer for detection
-
384-well microplates
Procedure:
-
Prepare Dibekacin Dilutions: Prepare a serial dilution of dibekacin sulfate in nuclease-free water to cover a wide range of concentrations (e.g., 0.01 µM to 100 µM).
-
Set up the Reactions: In a 384-well plate, assemble the following reaction mixture on ice for each concentration of dibekacin and a no-drug control:
-
Solution A (PURExpress®): 4 µL
-
Solution B (PURExpress®): 3 µL
-
Reporter Plasmid DNA (e.g., 100 ng/µL): 1 µL
-
Dibekacin solution (or water for control): 1 µL
-
Nuclease-free water: to a final volume of 10 µL
-
-
Incubation: Incubate the plate at 37°C for 2-4 hours in a plate reader capable of measuring fluorescence (for GFP) or luminescence (for Luciferase) at regular intervals.
-
Data Analysis:
-
Plot the fluorescence or luminescence signal as a function of time for each dibekacin concentration.
-
Determine the initial rate of protein synthesis for each concentration.
-
Plot the percentage of inhibition (relative to the no-drug control) against the logarithm of the dibekacin concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Ribosome Binding Assay (Nitrocellulose Filter Binding)
This assay determines the binding affinity (dissociation constant, Kd) of dibekacin to bacterial ribosomes.
Principle: This method relies on the ability of nitrocellulose membranes to bind proteins and protein-ligand complexes, while allowing unbound nucleic acids (in this case, radiolabeled rRNA or ribosomes) to pass through.
Materials:
-
Purified 70S ribosomes from E. coli
-
³H-labeled dibekacin or radiolabeled 16S rRNA
-
Binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 100 mM NH₄Cl, 10 mM Mg(OAc)₂, 6 mM β-mercaptoethanol)
-
Wash buffer (same as binding buffer)
-
Nitrocellulose membranes (0.45 µm pore size)
-
Vacuum filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Reaction Mixtures: In a series of microcentrifuge tubes, prepare reaction mixtures containing a constant concentration of radiolabeled ribosomes (or 16S rRNA) and varying concentrations of dibekacin. Include a control with no dibekacin.
-
Incubation: Incubate the mixtures at 37°C for 30 minutes to allow binding to reach equilibrium.
-
Filtration:
-
Pre-wet the nitrocellulose filters with wash buffer.
-
Apply the reaction mixtures to the filters under a gentle vacuum.
-
Wash each filter with 3 x 1 mL of cold wash buffer to remove unbound ligand.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound radiolabeled ligand as a function of the dibekacin concentration.
-
Fit the data to a saturation binding curve to determine the Kd.
-
Toeprinting Assay for Inhibition of Translocation
This assay maps the precise location of ribosomes stalled on an mRNA template due to the inhibitory action of dibekacin.
Principle: A reverse transcriptase enzyme is used to synthesize a complementary DNA (cDNA) strand from a primer annealed downstream of the ribosome binding site on an mRNA. The reverse transcriptase will stop when it encounters the stalled ribosome, generating a truncated cDNA product (the "toeprint"). The size of this product reveals the position of the ribosome on the mRNA.
Materials:
-
In vitro transcription/translation-coupled system (e.g., PURExpress®)
-
Linear DNA template containing a T7 promoter followed by a specific mRNA sequence
-
⁵'-radiolabeled DNA primer complementary to a sequence downstream of the expected stalling site
-
Reverse transcriptase (e.g., AMV or SuperScript)
-
dNTPs
-
Dibekacin sulfate solution
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager
Procedure:
-
Set up Translation Reactions: In microcentrifuge tubes, set up in vitro translation reactions containing the DNA template, the coupled transcription/translation system, and varying concentrations of dibekacin. Include a no-drug control.
-
Incubation: Incubate the reactions at 37°C for 15-30 minutes to allow for ribosome stalling.
-
Primer Annealing: Add the radiolabeled primer to each reaction and incubate at a suitable temperature for primer annealing.
-
Reverse Transcription: Initiate the reverse transcription reaction by adding reverse transcriptase and dNTPs. Incubate at 37°C for 15-20 minutes.
-
Sample Preparation and Electrophoresis:
-
Stop the reactions and purify the cDNA products.
-
Run the samples on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated from the same DNA template.
-
-
Analysis:
-
Visualize the radiolabeled cDNA products using a phosphorimager.
-
The appearance of a specific band in the presence of dibekacin that is absent or reduced in the control indicates ribosome stalling. The position of this "toeprint" relative to the sequencing ladder reveals the precise codon at which the ribosome is stalled.
-
Visualizations
Mechanism of Action of Dibekacin
Caption: Overview of Dibekacin's mechanism of action on the bacterial ribosome.
Experimental Workflow for In Vitro Protein Synthesis Inhibition Assay
Caption: Workflow for the in vitro protein synthesis inhibition assay.
Logical Relationship in Toeprinting Assay
Caption: Logical flow of the ribosome toeprinting assay.
Conclusion
Dibekacin effectively inhibits bacterial protein synthesis through a multi-pronged attack on the ribosome. Its primary interaction with the 30S A-site leads to mRNA misreading and inhibition of translocation, while its secondary interaction with the 50S subunit can impede ribosome recycling. The experimental protocols detailed in this guide provide a framework for the continued investigation of dibekacin and other aminoglycosides, which is essential for understanding and overcoming antibiotic resistance. The provided visualizations aim to clarify the complex molecular interactions and experimental workflows involved in this critical area of research. Further studies to determine the precise kinetic parameters and binding affinities of dibekacin will be invaluable for the rational design of next-generation antibiotics.
References
- 1. Filter binding assay - Wikipedia [en.wikipedia.org]
- 2. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Ribosomal stalling landscapes revealed by high-throughput inverse toeprinting of mRNA libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A double-filter method for nitrocellulose-filter binding: application to protein-nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
The Antimicrobial Spectrum of Dibekacin Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibekacin (B1670413) sulfate (B86663) is a semisynthetic aminoglycoside antibiotic derived from kanamycin (B1662678) B.[1] It is recognized for its potent bactericidal activity, particularly against a range of challenging Gram-negative pathogens. Like other aminoglycosides, Dibekacin exerts its antimicrobial effect by inhibiting bacterial protein synthesis. This technical guide provides an in-depth overview of the antimicrobial spectrum of Dibekacin sulfate, presenting quantitative data, detailed experimental protocols for its determination, and visualizations of its mechanism of action and experimental workflows.
Mechanism of Action
Dibekacin, as with other aminoglycoside antibiotics, functions by irreversibly binding to the 30S subunit of the bacterial ribosome.[1] This binding interferes with the initiation complex, causes misreading of the mRNA template, and ultimately leads to the production of non-functional or toxic proteins, resulting in bacterial cell death.[1]
Mechanism of action of Dibekacin on a bacterial cell.
In Vitro Antimicrobial Spectrum
The in vitro activity of Dibekacin has been evaluated against a wide array of clinically significant bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, specifically the MIC₅₀ and MIC₉₀, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Gram-Negative Bacteria
Dibekacin demonstrates significant potency against many Gram-negative bacilli, including members of the Enterobacterales and Pseudomonas aeruginosa.[2][3] It has been shown to be more potent than cefotaxime (B1668864), cefuroxime (B34974), and piperacillin (B28561) against a collection of Gram-negative pathogens.[3] Notably, its activity against Pseudomonas aeruginosa is a key feature, with some studies indicating it is slightly more active than gentamicin (B1671437) against certain isolates.[1] However, its activity against Serratia marcescens may be comparatively lower than gentamicin.[1]
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Pseudomonas aeruginosa | - | 1 | 4 | [4] |
| Escherichia coli | - | 0.25 - 1 | 1 - 8 | [4] |
| Klebsiella spp. | - | 0.25 - 1 | 1 - 8 | [4] |
| Enterobacter spp. | - | 0.25 - 1 | 1 - 8 | [4] |
| Acinetobacter baumannii | - | 2 | - | [4] |
Gram-Positive Bacteria
While primarily used for Gram-negative infections, Dibekacin also exhibits activity against some Gram-positive bacteria. Arbekacin, a derivative of dibekacin, has demonstrated good in vitro activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[4][5]
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus (MSSA & MRSA) | - | - | 3.13 | [5] |
| Staphylococcus epidermidis | - | - | 3.13 | [5] |
Experimental Protocols for Antimicrobial Susceptibility Testing
The determination of the antimicrobial spectrum of Dibekacin relies on standardized in vitro susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these procedures to ensure reproducibility and accuracy.[2] The two primary methods are broth microdilution and agar (B569324) dilution.
Broth Microdilution Method
This method involves challenging a standardized bacterial inoculum with serially diluted concentrations of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.
Procedure Outline:
-
Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of Dibekacin sulfate is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Inoculation: The microtiter plates containing the antimicrobial dilutions are inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Agar Dilution Method
In this method, varying concentrations of the antimicrobial agent are incorporated into an agar medium, which is then inoculated with the test organisms.
Procedure Outline:
-
Preparation of Agar Plates: A series of agar plates (typically Mueller-Hinton Agar) are prepared, each containing a specific concentration of Dibekacin sulfate.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.
-
Inoculation: The surface of each agar plate is spot-inoculated with a standardized number of bacteria (approximately 10⁴ CFU per spot) using a multipoint replicator.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of the bacteria.
Generalized workflow for MIC determination.
Conclusion
Dibekacin sulfate remains a potent aminoglycoside with a significant role in treating severe bacterial infections, particularly those caused by Gram-negative pathogens like Pseudomonas aeruginosa. Its established mechanism of action and well-defined antimicrobial spectrum, determined through standardized protocols, provide a solid foundation for its clinical application and for further research and development in the field of antimicrobial agents. Continuous surveillance of its in vitro activity is crucial to monitor for the emergence of resistance and to ensure its ongoing efficacy.
References
- 1. In vitro comparison of dibekacin and gentamicin activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. [Comparative study of the in vitro activity of dibekacin, piperacillin, cefotaxime and cefuroxime on gram-negative bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arbekacin activity against contemporary clinical bacteria isolated from patients hospitalized with pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Clinical laboratory approach to evaluate administration dose of arbekacin. Reevaluation of in vitro MIC break points in the disk susceptibility test] - PubMed [pubmed.ncbi.nlm.nih.gov]
Dibekacin (Sulfate): A Deep Dive into its Inhibition of Protein Synthesis in Gram-negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibekacin (B1670413), a semisynthetic aminoglycoside antibiotic derived from kanamycin (B1662678) B, exhibits potent bactericidal activity against a broad spectrum of Gram-negative bacteria.[1][2] Its efficacy stems from its ability to disrupt the intricate process of bacterial protein synthesis, a fundamental mechanism for cell viability and proliferation. This technical guide provides a comprehensive overview of the core mechanism of dibekacin's action, focusing on its inhibitory effects on protein synthesis in Gram-negative pathogens. We will delve into quantitative data on its in vitro activity, detailed experimental protocols for assessing its function, and visual representations of the key molecular interactions and experimental workflows.
Mechanism of Action: Targeting the Bacterial Ribosome
Dibekacin, like other aminoglycosides, exerts its antibacterial effect by binding to the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.[3][4] The primary target of dibekacin is the 30S ribosomal subunit.[3] This binding event triggers a cascade of downstream effects that ultimately prove lethal to the bacterium.
The core mechanism of dibekacin-mediated protein synthesis inhibition can be broken down into three key events:
-
Interference with the Initiation Complex: While not the primary mode of action for all aminoglycosides, dibekacin can interfere with the proper formation of the 70S initiation complex, a crucial first step in protein synthesis.
-
Codon Misreading: Dibekacin binding to the A-site on the 16S rRNA of the 30S subunit induces a conformational change.[4][5] This distortion of the ribosomal structure reduces the fidelity of codon-anticodon recognition, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[3][6] The accumulation of these non-functional or misfolded proteins disrupts cellular processes and can contribute to membrane damage.[3]
-
Inhibition of Translocation: Dibekacin also physically blocks the translocation of the peptidyl-tRNA from the A-site to the P-site on the ribosome.[3][7] This steric hindrance effectively halts the elongation phase of protein synthesis, leading to a premature termination of translation.
The combination of producing aberrant proteins and arresting protein synthesis altogether creates a synergistic effect that leads to rapid bacterial cell death.
Data Presentation: In Vitro Activity of Dibekacin
The in vitro potency of dibekacin is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) of dibekacin against common Gram-negative pathogens, compiled from various studies.
| Gram-negative Pathogen | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Pseudomonas aeruginosa | 579 | - | - | [1] |
| Pseudomonas aeruginosa | 200 | - | - | [2] |
| Pseudomonas aeruginosa | 221 | Dibekacin comparable to Gentamicin | - | [8][9] |
| Pseudomonas aeruginosa | 266 | Lower than Piperacillin, Cefotaxime, Cefuroxime | Lower than Piperacillin, Cefotaxime, Cefuroxime | [10] |
| Escherichia coli | - | - | - | [2][11] |
| Escherichia coli | - | MIC increased from 16 to 512 in resistant strain | - | [11] |
| Klebsiella spp. | - | - | - | [2][9][12][13][14] |
| Enterobacter spp. | - | - | - | [2] |
| Serratia spp. | 221 | Less active than Gentamicin | - | [8][9] |
| Serratia spp. | - | - | - | [2] |
| Proteus spp. | - | - | - | [2] |
Note: Direct comparison of MIC values across different studies should be done with caution due to variations in testing methodologies and geographical locations of clinical isolates.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of dibekacin on bacterial protein synthesis.
Determination of Minimum Inhibitory Concentration (MIC)
a) Broth Microdilution Method
This method determines the MIC of dibekacin in a liquid growth medium.
Materials:
-
Dibekacin sulfate (B86663) powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Dibekacin Stock Solution: Accurately weigh dibekacin sulfate powder and dissolve it in sterile deionized water to create a high-concentration stock solution (e.g., 1024 µg/mL). Filter-sterilize the stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the dibekacin stock solution in CAMHB directly in the 96-well plate to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control well (bacterial inoculum in broth without antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of dibekacin that shows no visible turbidity (bacterial growth).
b) Agar (B569324) Dilution Method
This method determines the MIC of dibekacin on a solid growth medium.
Materials:
-
Dibekacin sulfate powder
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 1 x 10^4 CFU/spot
-
Inoculator
Procedure:
-
Prepare Antibiotic-Containing Agar: Prepare molten MHA and cool it to 45-50°C. Add appropriate volumes of sterile dibekacin stock solution to different aliquots of agar to create a series of plates with two-fold decreasing concentrations of the antibiotic.
-
Pour Plates: Pour the antibiotic-containing agar into sterile petri dishes and allow them to solidify.
-
Inoculation: Spot-inoculate the standardized bacterial suspension onto the surface of each agar plate using a multipoint inoculator.
-
Controls: Include a growth control plate containing no antibiotic.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of dibekacin that completely inhibits bacterial growth, disregarding a single colony or a faint haze.
In Vitro Protein Synthesis Inhibition Assay (Coupled Transcription-Translation System)
This assay measures the direct inhibitory effect of dibekacin on protein synthesis in a cell-free system.[14][15][16][17][18][19][20][21]
a) Preparation of S30 Cell Extract from E. coli [8][10][22][23]
Materials:
-
E. coli strain (e.g., MRE600 or a suitable expression strain)
-
Lysis buffer (e.g., 10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT)
-
French press or sonicator
-
Centrifuge
-
Dialysis tubing (10-12 kDa MWCO)
Procedure:
-
Cell Culture and Harvest: Grow E. coli cells to mid-log phase, harvest by centrifugation, and wash the cell pellet.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells using a French press or sonicator.
-
Centrifugation: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant (S30 fraction).
-
Pre-incubation: Incubate the S30 extract with a pre-incubation mix containing ATP, GTP, amino acids, and an energy regenerating system to degrade endogenous mRNA and runoff ribosomes.
-
Dialysis: Dialyze the S30 extract against the lysis buffer to remove small molecules.
-
Storage: Aliquot the S30 extract and store it at -80°C.
b) In Vitro Translation Reaction [14][15][16][17][18][19][20][21]
Materials:
-
S30 cell extract
-
Reaction buffer (containing ATP, GTP, amino acids, and an energy regenerating system)
-
DNA template encoding a reporter protein (e.g., luciferase or GFP)
-
T7 RNA polymerase
-
Dibekacin sulfate solution at various concentrations
-
Radiolabeled amino acid (e.g., [35S]-methionine) or a reporter protein assay system
-
Trichloroacetic acid (TCA) (for radiolabeling)
-
Scintillation counter or luminometer/fluorometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the S30 extract, reaction buffer, DNA template, and T7 RNA polymerase.
-
Addition of Dibekacin: Add different concentrations of dibekacin to the reaction tubes. Include a no-antibiotic control.
-
Initiation of Translation: If using a radiolabeled amino acid, add it to the reaction mix. Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).
-
Quantification of Protein Synthesis:
-
Radiolabeling: Stop the reaction by adding TCA to precipitate the newly synthesized proteins. Collect the precipitate on a filter, wash, and measure the incorporated radioactivity using a scintillation counter.
-
Reporter Protein Assay: If using a reporter like luciferase, add the appropriate substrate and measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of protein synthesis inhibition for each dibekacin concentration relative to the no-antibiotic control.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and experimental procedures described in this guide.
Caption: Mechanism of Dibekacin Action.
Caption: Broth Microdilution MIC Workflow.
Caption: In Vitro Translation Inhibition Workflow.
Conclusion
Dibekacin sulfate remains a significant tool in the arsenal (B13267) against Gram-negative bacterial infections. Its potent inhibitory effect on protein synthesis, achieved through a multi-pronged attack on the bacterial ribosome, underscores the importance of this cellular process as an antibiotic target. A thorough understanding of its mechanism of action, coupled with standardized in vitro characterization methods, is essential for its effective clinical use and for the development of novel antimicrobial agents that can overcome emerging resistance. This guide provides researchers and drug development professionals with a foundational understanding and practical methodologies to further explore the intricate interactions between dibekacin and the bacterial protein synthesis machinery.
References
- 1. Preparation S-30 extract for protein synthesis in vitro - Amino Acids & Proteins | Laboratory Methodology [biocyclopedia.com]
- 2. [Dibekacin--a novel aminoglycoside antibioticl. Antimicrobial activity and parallel resistance in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of habekacin, a novel amino acid-containing aminoglycoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into translation inhibition by aminoglycoside antibiotic arbekacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the in vitro susceptibility of clinical isolates of NDM-producing Klebsiella pneumoniae to new antibiotics included in a treatment regimen for infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell-Free Protein Synthesis Using S30 Extracts from Escherichia coli RFzero Strains for Efficient Incorporation of Non-Natural Amino Acids into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of MIC distribution of arbekacin, cefminox, fosfomycin, biapenem and other antibiotics against gram-negative clinical isolates in South India: a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Evaluation of the in vitro susceptibility of clinical isolates of NDM-producing Klebsiella pneumoniae to new antibiotics included in a treatment regimen for infections [frontiersin.org]
- 14. Evaluation of the in vitro susceptibility of clinical isolates of NDM-producing Klebsiella pneumoniae to new antibiotics included in a treatment regimen for infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of translation and bacterial growth by peptide nucleic acid targeted to ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic thermorubin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
- 20. ijm.tums.ac.ir [ijm.tums.ac.ir]
- 21. academic.oup.com [academic.oup.com]
- 22. Chassis/Cell-Free Systems/Homemade E.coli S30/Preparation Protocol - parts.igem.org [parts.igem.org]
- 23. journals.plos.org [journals.plos.org]
Chemical structure and properties of Dibekacin sulfate for research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Dibekacin sulfate (B86663). The information is intended to support research and development efforts in the fields of antimicrobial drug discovery and infectious disease.
Chemical Structure and Physicochemical Properties
Dibekacin is a semi-synthetic aminoglycoside antibiotic derived from kanamycin (B1662678) B. It is supplied as a sulfate salt, a white to yellowish-white powder.
Chemical Structure:
-
IUPAC Name: (2S,3S,4S,5S,6R)-4-amino-2-(((1S,2S,3R,4S,6R)-4,6-diamino-3-(((2R,3R,6R)-3-amino-6-(aminomethyl)tetrahydro-2H-pyran-2-yl)oxy)-2-hydroxycyclohexyl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,5-diol, sulfate salt[1]
-
Chemical Formula: C₁₈H₃₇N₅O₈·xH₂SO₄
-
Molecular Weight: 451.5 g/mol (free base)[3]
Physicochemical Data:
| Property | Value | Reference |
| Appearance | White to yellowish-white powder | |
| Solubility | Very soluble in water; Practically insoluble in ethanol.[4] | [4] |
| Melting Point | Data not available for the sulfate salt. | |
| pKa | Data not available. | |
| Storage | Store at 2°C - 8°C.[2] | [2] |
Mechanism of Action
Dibekacin sulfate exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[4] As an aminoglycoside, its primary target is the bacterial ribosome.
Figure 1: Mechanism of action of Dibekacin sulfate.
The process begins with the entry of Dibekacin into the bacterial cell, followed by irreversible binding to the 30S ribosomal subunit. This binding interferes with the initiation complex of protein synthesis and causes misreading of the mRNA template. The resulting production of nonfunctional or toxic proteins leads to disruption of the cell membrane and ultimately, bacterial cell death.[4]
Antibacterial Spectrum and Resistance
Dibekacin sulfate has a broad spectrum of activity, particularly against Gram-negative bacteria. It is also effective against some Gram-positive organisms.
In Vitro Activity of Dibekacin:
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Pseudomonas aeruginosa | 1 | 4 | [5] |
| Escherichia coli | ≤3.13 | ≤3.13 | [6] |
| Klebsiella pneumoniae | ≤3.13 | ≤3.13 | [6] |
| Staphylococcus aureus (MSSA & MRSA) | 3.13 | 3.13 | [6] |
Resistance Mechanisms:
The primary mechanism of resistance to Dibekacin and other aminoglycosides is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs). These enzymes, such as acetyltransferases, phosphotransferases, and nucleotidyltransferases, alter the structure of the drug, preventing it from binding to the ribosome.
Pharmacokinetics and Pharmacodynamics
Understanding the absorption, distribution, metabolism, and excretion (ADME) of Dibekacin sulfate is crucial for its application in research.
Pharmacokinetic Parameters in Humans (1.5 mg/kg intramuscular dose):
| Parameter | Value | Reference |
| Time to Peak Concentration (Tmax) | ~1 hour | |
| Peak Serum Concentration (Cmax) | 6-8 µg/mL | |
| Elimination Half-life (t½) | 2-2.5 hours | |
| Excretion | Primarily renal |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following provides a general workflow for determining the MIC of Dibekacin sulfate using the broth microdilution method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apec.org [apec.org]
- 6. [Clinical laboratory approach to evaluate administration dose of arbekacin. Reevaluation of in vitro MIC break points in the disk susceptibility test] - PubMed [pubmed.ncbi.nlm.nih.gov]
Dibekacin (Sulfate): A Technical Guide on the Semisynthetic Aminoglycoside Derived from Kanamycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibekacin (B1670413) is a semi-synthetic aminoglycoside antibiotic derived from kanamycin (B1662678) B.[1][2][3] Chemically known as 3',4'-dideoxykanamycin B, this modification from its parent compound enhances its antibacterial spectrum, particularly against strains that have developed resistance to other aminoglycosides.[1][2] Developed in Japan, Dibekacin has become a significant agent in treating severe bacterial infections, especially those caused by Gram-negative pathogens.[2][4] This guide provides an in-depth technical overview of Dibekacin sulfate (B86663), covering its synthesis, mechanism of action, antimicrobial activity, and relevant experimental protocols.
Chemical Properties and Synthesis
Dibekacin's unique properties stem from the removal of the hydroxyl groups at the 3' and 4' positions of the kanamycin B molecule.[2] This structural alteration makes it less susceptible to certain bacterial enzymes that inactivate other aminoglycosides.
Physicochemical Properties
The following table summarizes the key physicochemical properties of Dibekacin sulfate.
| Property | Value |
| Chemical Formula | C18H39N5O12S[5] |
| Molecular Weight | 549.59 g/mol [5][6] |
| CAS Number | 58580-55-5[5] |
| Appearance | Yellowish-white powder[7] |
| Storage Temperature | 2°C - 8°C[5] |
| Synonyms | 3',4'-Dideoxykanamycin B sulfate, DKB sulfate[2][5][7] |
Synthesis from Kanamycin B
Dibekacin is synthesized from kanamycin B, which is produced by the bacterium Streptomyces kanamyceticus.[8] The synthesis is a multi-step process that involves protecting various functional groups, eliminating specific hydroxyl groups, and then deprotecting the molecule to yield the final product. Several patented methods exist for this synthesis.[9][10][11]
A generalized workflow for the synthesis is as follows:
-
Protection of Amino Groups: The five amino groups of kanamycin B are protected, often using tert-butoxycarbonyl (Boc) groups.[9][11]
-
Protection of Hydroxyl Groups: The 4" and 6" hydroxyl groups are protected, for example, through aldol (B89426) condensation.[9][11]
-
Formation of a Double Bond: The 3' and 4' hydroxyl groups are eliminated to form a double bond.[9]
-
Deprotection: The protecting groups on the amino and hydroxyl functions are removed under acidic conditions.[9][10]
-
Catalytic Hydrogenation: The double bond is reduced through catalytic hydrogenation to yield Dibekacin.[9][10]
Mechanism of Action
Like other aminoglycosides, Dibekacin is a bactericidal agent that inhibits protein synthesis in susceptible bacteria.[4][12]
The key steps in its mechanism of action are:
-
Binding to the 30S Ribosomal Subunit: Dibekacin irreversibly binds to the 30S subunit of the bacterial ribosome.[4][12]
-
Disruption of Protein Synthesis: This binding interferes with the initiation complex of peptide formation and causes misreading of the mRNA template.[4][12]
-
Production of Faulty Proteins: The misreading leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of nonfunctional or toxic proteins.[4][12]
-
Cell Death: The accumulation of these faulty proteins disrupts the bacterial cell membrane and other vital cellular processes, ultimately leading to cell death.[4][12]
Antimicrobial Spectrum and Clinical Applications
Dibekacin exhibits a broad spectrum of activity against many clinically significant bacteria.
Antimicrobial Spectrum
Dibekacin is particularly effective against aerobic Gram-negative bacteria and also shows activity against certain Gram-positive organisms.[4][12]
| Bacterial Group | Susceptible Organisms |
| Gram-Negative Bacteria | Pseudomonas aeruginosa (including gentamicin-resistant strains)[1][13], Escherichia coli[1][4], Klebsiella pneumoniae[1][4], Enterobacter spp.[13], Serratia spp.[13], Proteus spp.[13] |
| Gram-Positive Bacteria | Staphylococcus aureus (including some methicillin-resistant strains)[1][12] |
Clinical Applications
Dibekacin sulfate is indicated for the treatment of serious bacterial infections.[4] Its use is often reserved for cases where other antibiotics are ineffective due to resistance.[4]
Common indications include:
-
Intra-abdominal infections[4]
Resistance
The development of resistance to Dibekacin in vitro has been observed to occur via a multiple-step mutation process.[13] The primary mechanisms of resistance to aminoglycosides include enzymatic modification of the antibiotic. Arbekacin (B1665167), a derivative of Dibekacin, was specifically developed to be more stable against many of these aminoglycoside-modifying enzymes.[14][15]
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetic and pharmacodynamic profile of Dibekacin is crucial for its safe and effective clinical use. Dibekacin is administered via intramuscular or intravenous injection as it is poorly absorbed orally.[4][12]
| Parameter | Value | Reference |
| Administration | Intramuscular (IM) or Intravenous (IV) | [4][12] |
| Time to Peak (IM) | ~0.84 hours | [16] |
| Elimination Half-Life (t½) | ~2.24 - 2.88 hours (in young adults with normal renal function) | [16][17] |
| Volume of Distribution (Vd) | ~0.136 - 0.21 L/kg | [16][17] |
| Excretion | Primarily unchanged in urine (~90%) | [12] |
| Metabolism | Not extensively metabolized | [12] |
Note: The elimination half-life is significantly prolonged in patients with renal impairment.[18]
Experimental Protocols
General Synthesis of Dibekacin from Kanamycin B
This protocol is a generalized representation based on described chemical synthesis methods.[9][10] Specific reagents, solvents, and reaction conditions may vary.
-
Protection of Amino Groups:
-
Dissolve Kanamycin B and anhydrous sodium carbonate in a mixture of water and isopropanol.
-
Add di-tert-butyl dicarbonate (B1257347) (Boc)2O and stir at a controlled temperature (e.g., 30°C) for several hours.
-
Filter the reaction mixture to collect the precipitated product, 1,3,2′,6′,3′′-penta-N-Boc-kanamycin B.
-
-
Protection of 4" and 6" Hydroxyl Groups:
-
Protect the 4" and 6" hydroxyl groups using a suitable method, such as aldol condensation.
-
-
Elimination of 3' and 4' Hydroxyl Groups:
-
In the presence of reagents like 2,4,5-triiodoimidazole, triphenylphosphine, and imidazole, the 3' and 4' hydroxyl groups are eliminated to form a double bond.
-
-
Deprotection:
-
Remove the Boc and other protecting groups by treating the intermediate with a solution of hydrochloric acid in methanol.
-
-
Catalytic Hydrogenation and Purification:
-
Dissolve the deprotected intermediate in a solvent system like acetic acid and water.
-
Add a catalyst, such as platinum oxide, and subject the mixture to hydrogenation at room temperature and atmospheric pressure.
-
After the reaction is complete, filter to remove the catalyst.
-
Purify the resulting Dibekacin using techniques such as ion-exchange chromatography.
-
Antimicrobial Susceptibility Testing: Tube Dilution Method
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of Dibekacin.[13]
-
Preparation of Dibekacin Stock Solution: Prepare a stock solution of Dibekacin sulfate in a sterile diluent (e.g., deionized water) at a known concentration.
-
Serial Dilution:
-
Arrange a series of sterile test tubes, each containing a specific volume of sterile cation-adjusted Mueller-Hinton broth.
-
Create a two-fold serial dilution of the Dibekacin stock solution across the tubes to achieve a range of desired concentrations.
-
Include a positive control tube (broth + inoculum, no antibiotic) and a negative control tube (broth only).
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test bacterium (e.g., P. aeruginosa) equivalent to a 0.5 McFarland standard.
-
Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each tube after inoculation.
-
-
Inoculation: Add the prepared bacterial inoculum to each tube in the dilution series and the positive control tube.
-
Incubation: Incubate all tubes at 35-37°C for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the tubes for turbidity. The MIC is the lowest concentration of Dibekacin that completely inhibits visible growth of the bacterium.
Conclusion
Dibekacin sulfate remains a potent aminoglycoside antibiotic with significant clinical utility, particularly in the context of multidrug-resistant Gram-negative infections. Its semi-synthetic origin from kanamycin B, through the specific removal of the 3' and 4' hydroxyl groups, confers enhanced stability against certain inactivating enzymes. A thorough understanding of its synthesis, mechanism of action, and pharmacokinetic profile is essential for its optimal use in clinical and research settings. Continued surveillance of resistance patterns and exploration of synergistic combinations will be crucial to preserving the efficacy of this important therapeutic agent.
References
- 1. Dibekacin | 34493-98-6 | Benchchem [benchchem.com]
- 2. Dibekacin | C18H37N5O8 | CID 470999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dibekacin - Wikipedia [en.wikipedia.org]
- 4. What is Dibekacin Sulfate used for? [synapse.patsnap.com]
- 5. Dibekacin sulfate | 58580-55-5 | AD32509 | Biosynth [biosynth.com]
- 6. capotchem.com [capotchem.com]
- 7. Dibekacin sulfate CAS#: 58580-55-5 [amp.chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CN103204887A - Method for synthesizing dibekacin and arbekacin - Google Patents [patents.google.com]
- 10. CN101575354B - Method for synthesizing Arbekacin and intermediate dibekacin thereof - Google Patents [patents.google.com]
- 11. CN102786564A - New synthetic method of arbekacin and intermediate of dibekacin thereof - Google Patents [patents.google.com]
- 12. youtube.com [youtube.com]
- 13. [Dibekacin--a novel aminoglycoside antibioticl. Antimicrobial activity and parallel resistance in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Arbekacin: another novel agent for treating infections due to methicillin-resistant Staphylococcus aureus and multidrug-resistant Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Arbekacin: another novel agent for treating infections due to methicillin-resistant Staphylococcus aureus and multidrug-resistant Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic studies with dibekacin, a new aminoglycoside, after intravenous and intramuscular administration to human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
In Vitro Activity of Dibekacin Against Pseudomonas aeruginosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of dibekacin (B1670413), a semisynthetic aminoglycoside antibiotic, against the opportunistic pathogen Pseudomonas aeruginosa. The document summarizes key quantitative data on dibekacin's potency, details experimental methodologies for its evaluation, and explores the primary mechanisms of resistance and potential synergistic interactions.
In Vitro Susceptibility of Pseudomonas aeruginosa to Dibekacin
Dibekacin has demonstrated significant in vitro activity against Pseudomonas aeruginosa, including strains resistant to other aminoglycosides such as gentamicin (B1671437).[1] Surveillance studies are crucial for monitoring temporal and regional trends in susceptibility.
Minimum Inhibitory Concentration (MIC) Data
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following table summarizes available MIC data for dibekacin against P. aeruginosa isolates from a surveillance study conducted in the Tohoku area of Japan between 2003 and 2007.
| Year | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| 2003-2007 | 1,266 | 2-4 | 8-16 |
Data sourced from a study of P. aeruginosa isolates in the Tohoku area, Japan.
It is important to note that this data is not recent and may not be representative of global susceptibility patterns. Continuous surveillance is necessary to provide up-to-date information on dibekacin's efficacy.
Experimental Protocols
Accurate and reproducible in vitro testing is fundamental to understanding the activity of dibekacin. This section outlines the detailed methodologies for determining MIC values and assessing synergistic effects.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent and is performed in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines, specifically document M07-A11.[2][3][4]
Protocol for Broth Microdilution MIC Testing:
-
Preparation of Dibekacin Stock Solution: Prepare a stock solution of dibekacin at a concentration of 1024 µg/mL in sterile deionized water.
-
Preparation of Microtiter Plates: Dispense 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.
-
Serial Dilution of Dibekacin: Add 100 µL of the dibekacin stock solution to the first well of each row. Perform twofold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Inoculum Preparation: Prepare a bacterial suspension of P. aeruginosa equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC is defined as the lowest concentration of dibekacin that completely inhibits visible growth of the organism.
Checkerboard Synergy Testing
The checkerboard assay is a common method to assess the in vitro interaction between two antimicrobial agents.[1][5][6]
Protocol for Checkerboard Synergy Testing:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of dibekacin and the second antibiotic (e.g., a beta-lactam or fluoroquinolone) at four times the desired final highest concentration.
-
Plate Setup: In a 96-well microtiter plate, create a gradient of dibekacin concentrations along the y-axis and a gradient of the second antibiotic along the x-axis. This is achieved by serial dilutions of each antibiotic in CAMHB.
-
Inoculation: Inoculate each well with a standardized P. aeruginosa suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Data Analysis: Determine the MIC of each antibiotic alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FIC index ≤ 0.5
-
Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
Mechanisms of Resistance to Dibekacin in Pseudomonas aeruginosa
Resistance of P. aeruginosa to aminoglycosides, including dibekacin, is primarily mediated by two key mechanisms: enzymatic modification of the antibiotic and active efflux of the drug from the bacterial cell.[7]
Aminoglycoside-Modifying Enzymes (AMEs)
The most prevalent mechanism of acquired resistance to aminoglycosides is the production of AMEs. These enzymes inactivate the antibiotic through covalent modifications such as acetylation, phosphorylation, or adenylylation. In P. aeruginosa, the most frequently encountered AME that confers resistance to dibekacin is aminoglycoside (6')-N-acetyltransferase type Ib (AAC(6')-Ib).[8][9] The gene encoding this enzyme, aac(6')-Ib, is often located on mobile genetic elements, facilitating its spread among bacterial populations.
Efflux Pumps
Active efflux systems are another significant contributor to aminoglycoside resistance in P. aeruginosa. The MexXY-OprM efflux pump, a member of the resistance-nodulation-division (RND) family, is known to extrude aminoglycosides from the bacterial cell, thereby reducing their intracellular concentration and efficacy.[10][11] The expression of the mexXY operon is inducible by the presence of aminoglycosides and is regulated by the MexZ repressor protein.
Synergy Studies
The combination of dibekacin with other classes of antibiotics, such as beta-lactams and fluoroquinolones, has been investigated to overcome resistance and enhance bactericidal activity.
Synergy with Beta-Lactams
Studies have explored the synergistic potential of aminoglycosides with beta-lactams like meropenem (B701) and piperacillin-tazobactam. The rationale behind this combination is that beta-lactams can damage the bacterial cell wall, potentially increasing the uptake of aminoglycosides. While specific data for dibekacin is limited, studies with other aminoglycosides have shown synergistic effects against P. aeruginosa.[12][13][14] For instance, the combination of meropenem with arbekacin, a related aminoglycoside, has demonstrated synergistic effects against meropenem-resistant strains of P. aeruginosa.[12]
Synergy with Fluoroquinolones
Conclusion
Dibekacin maintains in vitro activity against P. aeruginosa, including some strains resistant to other aminoglycosides. However, the emergence of resistance through enzymatic modification and efflux mechanisms is a significant concern. The standardized methodologies outlined in this guide are essential for accurate susceptibility testing and the evaluation of potential synergistic combinations. Continuous surveillance and further research into combination therapies are crucial to optimize the clinical utility of dibekacin in the treatment of P. aeruginosa infections.
References
- 1. Synergy Pattern of Short Cationic Antimicrobial Peptides Against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. normsplash.com [normsplash.com]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial resistance of Pseudomonas aeruginosa: navigating clinical impacts, current resistance trends, and innovations in breaking therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The prevalence of aminoglycoside-modifying enzyme genes (aac (6′)-I, aac (6′)-II, ant (2″)-I, aph (3′)-VI) in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MexXY-OprM Efflux Pump Is Necessary for Adaptive Resistance of Pseudomonas aeruginosa to Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aminoglycoside resistance in Pseudomonas aeruginosa: the contribution of the MexXY-OprM efflux pump varies between isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combined effects of meropenem and aminoglycosides on Pseudomonas aeruginosa in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [In vitro synergistic effects of tazobactam/piperacillin with various antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro synergistic effect of ciprofloxacin with aminoglycosides against multidrug resistant-Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bactericidal Action of Dibekacin Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibekacin sulfate (B86663), a semi-synthetic aminoglycoside antibiotic, is a potent bactericidal agent primarily used in the treatment of severe infections caused by Gram-negative bacteria, with some activity against Gram-positive strains. As a member of the aminoglycoside class, its mechanism of action centers on the irreversible inhibition of bacterial protein synthesis. This technical guide provides an in-depth exploration of the bactericidal effects of Dibekacin, detailing its mechanism of action, the signaling pathways it perturbs, quantitative efficacy data, and the experimental protocols used to evaluate its bactericidal properties.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Dibekacin exerts its bactericidal effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. The process unfolds in a series of steps:
-
Binding to the 30S Ribosomal Subunit: Dibekacin binds irreversibly to the 16S ribosomal RNA (rRNA) within the 30S subunit of the bacterial ribosome.[1][2] This binding occurs at the A-site, a crucial region for the decoding of messenger RNA (mRNA).
-
Interference with Protein Synthesis Initiation: The binding of Dibekacin to the 30S subunit disrupts the formation of the initiation complex, a critical first step in protein synthesis.
-
mRNA Misreading and Production of Aberrant Proteins: A key consequence of Dibekacin's interaction with the ribosome is the misreading of the mRNA codon by transfer RNA (tRNA). This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of non-functional or toxic proteins.[1]
-
Disruption of Polysomes: The accumulation of ribosomes stalled on mRNA molecules leads to the breakdown of polysomes into non-functional monosomes.
The culmination of these events is a catastrophic failure of protein synthesis, leading to bacterial cell death.
Signaling Pathways Involved in Dibekacin-Induced Bactericidal Effects
The bactericidal activity of Dibekacin extends beyond the mere cessation of protein synthesis. The production of mistranslated proteins triggers a cascade of downstream signaling events that contribute to cell death.
Activation of Two-Component Stress Response Systems
The insertion of misfolded proteins into the bacterial cell membrane acts as a stress signal, activating two-component regulatory systems:
-
The Cpx Two-Component System: This system, comprising the sensor kinase CpxA and the response regulator CpxR, detects envelope stress. The accumulation of aberrant proteins in the periplasm activates CpxA, which in turn phosphorylates CpxR. Activated CpxR then modulates the expression of genes involved in protein folding and degradation to mitigate the stress.
-
The Arc Two-Component System: The Arc (anoxic redox control) system, consisting of the sensor kinase ArcB and the response regulator ArcA, is also implicated in the response to aminoglycoside-induced stress. It is thought to be activated by changes in the redox state of the cell, which can be influenced by the disruption of respiratory chain components due to mistranslated proteins.
Generation of Reactive Oxygen Species (ROS)
A critical downstream effect of the activation of these stress response pathways is the generation of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals. The disruption of normal respiratory chain function, caused by the integration of faulty membrane proteins, leads to an increase in electron leakage and the subsequent production of ROS. This oxidative stress damages cellular components, including DNA, lipids, and proteins, further contributing to the bactericidal action of Dibekacin.
Quantitative Data: In Vitro Efficacy
The in vitro activity of Dibekacin is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The MIC50 and MIC90 values represent the MICs required to inhibit the growth of 50% and 90% of tested isolates, respectively.
| Bacterium | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Pseudomonas aeruginosa | 1 - 2 | 4 - 8 |
| Escherichia coli | 0.5 - 1 | 2 - 4 |
| Klebsiella pneumoniae | 0.5 - 1 | 2 - 8 |
| Staphylococcus aureus | 0.5 - 1 | 1 - 2 |
Note: These values are approximate and can vary depending on the specific strains tested and the methodology used.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standardized procedure for determining the MIC of an antimicrobial agent.
Workflow:
Detailed Methodology:
-
Preparation of Antibiotic Dilutions:
-
A stock solution of Dibekacin sulfate is prepared in an appropriate solvent.
-
Serial two-fold dilutions of the antibiotic are made in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. The final volume in each well is typically 100 µL.
-
-
Preparation of Bacterial Inoculum:
-
Select 3-5 isolated colonies of the test organism from an 18- to 24-hour agar (B569324) plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions, as well as to a growth control well (containing no antibiotic). A sterility control well (containing only broth) should also be included.
-
Incubate the plate at 35-37°C in ambient air for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of Dibekacin that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Time-Kill Assay
This assay provides information on the rate and extent of bactericidal activity of an antimicrobial agent over time.
Workflow:
Detailed Methodology:
-
Inoculum Preparation:
-
Grow the test organism in CAMHB to the early to mid-logarithmic phase of growth.
-
Dilute the culture to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in fresh, pre-warmed CAMHB.
-
-
Assay Setup:
-
Prepare tubes or flasks containing the bacterial suspension.
-
Add Dibekacin at desired concentrations (e.g., multiples of the MIC). A growth control without antibiotic is included.
-
-
Incubation and Sampling:
-
Incubate the cultures at 37°C with constant agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.
-
-
Quantification of Viable Bacteria:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).
-
Plate a known volume of the appropriate dilutions onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (Colony Forming Units, CFU) on the plates and calculate the CFU/mL for each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each antibiotic concentration and the growth control.
-
A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL.
-
Conclusion
Dibekacin sulfate remains a valuable therapeutic agent due to its potent bactericidal activity against a range of clinically significant pathogens. Its primary mechanism of action, the inhibition of protein synthesis, is well-established. Furthermore, the downstream consequences of this inhibition, including the activation of bacterial stress response pathways and the generation of reactive oxygen species, contribute significantly to its lethal effects. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of the bactericidal properties of Dibekacin and aiding in the continued exploration of its therapeutic potential.
References
The Preclinical Pharmacological Profile of Dibekacin Sulfate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacological profile of Dibekacin (B1670413) sulfate (B86663), an aminoglycoside antibiotic. The information presented herein is intended to support researchers, scientists, and drug development professionals in designing and conducting preclinical studies.
Executive Summary
Dibekacin is a semi-synthetic aminoglycoside antibiotic derived from kanamycin.[1] It exhibits potent, concentration-dependent bactericidal activity, particularly against Gram-negative bacteria, including multi-drug resistant strains.[2][3] Its primary mechanism of action is the inhibition of bacterial protein synthesis.[3][4] Preclinical evaluation of Dibekacin sulfate is critical to understanding its efficacy and safety profile, with a particular focus on its known nephrotoxic and ototoxic effects.[5][6] This guide details its antimicrobial spectrum, pharmacokinetic properties in various animal models, and toxicological profile, alongside relevant experimental protocols and mechanistic pathways.
Mechanism of Action
Dibekacin sulfate exerts its bactericidal effect by irreversibly binding to the 30S subunit of the bacterial ribosome.[2][3] This interaction disrupts the initiation complex of protein synthesis and causes misreading of the messenger RNA (mRNA).[2][4] The resulting production of nonfunctional or toxic proteins leads to the disruption of the bacterial cell membrane and ultimately, cell death.[2][3] This process is oxygen-dependent, which is why anaerobic bacteria are typically resistant.[4]
Figure 1: Mechanism of Action of Dibekacin Sulfate.
Antimicrobial Spectrum
Dibekacin sulfate has a broad spectrum of activity against many aerobic Gram-negative and some Gram-positive bacteria.[2][7] It has demonstrated particular efficacy against Pseudomonas aeruginosa, including strains resistant to gentamicin (B1671437).[8][9]
In Vitro Activity
The in vitro potency of Dibekacin is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
Table 1: Comparative In Vitro Activity of Dibekacin and Gentamicin
| Bacterial Isolate | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Pseudomonas aeruginosa | Dibekacin | 2 | 8 |
| Gentamicin | 4 | 16 | |
| Serratia marcescens | Dibekacin | 4 | 16 |
| Gentamicin | 2 | 4 | |
| Escherichia coli | Dibekacin | 2 | 4 |
| Gentamicin | 1 | 4 | |
| Klebsiella pneumoniae | Dibekacin | 2 | 4 |
| Gentamicin | 1 | 4 |
Note: Data compiled from multiple sources for illustrative comparison. Actual values can vary between studies and isolates.[8][9][10][11]
Preclinical Pharmacokinetics (ADME)
Pharmacokinetic studies in preclinical models are essential for determining the absorption, distribution, metabolism, and excretion (ADME) profile of Dibekacin sulfate. These studies inform dosing regimens for efficacy and toxicology studies. Dibekacin is poorly absorbed orally and is therefore administered via intramuscular (IM) or intravenous (IV) injection.[2][12] It is not extensively metabolized and is primarily excreted unchanged by the kidneys.[12]
Table 2: Pharmacokinetic Parameters of Dibekacin in Animal Models
| Species | Dose & Route | Half-life (t½) | Volume of Distribution (Vd) | Key Findings |
| Mouse | IV Bolus, IM | 24-45 min | Increases with dose | LD50 values are higher with slower infusion rates.[13] |
| Rat | 5 mg/kg IM | ~7 days (in kidneys) | N/A | High accumulation in the kidneys with a tendency for accumulation upon repetitive dosing.[5] |
| Dog | 2 mg/kg IM/IV | ~1 hour | N/A | Serum concentrations are dose-dependent. 80-90% of the dose is excreted in urine within 24 hours.[14] |
N/A: Not available in the cited sources.
Preclinical Toxicology
The primary dose-limiting toxicities of Dibekacin sulfate, characteristic of the aminoglycoside class, are nephrotoxicity and ototoxicity.[12][15]
Nephrotoxicity
Dibekacin can accumulate in the proximal tubular cells of the kidneys, leading to renal damage.[5] Preclinical evaluation typically involves monitoring biomarkers of kidney function. In rats, the lowest dose resulting in increased urinary cell excretion was found to be 2.5 mg/kg/day.[5] Studies have also explored the creation of N-alkylsulfonate derivatives of dibekacin to reduce its nephrotoxic potential.[16]
Ototoxicity
Dibekacin can cause irreversible damage to the sensory hair cells of the inner ear, leading to hearing loss and vestibular dysfunction.[6][17][18] The ototoxic effects are thought to be mediated by the generation of reactive oxygen species (ROS), which triggers apoptotic pathways in the hair cells.[17][19] In comparative studies in guinea pigs, dibekacin was found to be equally toxic to both vestibular and cochlear organs.[6]
Figure 2: Simplified Pathway of Aminoglycoside-Induced Ototoxicity.
Experimental Protocols
Detailed and standardized protocols are crucial for the preclinical evaluation of Dibekacin sulfate.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antibiotic against a specific bacterium.[20]
Figure 3: Experimental Workflow for MIC Determination via Broth Microdilution.
Methodology:
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of Dibekacin sulfate is prepared in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The wells of the microtiter plate are inoculated with the bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: Following incubation, the plate is examined for visible turbidity. The MIC is recorded as the lowest concentration of Dibekacin sulfate that completely inhibits bacterial growth.
Animal Model of Infection
Efficacy studies in animal models are critical for evaluating the in vivo activity of Dibekacin. An example is the experimental pyelonephritis model in rats.[5]
Methodology:
-
Induction of Infection: A chronic urinary tract infection is induced in rats, for example, through the administration of estrogen followed by intravesical inoculation with a pathogenic bacterial strain (e.g., E. coli).
-
Treatment: Once the infection is established, animals are treated with Dibekacin sulfate at various dosages and schedules (e.g., 2.5 or 5 mg/kg twice daily for 7 days).[5] A control group receives a vehicle.
-
Evaluation of Efficacy: At the end of the treatment period, animals are euthanized, and the kidneys are harvested. The bacterial load in the kidneys is quantified by homogenizing the tissue and plating serial dilutions on appropriate agar (B569324) media to determine CFU per gram of tissue. A significant reduction in renal bacterial counts compared to the control group indicates efficacy.[5]
Toxicology Studies
Nephrotoxicity Assessment in Rats: [5]
-
Dosing: Rats are administered Dibekacin sulfate daily via IM or IV injection for a specified period (e.g., 7-28 days).
-
Monitoring: Urine and blood samples are collected at regular intervals. Urine is analyzed for cell count and biomarkers of renal damage like malic dehydrogenase.[5] Blood is analyzed for blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels.
-
Histopathology: At the end of the study, kidneys are collected for histopathological examination to assess for tubular damage.
Ototoxicity Assessment in Guinea Pigs: [6]
-
Dosing: Guinea pigs are treated with daily IM injections of Dibekacin sulfate for an extended period (e.g., 4 weeks).
-
Auditory Function Testing: Auditory function is assessed using methods like the pinna reflex (Preyer's reflex) to determine changes in hearing threshold.
-
Histopathology: Following the treatment period, the cochleae are harvested, and the sensory hair cells (inner and outer) are examined microscopically for signs of damage or loss.
Conclusion
Dibekacin sulfate is a potent aminoglycoside with a well-defined mechanism of action and a broad spectrum of activity against clinically relevant pathogens. Its preclinical development requires careful characterization of its pharmacokinetic profile to design effective dosing regimens. A thorough evaluation of its potential for nephrotoxicity and ototoxicity is paramount in establishing a preclinical safety profile. The experimental protocols and data presented in this guide provide a foundational framework for researchers engaged in the preclinical assessment of Dibekacin sulfate and other aminoglycoside antibiotics.
References
- 1. Dibekacin - Wikipedia [en.wikipedia.org]
- 2. What is Dibekacin Sulfate used for? [synapse.patsnap.com]
- 3. Dibekacin Sulfate [benchchem.com]
- 4. What is the mechanism of Dibekacin Sulfate? [synapse.patsnap.com]
- 5. [Animal experiments on the nephrotoxicity, pharmacokinetics and therapeutic efficacy of dibekacin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative ototoxicity of ribostamycin, dactimicin, dibekacin, kanamycin, amikacin, tobramycin, gentamicin, sisomicin and netilmicin in the inner ear of guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dibekacin | 34493-98-6 | Benchchem [benchchem.com]
- 8. [Dibekacin--a novel aminoglycoside antibioticl. Antimicrobial activity and parallel resistance in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. [Comparative study of the in vitro activity of dibekacin, piperacillin, cefotaxime and cefuroxime on gram-negative bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro comparison of dibekacin and gentamicin activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Acute toxicity and pharmacokinetics of dibekacin mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Pharmacokinetics of arbekacin in dogs. I. Serum concentration and urinary excretion] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nephrotoxic and ototoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reduction of dibekacin-induced nephrotoxicity in the rat by the formation of N-alkylsulfonate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanisms of Aminoglycoside Ototoxicity and Targets of Hair Cell Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.asha.org [pubs.asha.org]
- 19. mdpi.com [mdpi.com]
- 20. microbiologyjournal.org [microbiologyjournal.org]
Activity of Dibekacin (Sulfate) Against Gram-Positive Bacteria: An In-Depth Technical Guide
Dibekacin (B1670413), a semi-synthetic aminoglycoside antibiotic derived from kanamycin (B1662678) B, demonstrates notable activity against a spectrum of bacteria, including various Gram-positive pathogens. This technical guide provides a comprehensive overview of Dibekacin's efficacy, mechanism of action, relevant experimental protocols, and known resistance pathways in Gram-positive bacteria. The information is intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
Dibekacin, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis in bacteria.[1] It irreversibly binds to the 30S ribosomal subunit, a critical component of the bacterial translation machinery.[1] This binding disrupts the initiation complex formation and leads to the misreading of mRNA.[1] Consequently, the bacteria produce non-functional or toxic proteins, ultimately resulting in cell death.[1] While particularly effective against aerobic Gram-negative bacteria, Dibekacin also exhibits significant activity against Gram-positive organisms.[1][2]
In Vitro Activity of Dibekacin and Arbekacin
The in vitro activity of Dibekacin and its derivative, Arbekacin, has been evaluated against various Gram-positive clinical isolates. Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antibiotic's potency. The following tables summarize the available MIC data.
Table 1: In Vitro Activity of Dibekacin against Gram-Positive Bacteria
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus | 221 | Not Specified | Comparable to Gentamicin (B1671437) | Comparable to Gentamicin | [1] |
| Enterococcus faecalis | Data Not Available | - | - | - | |
| Streptococcus pyogenes | Data Not Available | - | - | - |
Table 2: In Vitro Activity of Arbekacin against Gram-Positive Bacteria
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus (43% MRSA) | 904 | ≤0.06 - 4 | 0.25 | 0.5 | [3] |
| Methicillin-Resistant S. aureus (MRSA) | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| Enterococcus spp. | 7 (out of 9 isolates were sensitive) | Not Specified | Not Specified | Not Specified | [5] |
Arbekacin, a derivative of Dibekacin, was developed to be stable against many common aminoglycoside-modifying enzymes.[4] It shows potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[4]
Experimental Protocols
Standardized methods are crucial for determining the in vitro susceptibility of bacteria to antimicrobial agents. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these tests.[6][7]
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an agar (B569324) or broth dilution susceptibility test.[8]
This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.[9][10] A standardized bacterial inoculum is then added to each well.[10] After incubation, the MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth.[10]
In this method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes.[11][12] A standardized bacterial inoculum is spotted onto the surface of each plate.[12] Following incubation, the MIC is the lowest antibiotic concentration that prevents the growth of bacterial colonies.[12]
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time. A standardized inoculum of the bacteria is incubated with the antibiotic at various concentrations (e.g., 1x, 2x, 4x MIC). At specified time points, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL).
Signaling Pathways and Resistance Mechanisms
Resistance to aminoglycosides in Gram-positive bacteria can occur through several mechanisms, including modification of the antibiotic by enzymes, alteration of the ribosomal target, and reduced uptake or increased efflux of the drug.[13]
In S. aureus, resistance to aminoglycosides is often mediated by aminoglycoside-modifying enzymes (AMEs).[14] Additionally, two-component signal transduction systems (TCSTs) play a role in regulating antibiotic resistance.[15] For instance, the WalKR (YycGF) system is essential for cell wall metabolism and its upregulation can contribute to reduced susceptibility to cell wall-active agents, which can act synergistically with aminoglycosides.[15] While not directly conferring aminoglycoside resistance, a thicker cell wall can impede antibiotic uptake.
High-level resistance to aminoglycosides in Enterococcus faecalis, which abrogates the synergistic bactericidal effect with cell wall-active agents, is primarily due to the acquisition of genes encoding AMEs.[16] The most common is a bifunctional enzyme, AAC(6')-Ie-APH(2'')-Ia, which can modify a broad range of aminoglycosides, including gentamicin, tobramycin, and amikacin.[17][18] Another important enzyme is APH(3')-IIIa, which confers resistance to kanamycin.[14]
Conclusion
Dibekacin and its derivative Arbekacin exhibit valuable in vitro activity against clinically relevant Gram-positive bacteria, including challenging pathogens like MRSA. Understanding the nuances of their activity through standardized testing protocols and being aware of the evolving resistance mechanisms are critical for their effective use and for the development of future antimicrobial strategies. Further research is warranted to generate more extensive quantitative data on Dibekacin's activity against a broader range of Gram-positive species and to fully elucidate the signaling pathways involved in resistance.
References
- 1. In vitro comparison of dibekacin and gentamicin activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Comparative activity of dibekacin and several cephalosporins on Pseudomonas aeruginosa] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arbekacin Activity against Contemporary Clinical Bacteria Isolated from Patients Hospitalized with Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arbekacin: another novel agent for treating infections due to methicillin-resistant Staphylococcus aureus and multidrug-resistant Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. verjournal.com [verjournal.com]
- 6. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]
- 7. nicd.ac.za [nicd.ac.za]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Two-component signaling pathways modulate drug resistance of Staphylococcus aureus (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of antibiotic resistance in enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intrinsic and acquired resistance mechanisms in enterococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-Level Aminoglycoside Resistance in Enterococcus Faecalis and Enterococcus Faecium; as a Serious Threat in Hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Dibekacin
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Dibekacin is an aminoglycoside antibiotic effective against a range of bacterial pathogens. Determining the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro susceptibility testing method used to ascertain the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This application note provides detailed protocols for determining the MIC of Dibekacin using the internationally recognized broth microdilution and agar (B569324) dilution methods, adhering to standards set by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
The MIC value is a critical parameter in both clinical diagnostics and drug development. It helps guide therapeutic choices, monitor the emergence of resistance, and evaluate the potency of new antimicrobial compounds.
2. Standard Methodologies
The two most common reference methods for MIC determination are broth dilution and agar dilution.[1]
-
Broth Microdilution: This method involves challenging bacteria with serial twofold dilutions of an antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[1][2]
-
Agar Dilution: This method involves incorporating serial dilutions of an antimicrobial agent into an agar medium, onto which a standardized bacterial inoculum is spotted.[1]
Both methods are reliable, but broth microdilution is more common in clinical labs due to ease of use and potential for automation.
Experimental Protocols
Protocol 1: Broth Microdilution Method
Principle
A standardized bacterial inoculum is added to wells of a microtiter plate containing serial dilutions of Dibekacin in a cation-adjusted Mueller-Hinton Broth (CAMHB). Following incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of Dibekacin that completely inhibits this visible growth.[3][4]
Materials and Reagents
-
Dibekacin reference powder
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates and lids
-
Sterile reservoirs and multichannel pipettes
-
Spectrophotometer or McFarland turbidity standards (0.5 standard)
-
Bacterial strains (test isolates and Quality Control strains)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Vortex mixer
Procedure
-
Preparation of Dibekacin Stock Solution:
-
Weigh a precise amount of Dibekacin reference powder. Note the potency of the powder provided by the manufacturer.
-
Calculate the volume of solvent (typically sterile distilled water for water-soluble drugs like Dibekacin) required to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Dissolve the powder completely and sterilize the solution by filtration through a 0.22 µm filter if necessary. Store frozen at -70°C in small aliquots for up to 6 months.
-
-
Preparation of Microtiter Plates:
-
Prepare serial twofold dilutions of the Dibekacin stock solution in CAMHB directly in the microtiter plate or in separate tubes.
-
Typically, for a final volume of 100 µL per well, 50 µL of each antibiotic dilution (at 2x the final desired concentration) is dispensed into the wells.
-
The concentration range should be appropriate to test for susceptible and resistant organisms (e.g., 0.125 to 128 µg/mL).
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).[4]
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 4-5 well-isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.
-
Within 15 minutes, dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well. This is typically a 1:100 dilution, resulting in a final volume of 50 µL of bacterial suspension to be added to the 50 µL of 2x antibiotic dilution in each well.[2]
-
-
Inoculation and Incubation:
-
Using a multichannel pipette, inoculate each well (except the sterility control) with 50 µL of the final bacterial suspension.
-
Cover the plates with lids to prevent evaporation.
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.[1]
-
-
Reading and Interpretation:
-
Place the microtiter plate on a reading mirror or lightbox.
-
The MIC is the lowest concentration of Dibekacin at which there is no visible growth (e.g., no turbidity or pellet at the bottom of the well).[3][4]
-
The growth control well must show distinct turbidity. The sterility control well must remain clear.
-
Protocol 2: Agar Dilution Method
Principle
Serial twofold dilutions of Dibekacin are incorporated into molten Mueller-Hinton Agar (MHA). After the agar solidifies, a standardized inoculum of each test organism is spotted onto the surface of the plates. The MIC is the lowest antibiotic concentration that prevents visible growth after incubation.[5]
Materials and Reagents
-
Dibekacin reference powder
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes (100 mm)
-
Water bath (50°C)
-
Bacterial strains (test isolates and QC strains)
-
0.5 McFarland turbidity standard
-
Sterile saline
-
Inoculum replicating device (e.g., multipoint inoculator) or micropipette
Procedure
-
Preparation of Dibekacin Stock Solution:
-
Prepare a stock solution as described in the Broth Microdilution protocol.
-
-
Preparation of Agar Plates:
-
Melt the required amount of MHA and hold it in a 50°C water bath.
-
Prepare serial dilutions of the Dibekacin stock solution.
-
For each concentration, add 2 mL of the antibiotic dilution to 18 mL of molten MHA (a 1:10 dilution) in a sterile tube or bottle. Mix thoroughly by inverting gently to avoid bubbles.[5]
-
Pour the 20 mL mixture into a sterile petri dish and allow it to solidify on a level surface.
-
Prepare one antibiotic-free plate to serve as a growth control.
-
Dry the plates before use to remove excess surface moisture.
-
-
Preparation of Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.
-
Further dilute this suspension to achieve a final concentration of approximately 10⁷ CFU/mL.
-
-
Inoculation and Incubation:
-
Using an inoculum replicating device, deliver approximately 1-2 µL of each bacterial suspension to the surface of each agar plate, including the growth control. This results in a final spot inoculum of approximately 10⁴ CFU per spot.[1]
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of Dibekacin that completely inhibits visible growth. A faint haze or a single colony at the inoculum spot is disregarded.
-
Growth on the antibiotic-free control plate must be confluent.
-
Data Presentation and Interpretation
Quality Control (QC)
Routine quality control is essential to ensure the accuracy and reproducibility of MIC testing.[6] This is performed by testing standard reference strains with known susceptibility profiles.
Note: Dibekacin is not widely used in Europe or the United States, and therefore, specific QC ranges are not published in the latest CLSI M100 or EUCAST QC documents.[6][7] The ranges in the table below are illustrative and based on general aminoglycoside performance against standard QC strains. Laboratories should establish their own internal QC ranges based on the reference methods described.
Table 1: Recommended ATCC® Quality Control Strains and Illustrative MIC Ranges
| QC Strain | ATCC® No. | Expected MIC Range (µg/mL) |
| Escherichia coli | 25922 | 0.25 - 1 |
| Pseudomonas aeruginosa | 27853 | 0.5 - 4 |
| Staphylococcus aureus | 29213 | 0.12 - 1 |
Interpretation of MIC Results
MIC results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing them to established clinical breakpoints.[3][8] As Dibekacin is primarily used in Japan, breakpoints are set by the Japanese Society of Chemotherapy.
Table 2: Clinical Breakpoints for Dibekacin (Japanese Society of Chemotherapy)
| Category | MIC (µg/mL) | Interpretation |
| Highly Susceptible (+++) | ≤ 3 | High likelihood of therapeutic success. |
| Susceptible (++) | > 3 - 10 | Therapeutic success is likely. |
| Intermediate (+) | > 10 - 50 | Therapeutic success is uncertain. |
| Resistant (-) | > 50 | High likelihood of therapeutic failure. |
Source: Based on a 4-category system previously used in Japan.[1]
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for the Broth Microdilution MIC method.
Caption: Workflow for the Agar Dilution MIC method.
References
- 1. [Clinical laboratory approach to evaluate administration dose of arbekacin. Reevaluation of in vitro MIC break points in the disk susceptibility test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. cgspace.cgiar.org [cgspace.cgiar.org]
- 4. 髙倉 俊二 (Shunji Takakura) - Clinical practice guidelines for therapeutic drug monitoring of arbekacin: A consensus review of the Japanese Society of Chemotherapy and the Japanese Society of Therapeutic Drug Monitoring - 論文 - researchmap [researchmap.jp]
- 5. clsi.staging.fynydd.com [clsi.staging.fynydd.com]
- 6. fda.gov [fda.gov]
- 7. szu.gov.cz [szu.gov.cz]
- 8. EUCAST: Clinical Breakpoint Tables [eucast.org]
Application Notes and Protocols for In Vitro Susceptibility Testing of Dibekacin (Sulfate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibekacin (B1670413) is an aminoglycoside antibiotic effective against a variety of bacteria, particularly Gram-negative species. Accurate in vitro susceptibility testing is crucial for determining its potential efficacy against specific bacterial isolates and for monitoring the development of resistance. These application notes provide detailed protocols for the principal methods of in vitro susceptibility testing for Dibekacin (sulfate): Broth Microdilution, Agar (B569324) Dilution, and Kirby-Bauer Disk Diffusion.
Important Note: As of the latest revisions, neither the Clinical and Laboratory Standards Institute (CLSI) nor the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established specific interpretive breakpoints or quality control (QC) ranges for Dibekacin. The information provided herein is based on general standardized methods for aminoglycoside testing and available historical data. Laboratories should establish their own validated QC procedures.
Data Presentation
Table 1: Interpretive Criteria for Dibekacin MIC (Non-CLSI/EUCAST)
The following interpretive criteria are based on a historical four-category system proposed in Japanese studies. These are not current CLSI or EUCAST standards but are provided as a reference.
| Category | MIC (µg/mL) | Interpretation |
| +++ | < 3 | Highly Susceptible |
| ++ | 3 - 10 | Moderately Susceptible |
| + | 10 - 50 | Slightly Susceptible |
| - | > 50 | Resistant |
Source: Adapted from historical data published in Japan.[1]
Table 2: Quality Control (QC) Ranges for Dibekacin
As official QC ranges for Dibekacin are not available from CLSI or EUCAST, laboratories should establish their own internal quality control limits. For guidance, QC could be performed using standard strains with results for other aminoglycosides like Tobramycin (B1681333) or Gentamicin being monitored for consistency. It is recommended to test Dibekacin against reference strains such as:
-
Escherichia coli ATCC® 25922™
-
Pseudomonas aeruginosa ATCC® 27853™
-
Staphylococcus aureus ATCC® 29213™
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.[2][3]
Materials:
-
Dibekacin (sulfate) analytical standard
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluents (e.g., sterile water or saline)
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Plate reader or manual reading mirror
Protocol:
-
Preparation of Dibekacin Stock Solution:
-
Accurately weigh the Dibekacin sulfate (B86663) powder and calculate the volume of sterile diluent required to achieve a high-concentration stock solution (e.g., 1280 µg/mL), accounting for the potency of the powder.
-
Prepare the stock solution and sterilize by filtration if necessary.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the Dibekacin stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.
-
Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well in the dilution series. This will result in a range of Dibekacin concentrations.
-
Leave at least one well with no antibiotic as a positive growth control and one well with uninoculated broth as a negative sterility control.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 50 µL of the final bacterial inoculum. The final volume in each well will be 100 µL.
-
Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of Dibekacin at which there is no visible growth (turbidity) as observed with the naked eye or a reading mirror.
-
Agar Dilution Method for MIC Determination
This method involves incorporating varying concentrations of the antimicrobial agent into an agar medium, followed by the inoculation of a standardized number of bacterial cells.[2][4]
Materials:
-
Dibekacin (sulfate) analytical standard
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluents
-
Inoculum replicating device (e.g., multipoint inoculator)
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of Dibekacin-Containing Agar Plates:
-
Prepare a series of Dibekacin solutions at 10 times the final desired concentrations.
-
Melt a sufficient volume of MHA and cool it to 45-50°C in a water bath.
-
For each desired concentration, add 1 part of the Dibekacin solution to 9 parts of the molten MHA (e.g., 2 mL of drug solution to 18 mL of agar).
-
Mix thoroughly and pour into sterile petri dishes. Allow the agar to solidify.
-
Prepare a control plate containing no antibiotic.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Further dilute this suspension to achieve a final concentration of approximately 10⁴ CFU per spot.
-
-
Inoculation and Incubation:
-
Using a multipoint inoculator, apply a standardized volume of each bacterial suspension to the surface of the agar plates, starting with the control plate and then progressing from the lowest to the highest antibiotic concentration.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of Dibekacin that completely inhibits visible bacterial growth. A faint haze or a single colony at the inoculation spot is disregarded.
-
Disk Diffusion (Kirby-Bauer) Method
This is a qualitative or semi-quantitative method where antibiotic-impregnated disks are placed on an agar surface inoculated with the test organism.[3][5]
Materials:
-
Dibekacin disks (e.g., 10 µg or 30 µg). Note: The optimal disk concentration may need to be determined based on the correlation with MICs.
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Forceps or disk dispenser
-
Incubator (35°C ± 2°C)
-
Ruler or caliper for measuring zone diameters
Protocol:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as previously described.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Allow the surface to dry for 3-5 minutes.
-
-
Application of Disks:
-
Using sterile forceps or a disk dispenser, place the Dibekacin disk(s) onto the inoculated agar surface.
-
Gently press each disk to ensure complete contact with the agar.
-
Disks should be placed at least 24 mm apart from center to center.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of complete inhibition of growth around each disk to the nearest millimeter.
-
Interpretation of the zone size as "Susceptible," "Intermediate," or "Resistant" requires established and validated breakpoints, which are not currently available from CLSI or EUCAST for Dibekacin. Laboratories may need to perform correlation studies with MICs to establish their own interpretive criteria.
-
Visualizations
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Caption: Workflow for Agar Dilution Susceptibility Testing.
Caption: Workflow for Disk Diffusion Susceptibility Testing.
References
- 1. Dibekacin - Wikipedia [en.wikipedia.org]
- 2. WO2010132760A9 - Antibacterial derivatives of tobramycin - Google Patents [patents.google.com]
- 3. US8383596B2 - Antibacterial aminoglycoside analogs - Google Patents [patents.google.com]
- 4. dibekacin | Uses, Dosage and More | medtigo [medtigo.com]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Application Notes and Protocols for Animal Models in Dibekacin Pharmacokinetic and Pharmacodynamic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing various animal models to study the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Dibekacin (B1670413), a potent aminoglycoside antibiotic. The following sections detail the selection of appropriate animal models, experimental procedures for PK/PD analysis, and methods for assessing the key toxicities associated with Dibekacin: nephrotoxicity and ototoxicity.
Animal Model Selection
The choice of animal model is critical for obtaining relevant and translatable data in preclinical studies. Rats, rabbits, and guinea pigs are the most commonly used species for evaluating the PK/PD characteristics of aminoglycosides like Dibekacin.
-
Rats: Frequently used for general pharmacokinetic profiling and nephrotoxicity studies due to their well-characterized physiology and the availability of established experimental models.[1][2]
-
Rabbits: Often employed for pharmacokinetic studies, particularly for investigating tissue distribution, due to their larger size, which facilitates easier blood sampling.[3]
-
Guinea Pigs: The preferred model for ototoxicity studies because their auditory system is highly sensitive to the toxic effects of aminoglycosides and shares similarities with the human auditory system.[4][5]
Pharmacokinetic (PK) Studies
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of Dibekacin. These studies inform dosing regimens to maximize efficacy while minimizing toxicity.
Data Presentation: Pharmacokinetic Parameters of Dibekacin in Animal Models
| Animal Model | Administration Route | Dose | Key Pharmacokinetic Parameters | Reference |
| Rat | Intramuscular (i.m.) | 5 mg/kg | Serum Levels: Similar to other aminoglycosides. Renal Accumulation: High, with a half-life of approximately 7 days. Highest Renal Concentration: 330 µg/g after repetitive dosing. | [1] |
| Rabbit | Intravenous (i.v.) Bolus, i.v. Infusion, Intramuscular (i.m.) | 2 mg/kg every 12h for 5 doses | Tissue Distribution (24h after 5th dose): Highest concentrations in renal cortex and medulla, followed by lung, liver, and heart. Higher tissue concentrations were observed after i.v. bolus injection. | [3] |
Experimental Workflow for Pharmacokinetic Studies
Experimental workflow for pharmacokinetic studies.
Detailed Experimental Protocols
Protocol 2.1: Dibekacin Administration and Sample Collection in Rats
-
Animal Preparation: Use adult male or female Wistar or Sprague-Dawley rats, weighing 200-250g. House the animals in a controlled environment with a 12-hour light/dark cycle and provide free access to food and water.
-
Drug Preparation: Dissolve Dibekacin sulfate (B86663) in sterile 0.9% saline to the desired concentration.
-
Administration: Administer a single dose of Dibekacin (e.g., 5 mg/kg) via intramuscular (i.m.) injection into the thigh muscle.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples at 3000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Tissue Collection: At the end of the study, euthanize the animals and collect tissues of interest (e.g., kidneys, liver). Rinse the tissues with cold saline, blot dry, weigh, and store at -80°C.
Protocol 2.2: HPLC Method for Dibekacin Quantification in Plasma and Kidney Tissue
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 200 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol).
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Sample Preparation (Kidney Tissue):
-
Homogenize a known weight of kidney tissue in a suitable buffer (e.g., phosphate-buffered saline).
-
Perform protein precipitation as described for plasma samples.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of a suitable buffer (e.g., sodium heptanesulfonate) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 254 nm (after derivatization) or by mass spectrometry for higher sensitivity and specificity. Note: Aminoglycosides lack a strong chromophore and often require a pre- or post-column derivatization step for UV detection.
-
-
Quantification: Construct a calibration curve using standard solutions of Dibekacin in the respective matrix (plasma or tissue homogenate).
Pharmacodynamic (PD) Studies
Pharmacodynamic studies evaluate the relationship between drug concentration and its pharmacological effect, in this case, the antibacterial activity of Dibekacin. These studies are crucial for determining the optimal dosing strategy to achieve bacterial eradication.
Data Presentation: Pharmacodynamic Parameters of Dibekacin
| Animal Model | Pathogen | Infection Model | Pharmacodynamic Endpoint | Key Findings | Reference |
| Rat | E. coli | Chronic estrogen-induced pyelonephritis | Reduction in renal bacterial counts | A dosage of 2 x 5 mg/kg/day for 7 days led to significant reductions in renal bacterial counts. A lower dosage of 2 x 2.5 mg/kg/day was distinctly less effective. | [1] |
| Mouse | Pseudomonas aeruginosa | Infection model | In vivo bioactivity | N-alkylsulfonate derivatives of Dibekacin showed in vitro bioactivity but were not active in this in vivo model. | [2] |
Experimental Workflow for Pharmacodynamic Studies
Experimental workflow for pharmacodynamic studies.
Detailed Experimental Protocol
Protocol 3.1: Rat Pyelonephritis Model for Dibekacin Efficacy
-
Model Induction:
-
Use female rats.
-
Induce a state of chronic pyelonephritis, for example, through estrogen treatment to induce hydronephrosis followed by intravesical inoculation of a uropathogenic strain of E. coli.
-
-
Treatment Groups:
-
Divide the animals into groups: a control group (vehicle treatment) and several Dibekacin treatment groups with varying dosing regimens (e.g., 2.5 mg/kg twice daily and 5 mg/kg twice daily).
-
-
Treatment Period: Administer the treatment for a specified duration, for example, 7 days.
-
Endpoint Assessment:
-
At the end of the treatment period, euthanize the animals.
-
Aseptically remove the kidneys, weigh them, and homogenize them in sterile saline.
-
Perform serial dilutions of the kidney homogenates and plate them on appropriate agar (B569324) plates (e.g., MacConkey agar) to determine the number of colony-forming units (CFU) per gram of kidney tissue.
-
-
Data Analysis: Compare the bacterial loads in the kidneys of the treated groups to the control group to determine the efficacy of the different Dibekacin dosing regimens.
Toxicity Studies
The primary dose-limiting toxicities of Dibekacin are nephrotoxicity and ototoxicity. Careful evaluation of these potential adverse effects is a critical component of preclinical development.
Nephrotoxicity Assessment
Data Presentation: Nephrotoxicity Markers in Rats
| Parameter | Dibekacin Treatment | Observation | Reference |
| Urinary Cell Excretion | 2.5 mg/kg/day | Lowest dose resulting in increased urinary cell excretion. | [1] |
| Blood Urea (B33335) Nitrogen (BUN) | Consecutive treatment for 12 and 28 days | Lower elevation of BUN with N-alkylsulfonate derivatives of Dibekacin compared to Dibekacin sulfate. | [2] |
| Urine Volume and Protein | Consecutive treatment for 12 and 28 days | Lower increase in urine volume and protein with N-alkylsulfonate derivatives of Dibekacin compared to Dibekacin sulfate. | [2] |
Signaling Pathway of Aminoglycoside-Induced Nephrotoxicity
Aminoglycoside-induced nephrotoxicity pathway.
Protocol 4.1: Assessment of Dibekacin-Induced Nephrotoxicity in Rats
-
Animal Dosing: Administer Dibekacin to rats daily for a specified period (e.g., 7, 14, or 28 days) at various dose levels. Include a control group receiving saline.
-
Urine Collection: House the rats in metabolic cages for 24-hour urine collection at baseline and at selected time points during the study. Measure urine volume and analyze for protein and cellular components.
-
Blood Collection: Collect blood samples at baseline and at the end of the study to measure serum levels of blood urea nitrogen (BUN) and creatinine.
-
Histopathology: At the end of the study, euthanize the animals and collect the kidneys. Fix a portion of the kidney tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination of renal tubular damage.
Ototoxicity Assessment
Data Presentation: Ototoxicity Markers in Guinea Pigs
| Parameter | Dibekacin Treatment | Observation | Reference |
| Preyer's Pinna Reflex Threshold | 150 mg/kg/day for 21 days | Significant increase in the threshold. | [4] |
| VIIIth Nerve Compound Action Potential | 150 mg/kg/day for 21 days | Significant increase in the threshold. | [4] |
| Post-rotatory Nystagmus | 150 mg/kg/day for 21 days | Almost complete suppression. | [4] |
Signaling Pathway of Aminoglycoside-Induced Ototoxicity
Aminoglycoside-induced ototoxicity pathway.
Protocol 4.2: Evaluation of Dibekacin-Induced Ototoxicity in Guinea Pigs
-
Animal Dosing: Administer Dibekacin subcutaneously to guinea pigs daily for a period of 21 days at a dose known to induce ototoxicity (e.g., 150 mg/kg/day).[4] Include a saline-treated control group.
-
Auditory Function Assessment (Preyer's Pinna Reflex):
-
Test the Preyer's pinna reflex weekly.
-
Present a sound stimulus (e.g., a click or tone burst) of varying intensity to the animal.
-
The threshold is the lowest intensity at which a consistent pinna (ear flap) twitch is observed. An increase in this threshold indicates hearing loss.
-
-
Vestibular Function Assessment (Post-rotatory Nystagmus):
-
Place the guinea pig on a turntable and rotate it at a constant velocity for a set period.
-
Abruptly stop the rotation and observe the duration of the post-rotatory nystagmus (involuntary eye movements). A reduction in the duration of nystagmus suggests vestibular dysfunction.
-
-
Electrophysiological Assessment (Optional):
-
Measure Auditory Brainstem Responses (ABRs) or VIIIth nerve compound action potentials to obtain more quantitative data on hearing thresholds.
-
-
Histopathology:
-
At the end of the study, euthanize the animals and perfuse the cochleae with a fixative.
-
Dissect the cochleae and examine the organ of Corti using scanning electron microscopy (SEM) to assess for hair cell damage and loss.
-
By following these detailed application notes and protocols, researchers can effectively utilize animal models to comprehensively evaluate the pharmacokinetic and pharmacodynamic properties of Dibekacin, as well as its potential for nephrotoxicity and ototoxicity, thereby guiding its safe and effective clinical development.
References
- 1. [Animal experiments on the nephrotoxicity, pharmacokinetics and therapeutic efficacy of dibekacin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduction of dibekacin-induced nephrotoxicity in the rat by the formation of N-alkylsulfonate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of mode of administration on distribution of dibekacin in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative ototoxicity of dibekacin and netilmicin in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
High-Performance Liquid Chromatography (HPLC) Method for the Detection of Dibekacin
Application Note and Protocol
This document provides a detailed methodology for the determination of Dibekacin (B1670413), a potent aminoglycoside antibiotic, using High-Performance Liquid Chromatography (HPLC). The protocols described herein are intended for researchers, scientists, and professionals in the field of drug development and analysis.
Introduction
Dibekacin is an aminoglycoside antibiotic effective against a wide range of bacterial infections. Accurate and reliable quantification of Dibekacin in various matrices, including pharmaceutical formulations and biological fluids, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. Due to its lack of a significant UV-absorbing chromophore, direct detection of Dibekacin by UV-HPLC is challenging. This note details two effective HPLC-based methods: a reverse-phase ion-pair chromatography method with post-column derivatization for fluorescence detection, and an HPLC method coupled with an Evaporative Light Scattering Detector (ELSD).
Method 1: Reverse-Phase Ion-Pair Chromatography with Post-Column Derivatization and Fluorescence Detection
This method is particularly suitable for the analysis of Dibekacin in biological matrices such as serum.[1][2][3][4] It involves a sample clean-up step, chromatographic separation, and post-column derivatization to enable sensitive fluorescence detection.
Quantitative Data Summary
| Parameter | Value | Reference |
| Analyte | Dibekacin | [1][2][3][4] |
| Matrix | Serum | [1][2][3][4] |
| Correlation Coefficient (vs. FPIA) | 0.957 | [1][2][3] |
Experimental Protocol
1. Sample Preparation (Serum) [1][4]
-
To a 100 µL serum sample, add 100 µL of 3.5% perchloric acid containing sodium octanesulfonate.
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the mixture.
-
Collect the supernatant for direct injection into the HPLC system.
2. HPLC Conditions
-
Column: A suitable reverse-phase column (e.g., C18).
-
Mobile Phase: An aqueous buffer containing an ion-pairing agent, such as sodium octanesulfonate, mixed with an organic modifier like acetonitrile (B52724). The exact composition should be optimized for best separation.
-
Flow Rate: Typically 0.8 - 1.2 mL/min.
-
Injection Volume: 20 - 100 µL of the prepared sample supernatant.
-
Temperature: Ambient or controlled at a specific temperature (e.g., 25°C) for better reproducibility.
3. Post-Column Derivatization [1][2][3][4]
-
After elution from the column, the analyte is mixed with a derivatization agent.
-
Derivatization Reagent: o-phthalaldehyde (B127526) (OPA).
-
The reaction between Dibekacin and OPA forms a fluorescent derivative.
-
Detector: Fluorescence Detector.
-
Excitation Wavelength: To be set according to the fluorescent derivative's properties.
-
Emission Wavelength: To be set according to the fluorescent derivative's properties.
Method 2: HPLC with Evaporative Light Scattering Detection (ELSD)
This method offers a universal detection approach for non-volatile analytes like Dibekacin that do not possess a UV chromophore.[5] It is suitable for the analysis of Dibekacin in pharmaceutical formulations.
Quantitative Data Summary
| Parameter | Value | Reference |
| Analyte | Dibekacin | [5] |
| Limit of Detection (LOD) | 5.0 µg/mL | [5] |
| Average Recovery | 104.7% | [5] |
| Relative Standard Deviation (RSD) | 2.5% (n=9) | [5] |
Experimental Protocol
1. Sample Preparation (Pharmaceutical Injection)
-
Dilute the Dibekacin sulfate (B86663) injection formulation with the mobile phase to a suitable concentration within the linear range of the method.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.[6]
2. HPLC Conditions [5]
-
Column: Agilent SB-C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: 200 mM trifluoroacetic acid – acetonitrile (91:9 v/v).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Not specified, typically ambient or controlled for reproducibility.
3. Detection [5]
-
Detector: Evaporative Light Scattering Detector (ELSD), e.g., Dikma SEDEX 75.
-
Drift Tube Temperature: 50°C.
-
Nebulizing Gas Pressure: 3.5 bar.
General Sample Preparation Considerations
For complex matrices, additional sample preparation steps may be required to remove interferences and enhance sensitivity.[7][8]
-
Protein Precipitation: Commonly used for biological samples like serum or plasma to remove proteins that can interfere with the analysis.[9]
-
Solid-Phase Extraction (SPE): A selective method to isolate and concentrate analytes from a complex sample matrix, which can improve the cleanliness of the sample and the sensitivity of the assay.
-
Filtration: Essential for all samples to remove particulate matter that could clog the HPLC column and system.[6]
Visualizations
Experimental Workflow for Dibekacin Analysis
Caption: Workflow for HPLC analysis of Dibekacin.
Logical Relationship of Analytical Steps
Caption: Key stages in the HPLC determination of Dibekacin.
References
- 1. Rapid method for determination of kanamycin and dibekacin in serum by use of high-pressure liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. scilit.com [scilit.com]
- 4. Rapid method for determination of kanamycin and dibekacin in serum by use of high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. nacalai.com [nacalai.com]
Preparing Dibekacin (sulfate) solutions for cell culture experiments
Application Notes and Protocols for Researchers
Introduction
Dibekacin sulfate (B86663) is a semi-synthetic aminoglycoside antibiotic derived from kanamycin.[1] It is effective against a broad spectrum of bacteria, particularly Gram-negative strains.[2] Like other aminoglycosides, Dibekacin exerts its antibacterial effect by irreversibly binding to the 30S subunit of the bacterial ribosome, which disrupts protein synthesis and ultimately leads to bacterial cell death.[2] While primarily used in clinical settings, its properties make it a candidate for use as a contamination control agent in cell culture.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of Dibekacin sulfate solutions in cell culture experiments. The protocols outlined below detail the preparation of stock and working solutions and a method to determine the optimal concentration for your specific cell line.
Data Presentation
The following table summarizes the key properties and recommended starting concentrations for preparing Dibekacin sulfate solutions.
| Property | Value |
| Molecular Formula | C18H39N5O12S |
| Molecular Weight | 549.6 g/mol |
| Appearance | White to off-white powder |
| Solubility | Very soluble in water[3], Soluble in DMSO[4] |
| Storage of Powder | 2°C - 8°C[5] |
| Storage of Stock Solution | -20°C for long-term storage (months to years)[4] |
| Recommended Stock Solution Concentration | 10 mg/mL to 50 mg/mL in sterile water or PBS |
| Suggested Range for Cytotoxicity Testing | 10 µg/mL to 1000 µg/mL |
Experimental Protocols
1. Preparation of a 10 mg/mL Dibekacin Sulfate Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of Dibekacin sulfate. It is crucial to use aseptic techniques throughout the procedure to maintain the sterility of the solution.
Materials:
-
Dibekacin sulfate powder
-
Sterile, deionized, and filtered water or phosphate-buffered saline (PBS)
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquoting
-
Vortex mixer
-
Analytical balance
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of Dibekacin sulfate powder. For example, to prepare 10 mL of a 10 mg/mL stock solution, weigh 100 mg of the powder.
-
Transfer the powder into a sterile conical tube.
-
Add a small volume of sterile water or PBS to the tube and vortex thoroughly to dissolve the powder. Dibekacin sulfate is very soluble in water.[3]
-
Once fully dissolved, bring the final volume to 10 mL with sterile water or PBS.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This minimizes the risk of contamination and avoids repeated freeze-thaw cycles.
-
Label the aliquots clearly with the name of the antibiotic, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term use.[4]
2. Determining the Optimal Working Concentration (Kill Curve Assay)
The optimal working concentration of Dibekacin sulfate for preventing contamination can vary between different cell lines due to differences in cytotoxicity. Therefore, it is essential to perform a kill curve experiment to determine the lowest concentration that is effective against contaminants while having minimal impact on the viability of the cultured cells.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Dibekacin sulfate stock solution (10 mg/mL)
-
Cell viability assay reagent (e.g., MTT, XTT, or a live/dead cell stain)
-
Multichannel pipette
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and recover overnight in the incubator.
-
Prepare a series of dilutions of the Dibekacin sulfate stock solution in complete cell culture medium. A suggested starting range is from 10 µg/mL to 1000 µg/mL. Also, include a no-antibiotic control.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of Dibekacin sulfate.
-
Incubate the plate for a period that is relevant to your experimental needs (e.g., 48-72 hours).
-
After the incubation period, assess cell viability using your chosen method.
-
The optimal working concentration will be the lowest concentration that effectively prevents bacterial growth without significantly affecting the viability of your cells.
Visualizations
Caption: Mechanism of Dibekacin's antibacterial action.
Caption: Workflow for preparing and using Dibekacin solutions.
References
Application Notes and Protocols for Intravenous and Intramuscular Administration of Dibekacin in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intravenous (IV) and intramuscular (IM) administration of Dibekacin (B1670413) in various animal models, based on available preclinical research. The following sections detail the pharmacokinetic profiles, toxicity considerations, and standardized protocols to guide researchers in designing and executing their studies.
Pharmacokinetic Profile of Dibekacin
Dibekacin, an aminoglycoside antibiotic, exhibits different pharmacokinetic profiles depending on the route of administration. Understanding these differences is crucial for determining optimal dosing regimens and assessing efficacy and safety.
Comparative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of Dibekacin and its analog, Arbekacin (B1665167), following IV and IM administration in different animal species. These values have been compiled from multiple studies to provide a comparative overview.
Table 1: Pharmacokinetic Parameters of Dibekacin and Arbekacin in Rabbits
| Parameter | Intravenous (IV) | Intramuscular (IM) | Animal Model | Dosage | Reference |
| Dibekacin | |||||
| Elimination Half-Life (t½) | 3.25 h | 3.82 h | Rabbit | 2 mg/kg | [1] |
| Arbekacin | |||||
| Peak Serum Concentration (Cmax) | Not specified | Not specified | Rabbit | 2 mg/kg | [2] |
| Time to Peak (Tmax) | Not specified | Not specified | Rabbit | 2 mg/kg | [2] |
| Elimination Half-Life (t½) | ~1 hour | ~1 hour | Rabbit | 2 mg/kg | [2] |
Table 2: Pharmacokinetic Parameters of Arbekacin in Rats
| Parameter | Intravenous (IV) Bolus | Intravenous (IV) Infusion | Intramuscular (IM) | Animal Model | Dosage | Reference |
| Elimination Half-Life (t½) | 0.69 h | 0.55 h | 0.57 h | Rat | 10 mg/kg or 20 mg/kg | [3] |
| Cumulative Urinary Excretion (24h) | 74.7% | Not specified | 79.1% | Rat | 10 mg/kg or 20 mg/kg | [3] |
Table 3: Pharmacokinetic Parameters of Dibekacin and Arbekacin in Dogs
| Parameter | Intravenous (IV) Infusion (1h) | Intramuscular (IM) | Animal Model | Dosage | Reference |
| Arbekacin | |||||
| Peak Serum Concentration (Cmax) | No significant difference | No significant difference | Dog | 2 mg/kg | [2] |
| Elimination Half-Life (t½) | ~1 hour | ~1 hour | Dog | 2 mg/kg | [2] |
| Urinary Excretion (24h) | Not specified | 80-90% | Dog | 2 mg/kg | [2] |
Table 4: Pharmacokinetic Parameters of Dibekacin in Mice
| Parameter | Intravenous (IV) Bolus | Intravenous (IV) Infusion | Intramuscular (IM) | Animal Model | Dosage | Reference |
| Biological Half-Life (t½) | 24-45 min | 24-45 min | 24-45 min | Mouse | Not specified | [4] |
| LD50 | Lower | Higher (approaches IM) | Higher | Mouse | Not specified | [4] |
Experimental Protocols
The following are generalized protocols for the intravenous and intramuscular administration of Dibekacin in common laboratory animals. These protocols are based on standard guidelines and should be adapted to specific experimental designs and institutional regulations.
Intravenous (IV) Administration Protocol for Rabbits
-
Animal Preparation:
-
Select healthy New Zealand white rabbits.
-
Acclimatize the animals to the laboratory conditions for at least one week.
-
Ensure animals have free access to food and water.
-
Weigh the rabbit on the day of the experiment to calculate the precise dose.
-
-
Dibekacin Solution Preparation:
-
Prepare a sterile solution of Dibekacin sulfate (B86663) in physiological saline (0.9% NaCl).
-
The concentration should be adjusted to allow for the desired dose in a small volume (e.g., 1-2 mL).
-
-
Administration Procedure:
-
Place the rabbit in a suitable restrainer.
-
The marginal ear vein is the preferred site for IV injection.
-
Disinfect the injection site with 70% ethanol.
-
Use a 25-27 gauge needle attached to a syringe containing the Dibekacin solution.
-
Insert the needle into the vein and slowly administer the solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-Administration Monitoring:
-
Observe the animal for any immediate adverse reactions.
-
Collect blood samples at predetermined time points for pharmacokinetic analysis.
-
Intramuscular (IM) Administration Protocol for Rats
-
Animal Preparation:
-
Use healthy adult rats (e.g., Wistar or Sprague-Dawley).
-
Acclimatize the animals for at least one week.
-
Provide free access to food and water.
-
Weigh the rat immediately before dosing.
-
-
Dibekacin Solution Preparation:
-
Prepare a sterile Dibekacin sulfate solution in physiological saline.
-
Ensure the volume for injection is appropriate for the muscle mass of the rat (typically 0.1-0.2 mL).
-
-
Administration Procedure:
-
Properly restrain the rat.
-
The quadriceps or gluteal muscles of the hind limb are suitable injection sites.
-
Disinfect the injection site with 70% ethanol.
-
Use a 25-27 gauge needle.
-
Insert the needle into the muscle mass, taking care to avoid the sciatic nerve.
-
Aspirate to ensure the needle is not in a blood vessel.
-
Inject the solution steadily.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any signs of pain or distress at the injection site.
-
Collect blood samples as required for the study.
-
Toxicity Profile: Ototoxicity and Nephrotoxicity
A significant concern with aminoglycoside antibiotics, including Dibekacin, is the potential for ototoxicity (damage to the inner ear) and nephrotoxicity (damage to the kidneys).
-
Ototoxicity: Dibekacin can cause damage to the hair cells in the cochlea and vestibular system, leading to hearing loss and balance problems.
-
Nephrotoxicity: Dibekacin can accumulate in the proximal tubules of the kidneys, leading to cellular damage and impaired renal function.[5][6]
Studies in rabbits have shown that while rapid intravenous injection leads to higher peak serum levels of Dibekacin compared to intramuscular injection, it does not necessarily result in greater inner ear or renal damage. This suggests that peak blood levels may not be the sole determinant of toxicity.
Mechanism of Action and Toxicity Pathways
Dibekacin, like other aminoglycosides, exerts its antibacterial effect by binding to the 30S ribosomal subunit of bacteria, which inhibits protein synthesis and leads to bacterial cell death.[7][8] The toxicity in mammalian cells is mediated by different pathways.
Aminoglycoside Ototoxicity Signaling Pathway
The ototoxicity of aminoglycosides is primarily due to the induction of apoptosis in the inner ear hair cells. This process is initiated by the generation of reactive oxygen species (ROS), which in turn activates various stress-related signaling pathways.
Caption: Aminoglycoside-induced ototoxicity signaling cascade.
Experimental Workflow for Pharmacokinetic Studies
A typical workflow for a comparative pharmacokinetic study of intravenous and intramuscular Dibekacin administration in an animal model is outlined below.
Caption: Workflow for a comparative pharmacokinetic study.
References
- 1. Effect of mode of administration on distribution of dibekacin in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Pharmacokinetics of arbekacin in dogs. I. Serum concentration and urinary excretion] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Absorption, distribution, and excretion of arbekacin after intravenous and intramuscular administration in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute toxicity and pharmacokinetics of dibekacin mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminoglycosides: Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminoglycoside nephrotoxicity: pathogenesis and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. What is Dibekacin Sulfate used for? [synapse.patsnap.com]
Application Notes and Protocols for Fluorescence Polarization Immunoassay (FPIA) of Dibekacin in Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibekacin is an aminoglycoside antibiotic used in the treatment of severe Gram-negative bacterial infections. Due to its narrow therapeutic window and potential for nephrotoxicity and ototoxicity, therapeutic drug monitoring (TDM) of serum Dibekacin levels is crucial for optimizing efficacy while minimizing adverse effects. Fluorescence Polarization Immunoassay (FPIA) is a homogeneous competitive immunoassay technique that offers a rapid, reliable, and automated method for the quantitative determination of Dibekacin in serum. This document provides detailed application notes and protocols for the measurement of Dibekacin serum levels using FPIA, particularly with automated systems like the Abbott TDx analyzer.
Principle of the Assay
The FPIA for Dibekacin is based on the principle of competitive binding.[1][2] A fluorescently labeled Dibekacin molecule (tracer) competes with unlabeled Dibekacin from a patient's serum sample for a limited number of binding sites on a specific anti-Dibekacin antibody.
The degree of fluorescence polarization is inversely proportional to the concentration of Dibekacin in the sample. When the tracer binds to the large antibody molecule, its rotation in solution is slowed, resulting in a high degree of fluorescence polarization. Conversely, in the presence of a high concentration of unlabeled Dibekacin from the serum sample, more of the tracer remains unbound and rotates freely, leading to a low degree of fluorescence polarization.[2] The instrument measures this change in polarization to determine the concentration of Dibekacin in the sample.
Figure 1: Principle of Competitive Binding in Dibekacin FPIA.
Materials and Reagents
While a specific commercial kit for Dibekacin FPIA may not be readily available, this section outlines the typical components based on assays for other aminoglycosides.
-
Dibekacin Antiserum (Sheep): A solution containing specific antibodies against Dibekacin.
-
Dibekacin-Fluorescein Tracer: A solution of Dibekacin covalently linked to a fluorescent molecule.
-
Pre-treatment Solution: A solution to precipitate proteins in the serum sample.
-
Assay Buffer: A buffer solution to maintain optimal pH and ionic strength for the immunoreaction.
-
Dibekacin Calibrators: A set of standards with known concentrations of Dibekacin in a serum-like matrix (typically 0, 2.5, 5, 10, 20, and 40 µg/mL).
-
Dibekacin Controls: At least two levels of controls with known concentrations of Dibekacin to monitor assay performance.
-
Automated FPIA Analyzer: e.g., Abbott TDx or similar instrument.
-
Pipettes and disposable tips.
-
Vortex mixer.
-
Centrifuge.
Experimental Protocols
The following protocols are generalized for an automated FPIA system like the Abbott TDx. Users should refer to the specific instrument's operation manual for detailed instructions.[3]
Protocol 1: Sample Preparation
-
Collect blood samples in tubes without anticoagulants.
-
Allow the blood to clot at room temperature for at least 30 minutes.
-
Centrifuge the samples at 2000-3000 x g for 10 minutes to separate the serum.
-
Carefully aspirate the serum into a clean, labeled tube.
-
If the assay is not performed immediately, store the serum samples at 2-8°C for up to 24 hours. For longer storage, freeze at -20°C or below.
-
Before analysis, allow frozen samples to thaw completely at room temperature and mix thoroughly by vortexing.
Protocol 2: Assay Procedure (Automated)
The automated FPIA system will perform the following steps:
-
Calibration:
-
A stored calibration curve is typically used. Recalibration is recommended with each new lot of reagents or as indicated by quality control results.
-
To perform a full calibration, run the set of Dibekacin calibrators in duplicate. The instrument will measure the fluorescence polarization of each calibrator and generate a standard curve.
-
-
Sample Measurement:
-
The instrument automatically pipettes a precise volume of the patient serum sample, pre-treatment solution, and assay buffer into a reaction cuvette.
-
The anti-Dibekacin antiserum is added to the cuvette.
-
The Dibekacin-fluorescein tracer is then added.
-
The reaction mixture is incubated for a predetermined time to allow for the competitive binding reaction to reach equilibrium.
-
The fluorescence polarization of the reaction mixture is measured by the instrument's optical system.
-
The instrument's software calculates the concentration of Dibekacin in the sample by interpolating the measured polarization value from the stored calibration curve.
-
Figure 2: Automated FPIA Workflow for Dibekacin Measurement.
Data Presentation
The performance characteristics of a Dibekacin FPIA are expected to be similar to those of other aminoglycoside assays performed on the Abbott TDx system. The following tables summarize typical performance data for aminoglycoside FPIAs.
Table 1: Assay Performance Characteristics (Representative Data for Aminoglycoside FPIA)
| Parameter | Typical Value |
| Assay Range | 1.0 - 40.0 µg/mL |
| Sensitivity | 0.5 µg/mL |
| Sample Volume | 50 µL |
| Assay Time | Approximately 15 minutes |
Table 2: Precision (Representative Data for Aminoglycoside FPIA)
| Control Level | Mean (µg/mL) | Within-Run CV (%) | Between-Run CV (%) |
| Low | 5.0 | < 5.0 | < 7.0 |
| Medium | 15.0 | < 4.0 | < 6.0 |
| High | 30.0 | < 4.0 | < 6.0 |
CV = Coefficient of Variation
Table 3: Specificity and Cross-Reactivity (Representative Data for Aminoglycoside FPIA)
The specificity of the anti-Dibekacin antibody is critical. Cross-reactivity with other structurally related aminoglycosides should be minimal to ensure accurate measurement of Dibekacin.
| Compound | Concentration Tested (µg/mL) | Cross-Reactivity (%) |
| Kanamycin A | 100 | < 2 |
| Kanamycin B | 100 | < 5 |
| Amikacin | 100 | < 1 |
| Tobramycin | 100 | < 1 |
| Gentamicin C1 | 100 | < 1 |
| Gentamicin C1a | 100 | < 1 |
| Gentamicin C2 | 100 | < 1 |
| Netilmicin | 100 | < 1 |
| Sisomicin | 100 | < 1 |
Note: The data presented in these tables are representative and should be confirmed for the specific assay and instrument used.
Quality Control
-
Run at least two levels of controls (low and high) with each batch of patient samples.
-
The control results must fall within the manufacturer's specified acceptable range for the patient results to be considered valid.
-
If control values are outside the acceptable range, recalibration may be necessary. Troubleshoot the instrument and reagents according to the manufacturer's instructions before re-running the controls and patient samples.
Limitations
-
Hemolysis, Icterus, and Lipemia: Grossly hemolyzed, icteric, or lipemic samples may interfere with the assay. Refer to the instrument manual for specific tolerance levels.
-
Cross-Reactivity: Although generally low, the potential for cross-reactivity with other aminoglycosides or structurally similar compounds exists. A thorough patient medication history is important for result interpretation.
-
Human Anti-Mouse Antibodies (HAMA): The presence of HAMA in patient samples may interfere with immunoassays employing mouse monoclonal antibodies.
Conclusion
The Fluorescence Polarization Immunoassay provides a rapid, accurate, and precise method for the therapeutic drug monitoring of Dibekacin in serum. The automation of the assay minimizes hands-on time and improves laboratory workflow. Adherence to the outlined protocols and quality control procedures is essential for obtaining reliable results to guide patient therapy.
References
Application Notes and Protocols for the Use of Dibekacin (sulfate) in Experimental Models of Sepsis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. Experimental animal models are crucial for understanding the pathophysiology of sepsis and for the preclinical evaluation of new therapeutic agents. Dibekacin (B1670413), an aminoglycoside antibiotic, is effective against a range of Gram-negative and Gram-positive bacteria.[1] Its bactericidal action, achieved through the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, makes it a candidate for investigation in the context of severe bacterial infections like sepsis.[1][2]
These application notes provide detailed protocols for evaluating the efficacy of dibekacin sulfate (B86663) in two common experimental models of sepsis: the Cecal Ligation and Puncture (CLP) model and the Lipopolysaccharide (LPS)-induced endotoxemia model. The notes also delineate the key signaling pathways implicated in sepsis that can be modulated by effective antibacterial therapy.
Mechanism of Action of Dibekacin
Dibekacin exerts its antimicrobial effect by irreversibly binding to the 30S subunit of bacterial ribosomes. This action disrupts protein synthesis in two main ways: it interferes with the initiation complex of peptide formation and it leads to misreading of the mRNA. The resulting non-functional or toxic proteins lead to bacterial cell death.[1] This bactericidal activity is crucial in sepsis for rapidly reducing the bacterial load and, consequently, the inflammatory stimuli.
Experimental Models of Sepsis
The choice of an experimental model is critical and depends on the specific research question. The CLP model induces a polymicrobial peritonitis that closely mimics the progression of clinical sepsis, while the LPS model creates a more controlled and acute inflammatory response.[3][4][5]
Cecal Ligation and Puncture (CLP) Model
The CLP model is considered the gold standard for inducing experimental sepsis as it replicates the polymicrobial nature of many clinical infections.[4][5]
Experimental Protocol:
Materials:
-
Male Wistar rats or C57BL/6 mice (age and weight-matched)
-
Dibekacin sulfate (sterile solution)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)[5]
-
Surgical instruments (scissors, forceps, sutures)
-
Sterile saline
-
Analgesics
Procedure:
-
Anesthesia: Anesthetize the animal using an appropriate method.[5]
-
Surgical Preparation: Shave and disinfect the abdominal area.
-
Laparotomy: Make a midline incision to expose the cecum.
-
Cecal Ligation: Ligate the cecum below the ileocecal valve to prevent intestinal obstruction. The severity of sepsis can be modulated by the length of the ligated cecum.[4]
-
Puncture: Puncture the ligated cecum with a needle (e.g., 18-22 gauge). The size of the needle and the number of punctures will also determine the severity of the resulting sepsis.[3][4]
-
Cecal Repositioning: Gently squeeze a small amount of fecal content from the punctures and return the cecum to the peritoneal cavity.
-
Closure: Close the abdominal wall in layers.
-
Fluid Resuscitation: Immediately after surgery, administer sterile saline subcutaneously or intraperitoneally to provide fluid resuscitation.[5]
-
Dibekacin Administration: At a predetermined time point post-CLP (e.g., 1, 6, or 12 hours), administer dibekacin sulfate via an appropriate route (intramuscular or intravenous). Dosage will need to be optimized, but a starting point for rats could be extrapolated from studies on other aminoglycosides or from non-sepsis dibekacin studies (e.g., 5-10 mg/kg).[6]
-
Post-operative Care: Provide analgesia and monitor the animals closely for signs of distress.
Outcome Measures:
-
Survival Rate: Monitor and record survival over a set period (e.g., 7-10 days).
-
Bacterial Load: At specific time points, collect blood and peritoneal lavage fluid for bacterial culture and quantification (colony-forming units, CFU).
-
Cytokine Analysis: Measure levels of pro-inflammatory (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory (e.g., IL-10) cytokines in serum or plasma using ELISA or multiplex assays.[7][8]
-
Organ Dysfunction Markers: Assess markers of organ damage, such as creatinine (B1669602) and urea (B33335) for kidney function.[9]
Experimental Workflow for CLP Model
Caption: Workflow for the Cecal Ligation and Puncture (CLP) sepsis model.
Lipopolysaccharide (LPS)-Induced Endotoxemia Model
This model is useful for studying the acute inflammatory response to a key component of the outer membrane of Gram-negative bacteria.[9]
Experimental Protocol:
Materials:
-
Male Wistar rats or C57BL/6 mice
-
Dibekacin sulfate (sterile solution)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
Procedure:
-
Animal Acclimatization: Allow animals to acclimatize to the housing conditions.
-
Dibekacin Pre-treatment (optional): In some experimental designs, dibekacin may be administered prior to the LPS challenge to investigate its prophylactic effects.
-
LPS Administration: Administer a single dose of LPS via intraperitoneal (i.p.) or intravenous (i.v.) injection. The dose of LPS will determine the severity of the endotoxemia and should be determined in pilot studies (a common range is 1-10 mg/kg).
-
Dibekacin Treatment: Administer dibekacin sulfate at a specified time point relative to the LPS injection (e.g., concurrently or shortly after).
-
Monitoring: Observe animals for clinical signs of endotoxemia (e.g., lethargy, piloerection).
Outcome Measures:
-
Cytokine Levels: Measure plasma or serum levels of key inflammatory cytokines (TNF-α, IL-6, etc.) at various time points after LPS administration (e.g., 1, 3, 6, 24 hours).
-
Organ Damage Markers: Assess markers of organ injury as described for the CLP model.
-
Leukocyte Counts: Perform complete and differential blood counts to assess changes in leukocyte populations.
Key Signaling Pathways in Sepsis
The pathophysiology of sepsis is driven by a complex cascade of inflammatory signaling pathways. A primary role of antibiotics like dibekacin in this context is to reduce the bacterial burden, thereby decreasing the activation of these pathways by Pathogen-Associated Molecular Patterns (PAMPs) such as LPS.[10][11][12]
Toll-Like Receptor (TLR) Signaling
Toll-like receptors are a class of pattern recognition receptors that recognize conserved molecular structures on pathogens.[11][13] TLR4, in complex with MD-2, is the primary receptor for LPS from Gram-negative bacteria.[9][13]
Signaling Cascade:
-
LPS binds to Lipopolysaccharide Binding Protein (LBP) in the plasma.
-
The LPS-LBP complex transfers LPS to CD14 on the surface of immune cells like macrophages.
-
CD14 presents LPS to the TLR4-MD-2 complex, leading to receptor dimerization.
-
This dimerization initiates downstream signaling through two main pathways:
-
MyD88-dependent pathway: Leads to the activation of NF-κB and MAP kinases, resulting in the rapid production of pro-inflammatory cytokines.[13][14]
-
TRIF-dependent pathway: Activated upon internalization of the TLR4 complex, this pathway leads to the production of type I interferons and further contributes to the inflammatory response.[13]
-
Role of Dibekacin: By eliminating bacteria, dibekacin reduces the amount of circulating LPS, thus diminishing the initial trigger for TLR4 activation.
TLR4 Signaling Pathway
Caption: Dibekacin reduces bacterial load, decreasing LPS-mediated TLR4 signaling.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[10][12][15] In the context of sepsis, its activation is a central event in the inflammatory cascade.[12]
Activation Pathway:
-
In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.
-
Upstream signals, such as those from TLRs, lead to the activation of the IκB kinase (IKK) complex.
-
IKK phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome.
-
The degradation of IκB unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus.
-
In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.[12]
Therapeutic Implication: The primary therapeutic effect of dibekacin in sepsis is to decrease the bacterial stimulus that leads to NF-κB activation. By reducing the bacterial load, dibekacin helps to dampen the overwhelming inflammatory response mediated by this pathway.
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: Survival Rates in CLP-induced Sepsis Model
| Treatment Group | N | Survival at 7 Days (%) |
| Sham | 10 | 100 |
| CLP + Vehicle | 20 | Data |
| CLP + Dibekacin (5 mg/kg) | 20 | Data |
| CLP + Dibekacin (10 mg/kg) | 20 | Data |
Table 2: Bacterial Load in Peritoneal Fluid 24h Post-CLP
| Treatment Group | N | Bacterial Load (CFU/mL) |
| Sham | 10 | 0 |
| CLP + Vehicle | 10 | Mean ± SD |
| CLP + Dibekacin (10 mg/kg) | 10 | Mean ± SD |
Table 3: Plasma TNF-α Levels 6h Post-LPS Injection
| Treatment Group | N | TNF-α (pg/mL) |
| Saline | 10 | Mean ± SD |
| LPS + Vehicle | 10 | Mean ± SD |
| LPS + Dibekacin (10 mg/kg) | 10 | Mean ± SD |
Conclusion
The experimental models and protocols outlined provide a framework for the preclinical evaluation of dibekacin sulfate in sepsis. By employing these models, researchers can investigate the efficacy of dibekacin in reducing mortality, controlling bacterial growth, and modulating the host inflammatory response. Understanding the interplay between antibiotic therapy and key inflammatory signaling pathways is essential for the development of more effective treatments for sepsis. While direct experimental evidence for dibekacin in these specific sepsis models is limited, the provided protocols are based on established methodologies for similar aminoglycoside antibiotics and common sepsis models. Further research is warranted to fully elucidate the therapeutic potential of dibekacin in the complex setting of sepsis.
References
- 1. Aminoglycosides Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. Beneficial Antimicrobial Effect of the Addition of an Aminoglycoside to a β-Lactam Antibiotic in an E. coli Porcine Intensive Care Severe Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Murine Model of Polymicrobial Septic Peritonitis Using Cecal Ligation and Puncture (CLP) | Springer Nature Experiments [experiments.springernature.com]
- 4. Cecal Ligation and Puncture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using the Cecal Ligation and Puncture Model of Sepsis to Induce Rats to Multiple Organ Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Animal experiments on the nephrotoxicity, pharmacokinetics and therapeutic efficacy of dibekacin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytokines in Sepsis: Potent Immunoregulators and Potential Therapeutic Targets—An Updated View - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Cytokines as Potential Biomarkers for Differential Diagnosis of Sepsis and Other Non-Septic Disease Conditions [frontiersin.org]
- 9. LPS-induced renal inflammation is prevented by (−)‐epicatechin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] NF-κB ACTION IN SEPSIS: THE INNATE IMMUNE SYSTEM AND THE HEART | Semantic Scholar [semanticscholar.org]
- 11. Modulation of Toll-Like Receptor Activity by Leukocyte Ig-Like Receptors and Their Effects during Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-kappa B activation as a pathological mechanism of septic shock and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
- 14. Bacterial Stimulation of the TLR-MyD88 Pathway Modulates the Homeostatic Expression of Ileal Paneth Cell α-Defensins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Noncanonical Nuclear Factor Kappa B (NF-κB) Signaling and Potential for Therapeutics in Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Dibekacin in Murine Infection Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of Dibekacin, a semisynthetic aminoglycoside antibiotic, in various murine infection models. The data presented herein is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of Dibekacin and its derivatives against clinically relevant bacterial pathogens.
Summary of Quantitative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of Dibekacin and its close derivative, Habekacin, in murine and rat infection models. While specific efficacy data for Dibekacin in some common murine models is limited in publicly available literature, the data for Habekacin, a derivative of Dibekacin, provides valuable insights into its potential potency.
Table 1: Acute Toxicity of Dibekacin in Mice
| Administration Route | LD50 (mg/kg) | Mouse Strain |
| Intravenous (bolus) | Varies with infusion rate | ICR |
| Intramuscular | Higher than IV bolus | ICR |
| Intravenous (constant infusion) | Approaches IM value with decreased rate | ICR |
LD50: Lethal Dose 50, the dose required to kill 50% of the test population.[1]
Table 2: Efficacy of Dibekacin in a Rat Pyelonephritis Model
| Pathogen | Treatment Regimen | Outcome |
| Not Specified | 2 x 5 mg/kg/day for 7 days | Significant reduction in renal bacterial counts |
| Not Specified | 2 x 2.5 mg/kg/day for 7 days | Diminished effectiveness |
Table 3: Comparative Efficacy (ED50) of Habekacin (Dibekacin Derivative) in a Murine Septicemia Model
| Pathogen | Gentamicin Resistance | Habekacin ED50 (mg/kg) | Gentamicin ED50 (mg/kg) | Amikacin ED50 (mg/kg) |
| Escherichia coli (3 strains) | Sensitive | As active as Gentamicin | - | - |
| Escherichia coli | GEN-KAN-TOB Resistant | More active than Amikacin | - | - |
| Enterobacter cloacae | GEN-KAN Resistant | More active than Amikacin | - | - |
| Serratia marcescens | Sensitive | As active as Gentamicin | - | - |
| Klebsiella pneumoniae | Sensitive | As active as Gentamicin | - | - |
| Klebsiella pneumoniae | GEN Resistant | More active than Amikacin | - | - |
ED50: Effective Dose 50, the dose required to achieve a therapeutic effect in 50% of the test population.[2] GEN: Gentamicin, KAN: Kanamycin, TOB: Tobramycin.
Experimental Protocols
Detailed methodologies for key murine infection models are provided below. These protocols can be adapted for the evaluation of Dibekacin's efficacy.
Murine Septicemia (Intraperitoneal Infection) Model
This model is used to evaluate the efficacy of antibiotics against systemic infections.
Protocol:
-
Animal Model: Use specific pathogen-free male or female mice (e.g., CD-1 or ICR strain), weighing 20-25g.
-
Bacterial Strain Preparation: Culture the desired bacterial strain (e.g., Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Staphylococcus aureus) overnight on an appropriate agar (B569324) medium. Resuspend colonies in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10^7 to 1 x 10^8 CFU/mL). The final inoculum concentration should be determined in preliminary studies to establish a lethal infection.
-
Infection: Inject 0.5 mL of the bacterial suspension intraperitoneally (IP) into each mouse. To enhance virulence, the bacterial inoculum can be mixed with 5% (w/v) mucin.[2]
-
Treatment: At specific time points post-infection (e.g., 1 and 6 hours), administer Dibekacin or a vehicle control subcutaneously (SC) or intramuscularly (IM).[2] The dosage range should be determined based on preliminary dose-ranging studies.
-
Observation: Monitor the mice for a set period (e.g., 7 days) and record mortality.
-
Endpoint: Calculate the 50% effective dose (ED50) based on the survival data.
Experimental Workflow for Murine Septicemia Model
Caption: Workflow for a murine septicemia model to evaluate Dibekacin efficacy.
Murine Pneumonia (Lung Infection) Model
This model is suitable for assessing the efficacy of antibiotics against respiratory tract infections.
Protocol:
-
Animal Model: Use specific pathogen-free mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.
-
Bacterial Strain Preparation: Prepare a bacterial suspension as described for the septicemia model.
-
Infection: Anesthetize the mice (e.g., with isoflurane (B1672236) or ketamine/xylazine). Administer the bacterial inoculum (typically 20-50 µL) via intranasal or intratracheal instillation.
-
Treatment: At a predetermined time post-infection (e.g., 2 hours), initiate treatment with Dibekacin or vehicle control, administered systemically (SC or IM) or locally (e.g., aerosolized).
-
Observation and Endpoints:
-
Bacterial Load: At a specific time point (e.g., 24 or 48 hours post-infection), euthanize the mice, aseptically remove the lungs, homogenize the tissue, and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates.
-
Survival: Monitor a separate cohort of mice for a defined period to assess survival rates.
-
Experimental Workflow for Murine Pneumonia Model
References
- 1. In Vitro Comparison of Kanamycin, Kanendomycin, Gentamicin, Amikacin, Sisomicin, and Dibekacin Against 200 Strains of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective activity of habekacin and four other aminoglycosides in mouse septicaemia caused by Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stability and Proper Storage of Dibekacin Sulfate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dibekacin sulfate (B86663) is an aminoglycoside antibiotic effective against a broad spectrum of bacteria, particularly severe gram-negative bacterial infections.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis.[1] As with any laboratory reagent, particularly one used in drug development and research, understanding its stability and proper storage conditions is critical to ensure the accuracy and reproducibility of experimental results. These application notes provide a comprehensive guide to the handling, storage, and stability testing of Dibekacin sulfate in a laboratory setting.
General Handling and Safety Precautions
When handling Dibekacin sulfate powder, it is essential to work in a well-ventilated area.[2] Standard personal protective equipment, including a lab coat, safety glasses, and chemical-impermeable gloves, should be worn to avoid contact with the skin and eyes.[2] Avoid the formation of dust and aerosols.[2] All sources of ignition should be removed from the handling area, as fine dust particles can potentially form explosive mixtures with air.[2]
Recommended Storage Conditions
Proper storage is crucial for maintaining the integrity and potency of Dibekacin sulfate. The appropriate conditions depend on the form of the compound (solid powder vs. solution) and the intended duration of storage.
Solid Form (Powder)
Dibekacin sulfate in its solid, powdered form is a white to yellowish-white powder.[3] For optimal stability, the powder should be stored in a tightly sealed, light-resistant container.[2][3] The recommended storage temperatures vary based on the desired storage duration.
Solution Form
Dibekacin sulfate is very soluble in water but practically insoluble in ethanol (B145695) and diethyl ether.[3] Stock solutions are typically prepared in sterile, deionized water or, for specific applications, in dimethyl sulfoxide (B87167) (DMSO).[3][4] The stability of solutions is significantly more limited than that of the solid powder and is highly dependent on the storage temperature.
Data Presentation: Summary of Storage Conditions
The following table summarizes the recommended storage conditions for Dibekacin sulfate in both solid and solution forms.
| Form | Solvent | Storage Duration | Temperature | Container/Conditions | Citation(s) |
| Solid Powder | N/A | Short-term (days to weeks) | 0 - 4 °C | Tightly closed, dry, dark, well-ventilated | [2][4] |
| N/A | Long-term (months to years) | 2 - 8 °C or -20 °C | Tightly closed, dry, dark, well-ventilated | [1][4] | |
| Solution | DMSO | Short-term (days to weeks) | 0 - 4 °C | Sterile, airtight vials, protected from light | [4] |
| DMSO | Long-term (months) | -20 °C | Sterile, airtight vials, protected from light | [4] | |
| Aqueous (e.g., 0.9% NaCl) | Up to 7 days | 23 °C (Room Temp) | Sterile, airtight vials, protected from light | [5] | |
| Aqueous (e.g., 0.9% NaCl) | Up to 30 days | 4 °C | Sterile, airtight vials, protected from light | [5] |
_Note: Data for aqueous solutions are extrapolated from stability studies on Amikacin sulfate, a closely related aminoglycoside. It is strongly recommended to perform an independent stability assessment for Dibekacin sulfate solutions in your specific experimental buffer or medium.[5]
Caption: Decision workflow for handling and storing Dibekacin sulfate.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of stock solutions and for conducting a stability assessment.
Protocol 1: Preparation of Dibekacin Sulfate Aqueous Stock Solution
This protocol describes the preparation of a 10 mg/mL aqueous stock solution.
Materials:
-
Dibekacin sulfate powder
-
Sterile, deionized water or 0.9% NaCl solution
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile filter (0.22 µm) and syringe
-
Sterile microcentrifuge tubes or cryovials for aliquots
Procedure:
-
Weighing: In a sterile conical tube, accurately weigh the desired amount of Dibekacin sulfate powder. For example, weigh 100 mg to prepare 10 mL of a 10 mg/mL solution.
-
Solubilization: Add the appropriate volume of sterile water or 0.9% NaCl solution to the tube. Vortex thoroughly until the powder is completely dissolved. Dibekacin sulfate should dissolve readily in water.[3]
-
Sterilization: To ensure sterility for cell culture or other sensitive applications, filter the solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-resistant microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles and reduces the risk of contamination.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -20°C for long-term use.[4]
Protocol 2: Protocol for Chemical Stability Assessment via HPLC
This protocol outlines a general framework for evaluating the chemical stability of Dibekacin sulfate in a specific solution over time and under various stress conditions. This requires a stability-indicating analytical method, which can separate the intact drug from its degradation products.[6][7]
Part A: Forced Degradation Study The goal of a forced degradation study is to intentionally degrade the drug to produce potential degradation products.[8] This is essential for developing and validating a stability-indicating analytical method.
-
Prepare Stock Solution: Prepare a solution of Dibekacin sulfate (e.g., 1 mg/mL) in the desired experimental buffer.
-
Acid Hydrolysis: Mix the drug solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the drug solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24-48 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the drug solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24-48 hours.
-
Thermal Degradation: Store the drug solution at an elevated temperature (e.g., 70°C) for up to 7 days, protected from light.
-
Photolytic Degradation: Expose the drug solution to direct sunlight or a photostability chamber for a defined period. Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method (see Part B).
Part B: Development of a Stability-Indicating HPLC Method A High-Performance Liquid Chromatography (HPLC) method coupled with an Evaporative Light Scattering Detector (ELSD) is suitable for analyzing aminoglycosides like Dibekacin, which lack a strong UV chromophore.[9]
-
HPLC System: An HPLC system with a pump, autosampler, column oven, and ELSD.
-
Column: A C18 reversed-phase column (e.g., Agilent SB-C18, 250 x 4.6 mm, 5 µm) is a common choice.[9]
-
Mobile Phase: A typical mobile phase involves an ion-pairing agent, such as trifluoroacetic acid (TFA), in water and acetonitrile. An example could be 200 mM TFA in water:acetonitrile (91:9 v/v).[9]
-
Flow Rate: 0.8 mL/min.[9]
-
ELSD Settings:
-
Method Validation: The method must be validated according to ICH guidelines to ensure it is stability-indicating.[8] This involves demonstrating specificity (good resolution between the parent peak and degradation peaks), linearity, accuracy, and precision.[6][8]
Part C: Long-Term Stability Study
-
Prepare several sets of Dibekacin sulfate aliquots in the desired solution and concentration.
-
Store these aliquots under the intended long-term storage conditions (e.g., 4°C and -20°C) and accelerated conditions (e.g., 25°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one aliquot from each storage condition.
-
Analyze the samples using the validated stability-indicating HPLC method.
-
Calculate the percentage of the initial concentration remaining. A solution is generally considered stable if the remaining concentration is ≥90% of the initial concentration.[10]
Caption: Experimental workflow for a chemical stability study.
Conclusion
The stability of Dibekacin sulfate is paramount for the integrity of research and development activities. As a solid, it is stable when stored in a cool, dry, and dark environment.[4] In solution, its stability is more limited and highly dependent on temperature, with freezing (-20°C) being optimal for long-term storage of stock solutions.[4] For novel formulations or buffers, it is imperative that researchers conduct their own stability studies using a validated, stability-indicating method, such as the HPLC-ELSD protocol outlined above, to ensure the concentration and purity of the compound throughout the duration of their experiments.
References
- 1. Dibekacin sulfate | 58580-55-5 | AD32509 | Biosynth [biosynth.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. medkoo.com [medkoo.com]
- 5. Stability of Amikacin Sulfate in AutoDose Infusion System Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability Studies of 16 Antibiotics for Continuous Infusion in Intensive Care Units and for Performing Outpatient Parenteral Antimicrobial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Mechanisms of Bacterial Resistance to Dibekacin (sulfate)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating bacterial resistance to Dibekacin.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of bacterial resistance to Dibekacin?
A1: Bacteria primarily develop resistance to Dibekacin through three main mechanisms:
-
Enzymatic Modification: Bacteria produce aminoglycoside-modifying enzymes (AMEs) that chemically alter the Dibekacin molecule, preventing it from binding to its target, the 30S ribosomal subunit.[1][2][3]
-
Target Site Alteration: Changes in the bacterial ribosome, most commonly through methylation of the 16S rRNA, reduce the binding affinity of Dibekacin to its target site.[4][5]
-
Efflux Pumps: Bacteria can actively transport Dibekacin out of the cell using efflux pumps, preventing the antibiotic from reaching a high enough intracellular concentration to be effective.[3][6][7]
Q2: Which specific enzymes are known to inactivate Dibekacin?
A2: Several classes of aminoglycoside-modifying enzymes (AMEs) can inactivate Dibekacin. These include:
-
Aminoglycoside Acetyltransferases (AACs): These enzymes transfer an acetyl group to the amino groups of Dibekacin. Specific examples include AAC(2') and AAC(3).[1][8][9]
-
Aminoglycoside Phosphotransferases (APHs): These enzymes add a phosphate (B84403) group to the hydroxyl groups of the antibiotic. APH(3') is a known enzyme that can inactivate Dibekacin.[1][2][10]
-
Aminoglycoside Nucleotidyltransferases (ANTs): These enzymes transfer a nucleotide to the hydroxyl groups of Dibekacin.[11]
Q3: How does 16S rRNA methylation lead to high-level resistance?
A3: 16S rRNA methyltransferases are enzymes that add a methyl group to a specific nucleotide within the 16S rRNA component of the 30S ribosomal subunit. This modification sterically hinders the binding of Dibekacin and other aminoglycosides to the ribosome, leading to high-level resistance to a broad range of these antibiotics.[4][5] Strains harboring these methyltransferase genes often exhibit significantly elevated Minimum Inhibitory Concentrations (MICs).[5][12]
Q4: Are efflux pumps a significant mechanism of resistance to Dibekacin?
A4: While enzymatic modification and target site alteration are more commonly cited as primary mechanisms of high-level resistance, efflux pumps contribute to intrinsic and low-level resistance to aminoglycosides, including Dibekacin.[6][7] Overexpression of efflux pumps can reduce the intracellular concentration of the antibiotic, allowing bacteria to survive at lower concentrations and potentially facilitating the development of higher-level resistance through other mechanisms.[6] Several families of efflux pumps, such as the Resistance-Nodulation-Division (RND) family, are known to be involved in multidrug resistance.[7][13]
Troubleshooting Guides
Problem: Unexpectedly high MIC values for Dibekacin in your bacterial isolates.
| Possible Cause | Troubleshooting Steps |
| Presence of Aminoglycoside-Modifying Enzymes (AMEs) | 1. Perform PCR to screen for common AME genes known to confer resistance to Dibekacin (e.g., aac(2'), aac(3), aph(3')).2. If AME genes are detected, consider sequencing the amplicons to identify specific variants.3. Perform gene expression analysis (RT-qPCR) to determine if the identified AME genes are overexpressed. |
| Target Site Modification (16S rRNA methylation) | 1. Screen for the presence of 16S rRNA methyltransferase genes (e.g., rmtB, armA) using PCR.2. High MIC values (often ≥256 µg/mL) for multiple aminoglycosides are indicative of 16S rRNA methyltransferase activity.[5][12] |
| Overexpression of Efflux Pumps | 1. Perform RT-qPCR to analyze the expression levels of known multidrug resistance efflux pump genes (e.g., genes of the RND family).2. Compare expression levels to a susceptible reference strain.3. Consider performing an efflux pump inhibitor assay to see if the MIC decreases in the presence of an inhibitor. |
| Experimental Error in MIC Assay | 1. Verify the concentration and purity of your Dibekacin stock solution.2. Ensure proper preparation of the bacterial inoculum to the correct density (e.g., 0.5 McFarland standard).3. Review your broth microdilution or other MIC testing protocol for any deviations.4. Include appropriate quality control strains with known Dibekacin MIC values in your assay. |
Problem: Inconsistent or non-reproducible results in Dibekacin resistance gene PCR.
| Possible Cause | Troubleshooting Steps |
| Poor DNA Quality | 1. Assess the purity and concentration of your extracted genomic DNA using spectrophotometry (A260/A280 ratio).2. Run an aliquot of the DNA on an agarose (B213101) gel to check for integrity. |
| Primer Issues | 1. Verify the primer sequences and their specificity for the target gene.2. Check for potential primer-dimer formation using software and by running a no-template control in your PCR.3. Optimize the primer concentration in your PCR reaction. |
| Suboptimal PCR Conditions | 1. Perform a gradient PCR to determine the optimal annealing temperature for your primer set.2. Optimize the MgCl₂ concentration and extension time.3. Ensure the thermal cycler is functioning correctly. |
| Low Gene Copy Number | 1. Increase the amount of template DNA in the reaction.2. Consider using a more sensitive detection method, such as nested PCR or quantitative PCR (qPCR). |
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentration (MIC) Ranges for Dibekacin and a Related Aminoglycoside (Arbekacin)
| Antibiotic | Bacterial Species | Resistance Status | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Arbekacin (B1665167) | Escherichia coli | Not specified | ≤0.06 - >128 | 1 | >128 |
| Arbekacin | Klebsiella spp. | Not specified | ≤0.06 - >128 | 2 | >128 |
| Arbekacin | Pseudomonas aeruginosa | Not specified | ≤0.06 - >128 | 8 | >128 |
| Arbekacin | Acinetobacter spp. | Not specified | ≤0.06 - >128 | >128 | >128 |
| Arbekacin | Gram-negative bacilli | Drug-resistant | Not specified | 16 | >64 |
Note: Data for Arbekacin, a derivative of Dibekacin, is presented here due to the availability of more extensive recent data. MIC values can vary significantly based on the specific strain and the presence of resistance mechanisms.[14][15][16]
Table 2: Prevalence of Key Dibekacin Resistance Genes in Various Bacterial Populations
| Resistance Gene | Bacterial Group | Geographic Region/Setting | Prevalence |
| aac(6')-Ie-aph(2'')-Ia | Gentamicin-resistant Enterococcus faecalis & Enterococcus faecium | Tabriz, Iran (hospital isolates) | 94.4% of high-level gentamicin-resistant isolates |
| aac(6')-Ib | Aminoglycoside-resistant Pseudomonas aeruginosa | Iran (clinical isolates) | 85.4% |
| ant(2'')-Ia | Aminoglycoside-resistant Pseudomonas aeruginosa | Iran (clinical isolates) | 18.7% |
| aph(3')-VI | Aminoglycoside-resistant Pseudomonas aeruginosa | Iran (clinical isolates) | 3.1% |
| 16S rRNA methylase genes (rmtB, armA, rmtA) | Carbapenem-resistant Enterobacterales | China (hospital isolates) | 63.3% |
Note: The prevalence of resistance genes can vary widely depending on the bacterial species, geographical location, and clinical context.[17][18][19][20]
Experimental Protocols
Protocol 1: Determination of Dibekacin MIC by Broth Microdilution
This protocol is based on the general principles of the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of Dibekacin Stock Solution:
- Prepare a stock solution of Dibekacin sulfate (B86663) at a concentration of at least 1000 µg/mL in a suitable sterile solvent (e.g., deionized water).[21]
- Sterilize the stock solution by membrane filtration (0.22 µm filter).
2. Preparation of Dibekacin Dilution Series:
- In a 96-well microtiter plate, prepare a two-fold serial dilution of the Dibekacin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).[22] The final volume in each well should be 50-100 µL. The concentration range should be appropriate to determine the MIC of both susceptible and resistant isolates.
3. Preparation of Bacterial Inoculum:
- From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[21]
- Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
4. Inoculation and Incubation:
- Add the diluted bacterial inoculum to each well of the microtiter plate containing the Dibekacin dilutions.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate the plate at 35-37°C for 16-20 hours in ambient air.[23]
5. Interpretation of Results:
- The MIC is the lowest concentration of Dibekacin that completely inhibits visible bacterial growth.[21]
Protocol 2: PCR-Based Detection of Dibekacin Resistance Genes
This is a general protocol that can be adapted for specific AME or 16S rRNA methyltransferase genes.
1. DNA Extraction:
- Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit according to the manufacturer's instructions.
2. Primer Design:
- Design or obtain validated primers specific to the target resistance gene (e.g., aac(2'), aph(3'), rmtB).
3. PCR Amplification:
- Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, forward and reverse primers, and nuclease-free water.
- Add the extracted genomic DNA to the master mix.
- Perform PCR using a thermal cycler with optimized cycling conditions (denaturation, annealing, and extension temperatures and times). A typical protocol might involve an initial denaturation at 95°C for 5 minutes, followed by 30-35 cycles of 95°C for 30 seconds, an annealing temperature specific to the primers for 30 seconds, and 72°C for 30-60 seconds, with a final extension at 72°C for 5-7 minutes.[24]
4. Analysis of PCR Products:
- Analyze the PCR products by agarose gel electrophoresis.
- The presence of a band of the expected size indicates a positive result for the resistance gene.
5. (Optional) Quantitative Real-Time PCR (qPCR):
- For gene expression analysis, extract RNA from the bacterial culture and perform reverse transcription to synthesize cDNA.
- Use a qPCR system with a fluorescent dye (e.g., SYBR Green) or a probe-based assay to quantify the expression level of the resistance gene relative to a housekeeping gene.[25][26][27]
Visualizations
Caption: Overview of Dibekacin's mechanism of action and bacterial resistance pathways.
Caption: Workflow for investigating Dibekacin resistance in a bacterial isolate.
References
- 1. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Aminoglycoside Resistance: Updates with a Focus on Acquired 16S Ribosomal RNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The novel enzymatic 3''-N-acetylation of arbekacin by an aminoglycoside 3-N-acetyltransferase of Streptomyces origin and the resulting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mycobacterial Aminoglycoside Acetyltransferases: A Little of Drug Resistance, and a Lot of Other Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aminoglycoside 3'-phosphotransferase III, a new phosphotransferase. Resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 14. Determination of MIC Distribution of Arbekacin, Cefminox, Fosfomycin, Biapenem and Other Antibiotics against Gram-Negative Clinical Isolates in South India: A Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of MIC distribution of arbekacin, cefminox, fosfomycin, biapenem and other antibiotics against gram-negative clinical isolates in South India: a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methods to Determine Antibiotic Resistance Gene Silencing | Springer Nature Experiments [experiments.springernature.com]
- 17. Prevalence of aac(6′)-Ie-aph(2″)-Ia resistance gene and its linkage to Tn5281 in Enterococcus faecalis and Enterococcus faecium isolates from Tabriz hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Prevalence and mechanisms of aminoglycoside resistance among drug-resistant Pseudomonas aeruginosa clinical isolates in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Prevalence and Molecular Characteristics of 16S rRNA Methylase Genes in Clinical Isolates of Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 23. protocols.io [protocols.io]
- 24. A rapid and accurate method for the detection of four aminoglycoside modifying enzyme drug resistance gene in clinical strains of Escherichia coli by a multiplex polymerase chain reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 25. PCR-based Microbial Antibiotic Resistance Gene Analysis - CD Genomics [cd-genomics.com]
- 26. Triplex real-time quantitative fluorescence PCR method for detecting drug resistance genes | KeAi Publishing [keaipublishing.com]
- 27. Design and Validation of Primer Sets for the Detection and Quantification of Antibiotic Resistance Genes in Environmental Samples by Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Dibekacin Resistance Mediated by Aminoglycoside-Modifying Enzymes
This technical support center is designed for researchers, scientists, and drug development professionals investigating dibekacin (B1670413) resistance. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of dibekacin resistance in bacteria?
A1: The most prevalent mechanism of clinical resistance to dibekacin and other aminoglycosides is the enzymatic modification of the antibiotic by Aminoglycoside-Modifying Enzymes (AMEs). These enzymes alter the structure of dibekacin, preventing it from binding to its target, the 30S ribosomal subunit, thereby inhibiting protein synthesis.
Q2: What are the different types of Aminoglycoside-Modifying Enzymes (AMEs) that can inactivate dibekacin?
A2: AMEs are broadly classified into three main groups based on the type of chemical modification they catalyze:
-
Aminoglycoside Acetyltransferases (AACs): These enzymes transfer an acetyl group from acetyl-CoA to an amino group on the dibekacin molecule.
-
Aminoglycoside Phosphotransferases (APHs): These enzymes transfer a phosphate (B84403) group from ATP to a hydroxyl group on the antibiotic.
-
Aminoglycoside Nucleotidyltransferases (ANTs): Also known as adenylyltransferases (AADs), these enzymes transfer a nucleotide (usually AMP) from ATP to a hydroxyl group of the aminoglycoside.
Dibekacin is susceptible to modification by certain enzymes within each of these classes, particularly AAC(6') and ANT(2'').
Q3: How can I determine if dibekacin resistance in my bacterial strain is due to AMEs?
A3: A multi-step approach is recommended. First, determine the Minimum Inhibitory Concentration (MIC) of dibekacin for your strain. A significant increase in the MIC compared to a susceptible control strain suggests resistance. To specifically implicate AMEs, you can perform enzymatic assays using cell lysates from your resistant strain to detect the modification of dibekacin. Further confirmation can be achieved by molecular methods such as PCR to detect the presence of known AME-encoding genes.
Q4: Are there strategies to overcome dibekacin resistance mediated by AMEs?
A4: Yes, several strategies are being explored:
-
Development of novel aminoglycosides: Designing new aminoglycoside derivatives that are poor substrates for AMEs is a key strategy. For example, arbekacin, a derivative of dibekacin, shows increased stability against many common AMEs.
-
AME inhibitors: The development of small molecules that inhibit the activity of AMEs is an active area of research. These inhibitors could be used in combination with dibekacin to restore its activity.
-
Combination therapy: Using dibekacin in combination with other classes of antibiotics, such as beta-lactams, can sometimes result in synergistic effects.
Q5: What is the mechanism of action of dibekacin?
A5: Dibekacin, like other aminoglycosides, is a bactericidal antibiotic that works by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, which leads to misreading of the mRNA and ultimately results in bacterial cell death.
Troubleshooting Guides
Issue: Inconsistent Minimum Inhibitory Concentration (MIC) Results for Dibekacin
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inoculum preparation | Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard. A heavier inoculum can lead to falsely elevated MICs, while a lighter one can result in artificially low MICs. |
| Media variability | Use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing of aminoglycosides. The concentration of divalent cations (Ca2+ and Mg2+) can significantly affect the activity of these antibiotics. Ensure the pH of the media is between 7.2 and 7.4. |
| Dibekacin solution instability | Prepare fresh stock solutions of dibekacin and store them at the recommended temperature. Avoid repeated freeze-thaw cycles. |
| Contamination | Check for contamination in your bacterial cultures and media. Contaminating organisms can interfere with the MIC results. |
| Skipped wells | "Skipped wells," where growth is absent at a lower concentration but present at a higher one, can occur. This may be due to pipetting errors or the specific interaction between the drug and the organism. Repeat the assay, paying close attention to pipetting technique. When interpreting, the MIC is generally considered the lowest concentration that completely inhibits visible growth. |
Issue: Differentiating Between AME-Mediated Resistance and Other Mechanisms (e.g., Efflux Pumps)
Experimental Approach:
| Step | Experiment | Expected Outcome if AME-mediated | Expected Outcome if Efflux-mediated |
| 1 | MIC with and without an Efflux Pump Inhibitor (EPI) | No significant change in dibekacin MIC. | Significant decrease in dibekacin MIC. |
| 2 | AME Enzymatic Assay | Cell lysate will show modification of dibekacin. | Cell lysate will not modify dibekacin. |
| 3 | PCR for AME genes | Presence of known AME-encoding genes. | Absence of known AME-encoding genes. |
Quantitative Data Summary
Table 1: Example MICs of Dibekacin against Susceptible and Resistant E. coli Strains
| Strain | Relevant Genotype | Dibekacin MIC (µg/mL) | Reference |
| E. coli LMG194 | Wild-type | 16 | |
| E. coli LMG194/pBAD::aacA29b-his6 | Expressing AAC(6')-29b | 512 (with 0.2% L-arabinose induction) |
Experimental Protocols
Protocol 1: Broth Microdilution for Dibekacin MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Dibekacin sulfate (B86663) powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Dibekacin Stock Solution: Prepare a stock solution of dibekacin in a suitable solvent (e.g., sterile water) at a concentration of 10 mg/mL.
-
Prepare Drug Dilutions: Perform serial two-fold dilutions of the dibekacin stock solution in CAMHB in the 96-well plate to achieve the desired final concentration range (e.g., 0.25 to 256 µg/mL).
-
Prepare Bacterial Inoculum: a. Select 3-5 well-isolated colonies from an 18-24 hour agar (B569324) plate. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). d. Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate the Plate: Add the diluted bacterial inoculum to each well containing the dibekacin dilutions. Include a growth control well (inoculum in broth without drug) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of dibekacin that completely inhibits visible bacterial growth.
Protocol 2: Aminoglycoside Acetyltransferase (AAC) Activity Assay (Conceptual)
This is a general protocol to detect AAC activity. Specific conditions may need to be optimized for the particular enzyme.
Materials:
-
Bacterial cell lysate from the resistant strain
-
Dibekacin solution
-
Acetyl-Coenzyme A (acetyl-CoA)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Method for detecting modified dibekacin (e.g., Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry)
Procedure:
-
Prepare Cell Lysate: a. Grow the resistant bacterial strain to mid-log phase and harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or using a French press). c. Clarify the lysate by centrifugation to remove cell debris.
-
Enzymatic Reaction: a. Set up a reaction mixture containing the cell lysate, dibekacin, and acetyl-CoA in the reaction buffer. b. Include control reactions: one without cell lysate, one without dibekacin, and one without acetyl-CoA. c. Incubate the reactions at 37°C for a defined period (e.g., 1-2 hours).
-
Detection of Modified Dibekacin: a. Stop the reaction (e.g., by boiling or adding a quenching agent). b. Analyze the reaction mixtures using a suitable method to separate and identify the acetylated dibekacin from the unmodified form. An increase in the modified product in the complete reaction mixture compared to the controls indicates AAC activity.
Visualizations
Caption: Workflow for investigating dibekacin resistance.
Caption: Troubleshooting workflow for inconsistent MIC results.
Technical Support Center: Mitigating Dibekacin-Induced Nephrotoxicity
Welcome to the technical support center for researchers investigating dibekacin-induced nephrotoxicity. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during animal research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of dibekacin-induced nephrotoxicity?
A1: Dibekacin (B1670413), like other aminoglycoside antibiotics, causes kidney damage primarily by accumulating in the epithelial cells of the proximal tubules.[1] This accumulation leads to a cascade of detrimental effects, including the generation of reactive oxygen species (ROS), which causes oxidative stress, inflammation, and ultimately, apoptosis (programmed cell death) of the renal cells.[2][3] The two main factors determining the extent of toxicity are the amount of the drug transported into the tubular cells and the drug's intrinsic toxicity once inside the cell.[4]
The diagram below illustrates the generally accepted pathway for aminoglycoside-induced nephrotoxicity, which is applicable to dibekacin.
Q2: My animal models are showing inconsistent signs of nephrotoxicity. How can I standardize my induction protocol?
A2: Inconsistency often arises from variations in animal strain, age, sex, hydration status, and the dose or administration route of dibekacin. To ensure a reproducible model, adhere to a strict, well-documented protocol.
Troubleshooting Steps:
-
Standardize Animal Specifications: Use animals of the same species (e.g., Wistar or Sprague-Dawley rats), sex (male rats are often used), and a narrow age/weight range.[5][6]
-
Control Hydration: Ensure consistent access to water. Dehydration can exacerbate nephrotoxicity.[7]
-
Consistent Dosing Regimen: Administer dibekacin at the same time each day using a precise administration route (intramuscular or intraperitoneal injections are common).[4][6] High-dose regimens are more likely to produce consistent renal injury compared to low-dose regimens.[4]
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before starting the experiment to reduce stress-related variables.
The following workflow diagram outlines a standardized experimental process.
Q3: What are the most reliable biomarkers for assessing dibekacin-induced kidney injury?
A3: While traditional markers like serum creatinine (B1669602) (SCr) and blood urea (B33335) nitrogen (BUN) are widely used, they are often insensitive for detecting early-stage kidney injury.[8][9] For more sensitive and specific results, consider using a panel of biomarkers.
| Biomarker Category | Biomarker | Sample | Description |
| Traditional Function | Serum Creatinine (SCr) | Serum | A late indicator; levels rise only after significant GFR reduction.[8][9] |
| Blood Urea Nitrogen (BUN) | Serum | Measures nitrogenous waste; can be influenced by non-renal factors.[7][8] | |
| Tubular Injury | Kidney Injury Molecule-1 (KIM-1) | Urine, Plasma | Highly specific for proximal tubule injury; upregulated and shed into urine post-damage.[8][9][10] |
| N-acetyl-β-D-glucosaminidase (NAG) | Urine | A lysosomal enzyme released from damaged proximal tubule cells.[5][10] | |
| Beta-2-microglobulin (β2M) | Urine | A small protein that is normally reabsorbed; its presence in urine indicates tubular dysfunction.[5] | |
| Inflammation | Interleukin-18 (IL-18) | Urine | A pro-inflammatory cytokine that increases during acute tubular necrosis.[9][11] |
| Neutrophil Gelatinase-Associated Lipocalin (NGAL) | Urine, Plasma | An early marker of kidney stress and injury, released from neutrophils and renal tubules.[9][11][12] |
Q4: I am considering using an antioxidant to mitigate dibekacin toxicity. Which agents have shown promise?
A4: Antioxidants are a major class of protective agents studied for aminoglycoside nephrotoxicity because oxidative stress is a key part of the damage mechanism.[1][2][13] Natural antioxidants, in particular, have shown excellent potential.[1]
One promising agent is Astaxanthin (B1665798) , a natural carotenoid with potent antioxidative and anti-inflammatory properties.[14][15] Studies on other nephrotoxic agents, such as gentamicin, show that astaxanthin can significantly reduce levels of creatinine, urea, and markers of oxidative stress like malondialdehyde (MDA), while increasing the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase.[16][17]
Table: Effect of Astaxanthin on Gentamicin-Induced Nephrotoxicity Markers in Rats Data synthesized from a representative study for illustrative purposes.
| Parameter | Control Group | Gentamicin Only | Gentamicin + Astaxanthin (50 mg/kg) |
| Serum Creatinine (mg/dL) | 0.6 ± 0.05 | 2.8 ± 0.3 | 1.1 ± 0.15 |
| Serum Urea (mg/dL) | 25 ± 2.1 | 155 ± 12.5 | 50 ± 5.8 |
| Renal MDA (nmol/g tissue) | 45 ± 3.9 | 120 ± 10.2 | 65 ± 5.5 |
| Renal SOD (U/mg protein) | 15 ± 1.2 | 6 ± 0.7 | 12 ± 1.1 |
| Values are representative mean ± SD. |
Detailed Experimental Protocols
Protocol 1: Induction of Dibekacin Nephrotoxicity and Mitigation with a Test Agent (e.g., Astaxanthin)
This protocol provides a framework for evaluating the protective effects of a therapeutic agent against dibekacin-induced kidney injury in a rat model.
1. Animals and Housing:
-
Species: Male Wistar rats.
-
Weight: 200-250 grams.
-
Housing: House animals in standard cages at 22±2°C with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.
-
Acclimatization: Allow a 7-day acclimatization period before the experiment begins.
2. Experimental Groups (n=8 per group):
-
Group I (Control): Receive daily intraperitoneal (i.p.) injections of normal saline.
-
Group II (Dibekacin): Receive a daily i.p. injection of Dibekacin sulfate (B86663) (e.g., 15 mg/kg).[4]
-
Group III (Agent Control): Receive the test agent only (e.g., Astaxanthin 50 mg/kg, orally).
-
Group IV (Dibekacin + Agent): Receive the test agent (e.g., Astaxanthin 50 mg/kg, orally) one hour before the daily i.p. injection of Dibekacin (15 mg/kg).
3. Dosing and Administration:
-
Duration: Treat all groups for 10 consecutive days.
-
Dibekacin: Dissolve Dibekacin sulfate in sterile 0.9% saline for i.p. injection. The 15 mg/kg dose is based on high-dose regimens known to induce nephrotoxicity.[4]
-
Test Agent (Astaxanthin): Suspend Astaxanthin in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) for oral gavage.
4. Monitoring and Sample Collection:
-
Daily: Record body weight and observe for clinical signs of toxicity (e.g., lethargy, ruffled fur).
-
Day 11: 24 hours after the last dose, place animals in metabolic cages to collect urine for biomarker analysis (e.g., KIM-1, NAG).
-
Sacrifice: Anesthetize animals (e.g., with ketamine/xylazine) and collect blood via cardiac puncture. Euthanize by an approved method.
5. Sample Processing and Analysis:
-
Blood: Centrifuge blood to separate serum. Store at -80°C. Analyze for BUN and creatinine using commercial assay kits.
-
Kidneys: Perfuse kidneys with cold phosphate-buffered saline (PBS).
-
One kidney should be fixed in 10% neutral buffered formalin for histopathological examination (H&E staining).
-
The other kidney should be snap-frozen in liquid nitrogen and stored at -80°C for analysis of oxidative stress markers (MDA, SOD, catalase) and gene expression (e.g., Nrf2/HO-1 via qPCR).[16]
-
The logical flow for troubleshooting unexpected results in such an experiment is outlined below.
References
- 1. Protective effects of pharmacological agents against aminoglycoside-induced nephrotoxicity: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural products for the prevention of antibiotic-associated kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gentamicin, netilmicin, dibekacin, and amikacin nephrotoxicity and its relationship to tubular reabsorption in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Attenuation of arbekacin-induced nephrotoxicity in rats by pazufloxacin mesilate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 7. Reduction of dibekacin-induced nephrotoxicity in the rat by the formation of N-alkylsulfonate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biomarkers of Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Biomarkers of Kidney Function: Introduction and Overview, Characteristics of an Ideal Marker for Kidney Disease, Biomarkers of Acute Kidney Injury [emedicine.medscape.com]
- 10. mdpi.com [mdpi.com]
- 11. ajmb.org [ajmb.org]
- 12. dovepress.com [dovepress.com]
- 13. Aminoglycosides: Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prevention of diabetic nephropathy by treatment with astaxanthin in diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Astaxanthin treatment reduces kidney damage and facilitates antioxidant recovery in lithium-intoxicated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Astaxanthin prevents nephrotoxicity through Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Astaxanthin; a Promising Protector Against Gentamicin-Induced Nephrotoxicity in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Dibekacin Ototoxicity in Preclinical Models
Welcome to the technical support center for researchers investigating strategies to mitigate Dibekacin-induced ototoxicity. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Dibekacin-induced ototoxicity?
A1: Like other aminoglycoside antibiotics, Dibekacin's ototoxicity is primarily driven by the generation of reactive oxygen species (ROS) within the inner ear's sensory hair cells.[1][2] This oxidative stress triggers a cascade of intracellular events, leading to inflammation, mitochondrial damage, and ultimately, programmed cell death (apoptosis) of the hair cells, resulting in hearing loss.[2][3][4]
Q2: Which signaling pathways are critically involved in Dibekacin-induced hair cell death?
A2: The c-Jun N-terminal kinase (JNK) signaling pathway is a key modulator of aminoglycoside-induced apoptosis.[5][6][7][8] Activation of the JNK pathway by ROS and other cellular stressors leads to the activation of downstream caspases (like caspase-9 and caspase-3), which are executioner proteins in the apoptotic process.[3][4][8] The process is primarily initiated through the intrinsic (mitochondrial) apoptosis pathway.[6][7]
Q3: What are the most common otoprotective strategies being investigated for Dibekacin?
A3: The main strategies focus on either reducing the accumulation of Dibekacin in the inner ear or counteracting its ototoxic effects at the cellular level. Co-administration with Fosfomycin (B1673569) has been shown to reduce Dibekacin concentration in the inner ear.[9][10][11][12] Another major strategy is the use of antioxidants, such as N-acetylcysteine (NAC), to scavenge the harmful ROS produced by Dibekacin.[13][14][15]
Q4: How does Fosfomycin protect against Dibekacin ototoxicity?
A4: Fosfomycin appears to exert its protective effect not by directly counteracting ototoxicity in the hair cells, but by altering the pharmacokinetics of Dibekacin.[9][10][11][12] Studies in rat models have shown that co-administration of Fosfomycin inhibits the accumulation of Dibekacin in the kidneys.[9][10][11][12] This leads to a lower concentration of Dibekacin in the serum, and consequently, reduced transfer of the drug into the inner ear fluids, thereby lessening the ototoxic damage.[9][10][11][12]
Troubleshooting Guides
Issue 1: High Variability in Auditory Brainstem Response (ABR) Measurements
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Electrode Placement/High Impedance | Ensure subdermal needle electrodes are placed correctly and securely. Clean the skin at electrode sites with an abrasive gel to lower impedance.[16] Impedance levels should ideally be below 3-5 kOhms and balanced between electrodes.[16][17] |
| Anesthesia Inconsistency | Use a consistent anesthetic protocol (e.g., ketamine and xylazine) and monitor the animal's vital signs, including body temperature.[17] Hypothermia can affect ABR results. Use a heating pad to maintain the animal's body temperature. |
| Acoustic Noise Interference | Conduct ABR measurements in a sound-attenuating booth or a quiet room to minimize background noise that could interfere with the stimulus and recording.[18] |
| Physiological State of the Animal | Factors like age and pre-existing, subclinical hearing loss can increase variability.[19][20] Ensure that animals are age-matched and perform baseline ABR tests to exclude any with pre-existing conditions. |
Issue 2: Inconsistent Hair Cell Counts After Staining
Problem: You are finding it difficult to get consistent and clear quantification of outer hair cell (OHC) and inner hair cell (IHC) loss.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Fixation or Permeabilization | Ensure the cochlea is properly perfused and fixed immediately after euthanasia. Use an appropriate permeabilization agent (e.g., Triton X-100) for a sufficient duration to allow antibodies and stains to penetrate the tissue. |
| Variable Dissection Quality | The microdissection of the organ of Corti requires practice. Damage during dissection can lead to artificial loss of hair cells. Ensure consistent dissection technique across all samples. |
| Non-uniform Staining | Use a sufficient volume of staining solution (e.g., phalloidin (B8060827) for F-actin in stereocilia) and ensure the entire tissue is submerged during incubation. Gentle agitation can sometimes help ensure even staining. |
| Counting Methodology | Define a standardized counting method. For example, count the number of missing hair cells per 100µm length of the organ of Corti at specific locations (apical, middle, basal turns).[21] Use imaging software to create a cochleogram for systematic counting. |
Quantitative Data from Preclinical Studies
While specific tabular data for Dibekacin with otoprotectants is limited in the available literature, the following tables provide examples of how quantitative data is presented for other aminoglycosides, which can serve as a reference for experimental design and data presentation.
Table 1: Example ABR Threshold Shifts (dB SPL) in Guinea Pigs Treated with Gentamicin ± Otoprotectant (Coenzyme Q10)
Data adapted from a study on Gentamicin ototoxicity, presented here as a template.
| Frequency | Control (Saline) | Gentamicin (GM) Alone | Gentamicin + Coenzyme Q10 (GM + Q-ter) |
| 2 kHz | ~0 dB | 15-25 dB | 5-15 dB |
| 4 kHz | ~0 dB | 15-25 dB | 5-15 dB |
| 8 kHz | ~0 dB | 35-45 dB | 15-20 dB |
| 16 kHz | ~0 dB | 35-45 dB | 15-20 dB |
| This table illustrates the expected increase in ABR threshold (worsening of hearing) with an ototoxic agent and the partial protection afforded by an otoprotectant.[22] |
Table 2: Example Outer Hair Cell (OHC) Loss in a Mouse Model of Kanamycin-Induced Ototoxicity
Data adapted from a study on Kanamycin/Furosemide ototoxicity, presented here as a template.
| Cochlear Turn | Control Group (OHC Count) | Kanamycin/Furosemide Group (OHC Count) | % OHC Loss |
| Apical | ~300 | < 50 | > 83% |
| Middle | ~300 | < 25 | > 91% |
| Basal | ~300 | < 25 | > 91% |
| This table demonstrates the quantification of hair cell loss in different regions of the cochlea following ototoxic insult.[21] |
Detailed Experimental Protocols
Protocol 1: Auditory Brainstem Response (ABR) Measurement in Guinea Pigs
Objective: To measure hearing thresholds in response to acoustic stimuli to functionally assess ototoxicity.
Materials:
-
Anesthetized guinea pig (e.g., Ketamine/Xylazine)
-
Sound-attenuating chamber
-
ABR recording system with speaker and data acquisition software
-
Subdermal needle electrodes (active, reference, ground)
-
Electrode gel
-
Heating pad
Procedure:
-
Anesthetize the guinea pig and confirm the depth of anesthesia.
-
Place the animal on a heating pad inside the sound-attenuating chamber to maintain body temperature.
-
Insert subdermal needle electrodes: the active electrode at the vertex, the reference electrode over the mastoid of the test ear, and the ground electrode in a distal location (e.g., contralateral mastoid or hind leg).[17]
-
Check that electrode impedance is low (<5 kOhms).[16]
-
Place the speaker of the ABR system a fixed distance from the animal's test ear.
-
Present acoustic stimuli (e.g., clicks or tone bursts at frequencies of 4, 8, 16, 32 kHz).
-
Begin stimulus presentation at a high intensity level (e.g., 90 dB SPL) and decrease in 5 or 10 dB steps.[20]
-
Average the responses from multiple stimulus presentations (e.g., 250-500) at each intensity level.
-
The ABR threshold is defined as the lowest stimulus intensity that produces a visually detectable and reproducible waveform (typically Wave III or IV in guinea pigs).[17]
Protocol 2: Cochlear Hair Cell Counting via Phalloidin Staining
Objective: To quantify the survival of inner and outer hair cells in the cochlea after treatment.
Materials:
-
Dissecting microscope and tools
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% Normal Donkey Serum in PBS)
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Euthanize the animal and immediately dissect the temporal bones.
-
Open the bulla to expose the cochlea. Create small openings at the apex and round window of the cochlea.
-
Gently perfuse the cochlea with 4% PFA through the round window, then immerse the entire temporal bone in 4% PFA for fixation.
-
After fixation, wash the cochlea with PBS.
-
Under a dissecting microscope, carefully remove the bony shell of the cochlea to expose the organ of Corti.
-
Dissect the organ of Corti from the modiolus and separate it into apical, middle, and basal turns.
-
Permeabilize the tissue with Triton X-100 solution.
-
Incubate the tissue in a blocking solution to prevent non-specific binding.
-
Incubate the tissue with fluorescently-labeled Phalloidin solution to stain the F-actin in the stereocilia and cuticular plate of the hair cells.
-
Wash the tissue sections with PBS.
-
Carefully mount the cochlear segments on a microscope slide with mounting medium.
-
Image the hair cells using a fluorescence microscope. Count the number of present/missing inner and outer hair cells in defined regions of each turn to calculate the percentage of hair cell loss.[21]
Visualizations: Signaling Pathways and Workflows
Caption: Dibekacin ototoxicity pathway and points of therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of Aminoglycoside Ototoxicity and Targets of Hair Cell Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Hair Cell Protection from Ototoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Early transcriptional response to aminoglycoside antibiotic suggests alternate pathways leading to apoptosis in sensory hair cells in the mouse inner ear - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mechanisms and otoprotective strategies of programmed cell death on aminoglycoside-induced ototoxicity [frontiersin.org]
- 8. JNK signaling in neomycin-induced vestibular hair cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective effect of fosfomycin against aminoglycoside ototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of protective effect of fosfomycin against aminoglycoside ototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. karger.com [karger.com]
- 13. asclepiusopen.com [asclepiusopen.com]
- 14. Protective effects of N-acetylcysteine on noise-induced hearing loss in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. e3diagnostics.com [e3diagnostics.com]
- 17. Brainstem Representation of Auditory Overshoot in Guinea Pigs Using Auditory Brainstem Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Auditory brainstem responses (ABR) in guinea pigs to loud tones noise: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ototoxicity: A Challenge in Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dibekacin (Sulfate) Dosage in Rats
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing dibekacin (B1670413) dosage to minimize toxicity in rat models. The information is presented through frequently asked questions and troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxicities associated with dibekacin administration in rats? A1: The primary dose-limiting toxicities of dibekacin, like other aminoglycoside antibiotics, are nephrotoxicity (kidney damage) and ototoxicity (damage to the inner ear).[1] Researchers should diligently monitor for signs of both throughout their experiments.
Q2: What is a recommended starting dose for studies in rats to minimize nephrotoxicity? A2: The lowest dose reported to cause an increase in urinary cell excretion in rats is 2.5 mg/kg/day.[2] For efficacy studies where minimizing toxicity is crucial, starting at or below this dose is advisable. A dose of 2 x 2.5 mg/kg/day has been shown to have diminished, but still present, effectiveness in a rat pyelonephritis model, while 2 x 5 mg/kg/day was effective.[2]
Q3: How does the nephrotoxicity of dibekacin compare to other aminoglycosides in rats? A3: In a comparative study, dibekacin and gentamicin (B1671437) were found to produce equally severe injury to renal tissue in rats.[3][4] Amikacin (B45834) was observed to cause slightly less damage.[3]
Q4: How does the ototoxicity of dibekacin compare to other aminoglycosides? A4: Studies in guinea pigs provide a comparative ranking. For auditory toxicity, dibekacin is considered less toxic than sisomicin (B1680986), gentamicin, tobramycin, and amikacin.[5] For vestibular (balance-related) toxicity, it is ranked as more toxic than amikacin and kanamycin (B1662678) but less so than sisomicin and gentamicin.[5]
Q5: Does the dosing schedule (e.g., once-daily vs. twice-daily) impact toxicity? A5: Evidence from studies in guinea pigs suggests that a once-daily dosing regimen of aminoglycosides induces a lesser degree of ototoxicity compared to twice-daily injections of the same total daily dose.[6] This suggests that once-daily dosing could be a valuable strategy to minimize toxicity in clinical and experimental settings.[6]
Q6: What are the key pharmacokinetic properties of dibekacin in rats? A6: Dibekacin is not well absorbed orally and is typically administered via injection.[1] It is primarily excreted unchanged by the kidneys.[1][7] A key consideration is its tendency to accumulate in the kidneys, where it is eliminated with a long half-life of approximately 7 days, which can contribute to nephrotoxicity with repeated dosing.[2]
Troubleshooting Guides
Problem 1: Elevated Blood Urea Nitrogen (BUN) or Serum Creatinine (B1669602) (SCr) Levels
-
Possible Cause: Onset of dibekacin-induced nephrotoxicity. BUN and SCr are traditional but relatively late indicators of kidney damage.[8]
-
Troubleshooting Steps:
-
Confirm with Early Biomarkers: Analyze urine samples for more sensitive and specific biomarkers of kidney injury such as KIM-1 (Kidney Injury Molecule-1), Clusterin, and Albumin.[9][10] These markers often show changes earlier than BUN and SCr.[9]
-
Dose Adjustment: Consider reducing the dibekacin dosage in subsequent cohorts.
-
Hydration Status: Ensure animals have free access to water, as dehydration can exacerbate aminoglycoside nephrotoxicity.
-
Histopathology: At the study endpoint, perform histopathological examination of the kidneys to confirm and characterize the extent of tubular injury.
-
Review Dosing Schedule: If using a multi-dose daily regimen, consider switching to a once-daily schedule, which may reduce accumulation and toxicity.
-
Problem 2: Abnormal Auditory Brainstem Response (ABR) or Distortion Product Otoacoustic Emissions (DPOAEs)
-
Possible Cause: Onset of dibekacin-induced ototoxicity (cochlear damage).
-
Troubleshooting Steps:
-
Establish a Clear Baseline: Ensure stable baseline ABR or DPOAE measurements were collected for each animal before dosing began.
-
Confirm Threshold Shift: Use established criteria for significant ototoxic change, such as a ≥20 dB shift at one frequency or a ≥10 dB shift at three adjacent frequencies.[11]
-
Dose/Schedule Adjustment: Reduce the dibekacin dosage or change to a once-daily administration schedule to mitigate further damage.[6]
-
Histopathology: At the study endpoint, conduct a histopathological assessment of the cochlea to look for outer hair cell loss, which is a characteristic feature of aminoglycoside ototoxicity.[5]
-
Comparative Analysis: If possible, compare with a less ototoxic aminoglycoside based on established rankings.[5]
-
Quantitative Data Summary
Table 1: Dibekacin Dosage and Observed Nephrotoxicity Markers in Rats
| Dose (mg/kg/day) | Route | Duration | Key Findings | Reference |
|---|---|---|---|---|
| 2.5 | - | - | Lowest dose resulting in increased urinary cell excretion. | [2] |
| 2 x 2.5 (5 total) | - | 7 days | Diminished effectiveness in reducing renal bacterial counts. | [2] |
| 2 x 5 (10 total) | - | 7 days | Significant reduction in renal bacterial counts. |[2] |
Table 2: Recommended Biomarkers for Monitoring Dibekacin-Induced Nephrotoxicity in Rats
| Biomarker | Sample | Type of Injury Detected | Key Advantage | References |
|---|---|---|---|---|
| KIM-1 | Urine | Proximal Tubular Injury | Highly sensitive and specific; increases seen before BUN/SCr.[9] | [9][10] |
| Clusterin | Urine | Tubular Injury | High overall performance for detecting drug-induced tubular injury.[10] | [9][10] |
| Albumin | Urine | Glomerular Injury | Highest performance for detecting drug-induced glomerular injury.[10] | [9][10] |
| BUN | Serum | General Renal Function | Traditional marker, widely available. | [10][12] |
| Creatinine | Serum | General Renal Function | Traditional marker, widely available. |[9][10] |
Experimental Protocols
Protocol 1: Assessment of Dibekacin-Induced Nephrotoxicity in Rats
-
Animal Model: Use male Wistar or Sprague-Dawley rats, as they are commonly used in toxicity studies.[9][13] House animals in metabolic cages for urine collection.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Baseline Sampling: Collect 24-hour urine and baseline blood samples (via tail vein or saphenous vein) before the first dose of dibekacin.
-
Dosing: Administer Dibekacin (sulfate) via intramuscular (i.m.) or intraperitoneal (i.p.) injection. Doses should be selected based on the study's objective, with consideration for the 2.5 mg/kg/day threshold for early nephrotoxic signs.[2]
-
Monitoring:
-
Record body weight and clinical signs daily.
-
Collect 24-hour urine samples at selected intervals (e.g., Day 1, 3, 7, 14). Centrifuge urine to remove debris and store supernatant at -80°C.
-
Collect blood samples at corresponding time points. Process to obtain serum and store at -80°C.
-
-
Biomarker Analysis:
-
Serum: Analyze for BUN and creatinine using standard automated clinical chemistry analyzers.
-
Urine: Analyze for KIM-1, Clusterin, and Albumin using commercially available ELISA kits validated for rat samples. Normalize biomarker concentrations to urinary creatinine to account for variations in urine output.
-
-
Terminal Procedures: At the end of the study, euthanize animals and perform a necropsy. Collect kidneys, fix in 10% neutral buffered formalin, and process for histopathological evaluation (H&E staining) to assess for tubular necrosis, protein casts, and other signs of injury.[13]
Protocol 2: Assessment of Dibekacin-Induced Ototoxicity in Rats using Auditory Brainstem Response (ABR)
-
Animal Model & Baseline: Use adult rats with no pre-existing hearing deficits. Prior to dosing, establish a baseline ABR for each animal to serve as its own control.
-
Anesthesia: Anesthetize the rats (e.g., with a ketamine/xylazine cocktail or isoflurane) to ensure they remain still during the procedure. Maintain body temperature with a warming pad.
-
Electrode Placement: Place subdermal needle electrodes at the vertex (active), ipsilateral mastoid (reference), and contralateral mastoid (ground).
-
Acoustic Stimuli:
-
Present stimuli (e.g., clicks or tone pips at various frequencies such as 4, 8, 16, 32 kHz) monaurally via an ear tip inserted into the ear canal.[11]
-
Begin stimulation at a high intensity (e.g., 90 dB SPL) and decrease in 5 or 10 dB steps until the characteristic ABR waveform is no longer discernible.
-
-
Data Acquisition: Record and average the electrical responses (typically 500-1000 sweeps per intensity level) to improve the signal-to-noise ratio.
-
Threshold Determination: The hearing threshold is defined as the lowest stimulus intensity that produces a reliable and repeatable ABR waveform (typically Wave II or III in rats).
-
Serial Monitoring: Repeat ABR measurements at regular intervals during and after the dibekacin treatment period (e.g., weekly) to track any changes in hearing thresholds.[11]
-
Data Analysis: A significant ototoxic effect is identified by a persistent increase (shift) in the ABR threshold compared to the baseline measurement.
Visualizations
Caption: Experimental workflow for assessing dibekacin toxicity in rats.
Caption: Decision tree for troubleshooting dibekacin-induced toxicity signs.
Caption: Conceptual pathway of dibekacin-induced nephrotoxicity.
References
- 1. youtube.com [youtube.com]
- 2. [Animal experiments on the nephrotoxicity, pharmacokinetics and therapeutic efficacy of dibekacin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative nephrotoxicities of dibekacin, amikacin, and gentamicin in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative nephrotoxicities of dibekacin, amikacin, and gentamicin in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative ototoxicity of ribostamycin, dactimicin, dibekacin, kanamycin, amikacin, tobramycin, gentamicin, sisomicin and netilmicin in the inner ear of guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of dosing schedule on aminoglycoside ototoxicity: comparative cochlear ototoxicity of amikacin and isepamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of dibekacin after intramuscular administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteomic Candidate Biomarkers of Drug-Induced Nephrotoxicity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biomarkers of drug-induced kidney toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the relative performance of 12 urinary biomarkers for renal safety across 22 rat sensitivity and specificity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Mouse Model of Aminoglycoside-Induced Hyperacusis and Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reduction of dibekacin-induced nephrotoxicity in the rat by the formation of N-alkylsulfonate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rat 90-day oral toxicity study of a novel coccidiostat - Ethanamizuril - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Dibekacin MIC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Dibekacin Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What is Dibekacin and what is its mechanism of action?
Dibekacin is a semi-synthetic aminoglycoside antibiotic.[1] Like other aminoglycosides, its primary mechanism of action is the inhibition of bacterial protein synthesis. It binds irreversibly to the 30S ribosomal subunit of bacteria, which leads to the misreading of mRNA and ultimately results in bacterial cell death.[1]
Q2: What are the common methods for determining the MIC of Dibekacin?
The most common methods for determining the MIC of Dibekacin are broth microdilution and agar (B569324) dilution. These methods are considered reference methods for antimicrobial susceptibility testing.
Q3: Why are my Dibekacin MIC results inconsistent across replicates or experiments?
Inconsistent MIC results can stem from a variety of factors, which can be broadly categorized as technical errors, issues with reagents and materials, and biological variability. It is crucial to adhere to standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to minimize variability.
Q4: Are there established quality control (QC) ranges for Dibekacin from CLSI or EUCAST?
As of the latest review, specific MIC quality control ranges for Dibekacin are not listed in the publicly available documents from CLSI (M100) or EUCAST. Since Dibekacin was developed and is primarily used in Japan, quality control standards may be established by the Japanese Committee for Clinical Laboratory Standards (JCCLS). For laboratories outside of Japan, it is recommended to establish internal quality control ranges and use QC strains with known susceptibility to other aminoglycosides as a reference.
Troubleshooting Guide
Issue 1: Unexpectedly High or Low MIC Values
| Possible Cause | Troubleshooting Step |
| Incorrect Inoculum Density | Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard and diluted according to the protocol to achieve the target final concentration (typically 5 x 10^5 CFU/mL for broth microdilution). Verify the inoculum density through plate counts. |
| Contamination | Visually inspect stock cultures, plates, and broths for any signs of contamination. If contamination is suspected, subculture the test organism from a single colony on fresh agar to ensure purity. |
| Dibekacin Stock Solution Issues | Prepare a fresh stock solution of Dibekacin from a reliable source. Verify the potency of the powder and ensure accurate weighing and dilution. Store the stock solution at the recommended temperature and for no longer than the recommended duration. |
| Media Composition | Use cation-adjusted Mueller-Hinton Broth (CAMHB) or Agar (CAMHA) as recommended by CLSI and EUCAST. The concentration of divalent cations like Ca2+ and Mg2+ can significantly affect the activity of aminoglycosides. |
Issue 2: Poor or No Bacterial Growth in Control Wells
| Possible Cause | Troubleshooting Step |
| Inoculum Viability | Use a fresh, actively growing culture of the test organism. Ensure the bacterial suspension is prepared from colonies grown for the recommended time (e.g., 18-24 hours). |
| Incubation Conditions | Verify that the incubator is set to the correct temperature (typically 35°C ± 2°C) and provides the appropriate atmospheric conditions for the test organism. |
| Media Quality | Check the expiry date and storage conditions of the Mueller-Hinton media. Ensure the pH of the prepared media is within the recommended range (7.2-7.4). |
Issue 3: "Skipped" Wells or Inconsistent Growth Patterns
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Ensure accurate and consistent pipetting of the bacterial inoculum and antibiotic dilutions. Use calibrated pipettes and proper technique. |
| Inadequate Mixing | Thoroughly mix the bacterial suspension and the contents of each well after inoculation to ensure a homogenous distribution of bacteria and antibiotic. |
| Static Electricity | For microtiter plates, static electricity can cause the inoculum to be repelled from the well surface. Use an anti-static device or wipe the plates with a damp cloth before use. |
Data Presentation
Table 1: Quality Control (QC) Strains for Aminoglycoside Susceptibility Testing
While specific QC ranges for Dibekacin are not provided by CLSI or EUCAST, the following standard ATCC® strains are recommended for routine quality control of aminoglycoside susceptibility testing. Laboratories should establish their own internal acceptable ranges for Dibekacin with these strains.
| QC Strain | Gram Stain | Rationale for Inclusion |
| Escherichia coli ATCC® 25922 | Gram-negative | Representative of Enterobacterales. |
| Pseudomonas aeruginosa ATCC® 27853 | Gram-negative | Important pathogen with intrinsic and acquired resistance mechanisms. |
| Staphylococcus aureus ATCC® 29213 | Gram-positive | Representative of staphylococci. |
| Enterococcus faecalis ATCC® 29212 | Gram-positive | Important for detecting high-level aminoglycoside resistance. |
Table 2: CLSI-Approved MIC Quality Control Ranges for Other Aminoglycosides (Reference Only)
These ranges are for other aminoglycosides and are provided as a reference for expected performance with QC strains.
| Antimicrobial Agent | QC Strain | MIC Range (µg/mL) |
| Gentamicin | E. coli ATCC® 25922 | 0.25 - 1 |
| P. aeruginosa ATCC® 27853 | 0.5 - 2 | |
| S. aureus ATCC® 29213 | 0.12 - 1 | |
| E. faecalis ATCC® 29212 | 4 - 16 | |
| Tobramycin | E. coli ATCC® 25922 | 0.25 - 1 |
| P. aeruginosa ATCC® 27853 | 0.25 - 1 | |
| S. aureus ATCC® 29213 | ≤ 0.5 | |
| E. faecalis ATCC® 29212 | 8 - 32 | |
| Amikacin | E. coli ATCC® 25922 | 1 - 4 |
| P. aeruginosa ATCC® 27853 | 1 - 4 | |
| S. aureus ATCC® 29213 | 0.5 - 4 | |
| E. faecalis ATCC® 29212 | 64 - 256 |
Source: CLSI M100 documents.
Experimental Protocols
Broth Microdilution MIC Assay Protocol (CLSI Guideline)
-
Prepare Dibekacin Stock Solution: Prepare a stock solution of Dibekacin at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile deionized water).
-
Prepare Serial Dilutions: Perform two-fold serial dilutions of the Dibekacin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 64 to 0.06 µg/mL).
-
Prepare Inoculum:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate incubated for 18-24 hours.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation: Inoculate each well of the microtiter plate containing the Dibekacin dilutions with the prepared bacterial suspension. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of Dibekacin that completely inhibits visible growth of the organism.
Agar Dilution MIC Assay Protocol (CLSI Guideline)
-
Prepare Dibekacin Stock Solution: Prepare a stock solution as described for the broth microdilution method.
-
Prepare Agar Plates:
-
Prepare a series of molten and cooled (45-50°C) cation-adjusted Mueller-Hinton Agar (CAMHA) tubes.
-
Add the appropriate volume of the Dibekacin stock solution or its dilutions to each tube to achieve the desired final concentrations in the agar.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Prepare Inoculum: Prepare a standardized bacterial suspension as described for the broth microdilution method.
-
Inoculation: Spot a standardized volume (e.g., 1-10 µL) of the bacterial suspension onto the surface of each agar plate, including a growth control plate without any antibiotic.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of Dibekacin that prevents the growth of more than a single colony or a faint haze.
Visualizations
Caption: Dibekacin's mechanism of action within a bacterial cell.
Caption: A logical workflow for troubleshooting inconsistent Dibekacin MIC results.
Caption: Major mechanisms of bacterial resistance to Dibekacin.
References
Technical Support Center: Dibekacin Sulfate Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of Dibekacin sulfate (B86663) in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of Dibekacin sulfate in common laboratory solvents?
Q2: What is the recommended solvent for preparing stock solutions of Dibekacin sulfate for in vitro assays?
A2: Both sterile, deionized water and DMSO can be used to prepare stock solutions of Dibekacin sulfate. The choice of solvent will depend on the specific requirements of your experiment, including the desired stock concentration and the tolerance of your cell line or assay system to DMSO. Given its high aqueous solubility, water is a primary choice to avoid potential solvent-induced artifacts.
Q3: What are the recommended storage conditions for Dibekacin sulfate powder and stock solutions?
A3:
-
Powder: Store Dibekacin sulfate powder in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is advisable.[3]
-
Stock Solutions: Store stock solutions at 0-4°C for short-term use (days to weeks) or at -20°C for longer-term storage (months).[3] To minimize degradation, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q4: What is the mechanism of action of Dibekacin sulfate?
A4: Dibekacin sulfate is an aminoglycoside antibiotic that inhibits bacterial protein synthesis.[5][6][7][8] It binds to the 30S ribosomal subunit, which leads to misreading of the mRNA codon and ultimately disrupts the synthesis of essential proteins, resulting in bacterial cell death.[5][6][9][10]
Troubleshooting Guide: Addressing Dibekacin Sulfate Precipitation
Encountering precipitation when preparing or using Dibekacin sulfate solutions can compromise experimental results. The following guide provides a systematic approach to troubleshoot and resolve these issues.
Diagram: Troubleshooting Workflow for Dibekacin Sulfate Precipitation
Caption: A stepwise guide to identifying and resolving precipitation issues with Dibekacin sulfate solutions.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution of Dibekacin Sulfate
Materials:
-
Dibekacin sulfate powder
-
Sterile, deionized, or distilled water
-
Sterile conical tube or vial
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Aseptically weigh 10 mg of Dibekacin sulfate powder and transfer it to a sterile conical tube.
-
Add 1 mL of sterile water to the tube.
-
Vortex the solution until the powder is completely dissolved. The solution should be clear and colorless.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term use.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay using Broth Microdilution
This protocol is a general guideline and may need to be adapted based on the specific bacterial strain and laboratory standards (e.g., CLSI or EUCAST).
Materials:
-
Dibekacin sulfate stock solution
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Multichannel pipette
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the Dibekacin sulfate stock solution in the appropriate growth medium directly in the 96-well plate. The final volume in each well should be 50 µL, and the concentration range should typically span from 0.125 µg/mL to 128 µg/mL.
-
Include a positive control well (medium with bacterial inoculum, no antibiotic) and a negative control well (medium only).
-
Prepare the bacterial inoculum by diluting the 0.5 McFarland suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the standardized bacterial inoculum to each well (except the negative control well), bringing the total volume to 100 µL.
-
Seal the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours.
-
Determine the MIC by visually inspecting the plates for the lowest concentration of Dibekacin sulfate that completely inhibits visible bacterial growth.
Data Presentation
Table 1: Solubility and Stock Solution Preparation of Dibekacin Sulfate
| Solvent | Solubility Description | Recommended Stock Concentration Range |
| Water | Very Soluble[2] | Up to 10 mg/mL (higher concentrations may be achievable) |
| DMSO | Soluble[3][4] | 1 mM to 50 mM[3] |
Table 2: Typical Working Concentrations for In Vitro Assays
| Assay Type | Typical Concentration Range | Reference |
| Minimum Inhibitory Concentration (MIC) | 0.125 - 128 µg/mL | General protocol[11][12] |
| Antibacterial Susceptibility Testing (Disk Diffusion) | Varies by regulatory standard (e.g., CLSI, EUCAST) | [13][14][15] |
Signaling Pathway
Diagram: Mechanism of Action of Dibekacin Sulfate
Caption: Dibekacin sulfate inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, causing mRNA misreading and the production of non-functional proteins, which leads to bacterial cell death.
References
- 1. Aminoglycoside - Wikipedia [en.wikipedia.org]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. medkoo.com [medkoo.com]
- 4. Dibekacin Sulfate [benchchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiotics inhibiting protein synthesis 2 aminoglycosides 03 05-2018 | PPT [slideshare.net]
- 8. columbia.edu [columbia.edu]
- 9. study.com [study.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 12. m.youtube.com [m.youtube.com]
- 13. bsac.org.uk [bsac.org.uk]
- 14. nicd.ac.za [nicd.ac.za]
- 15. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
Technical Support Center: Managing Dibekacin Side Effects in Long-Term Animal Studies
Disclaimer: This guide is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for professional veterinary advice or established institutional animal care and use committee (IACUC) protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary side effects of Dibekacin (B1670413) observed in long-term animal studies?
A1: The most significant and well-documented side effects of Dibekacin, a semisynthetic aminoglycoside antibiotic, are nephrotoxicity (kidney damage) and ototoxicity (inner ear damage).[1][2][3] These toxicities are a class effect of aminoglycosides and are often the dose-limiting factors in prolonged studies.
Q2: At what dose do signs of nephrotoxicity typically appear in animal models?
A2: The dose at which nephrotoxicity is observed can vary depending on the animal model and duration of the study. For instance, in rats, increased urinary cell excretion, an early sign of kidney injury, has been noted at doses as low as 2.5 mg/kg/day.[2] In beagle dogs, premature deaths from acute renal tubular nephrosis occurred at doses of 10.0 and 25.0 mg/kg/day over 13 weeks, while doses up to 5.0 mg/kg/day did not show clinical impairment of renal function.[4]
Q3: How can we monitor for the onset of nephrotoxicity during a long-term study?
A3: Regular monitoring of renal function is crucial. This should include:
-
Urinalysis: Check for proteinuria (excess protein in urine), cylindruria (presence of urinary casts), and enzymuria (presence of enzymes like malic dehydrogenase).[2]
-
Blood Chemistry: Monitor blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602) concentrations.[4][5] An elevation in these markers indicates decreased kidney function.
-
Histopathology: At the end of the study, or if an animal is euthanized due to declining health, kidney tissue should be examined for signs of renal cortical tubular dilatation, basophilia, degeneration, or necrosis.[4]
Q4: What are the signs of ototoxicity, and how can it be assessed in animals?
A4: Ototoxicity can manifest as both auditory (cochlear) and vestibular dysfunction.
-
Auditory Toxicity: This can be assessed by monitoring the Preyer's reflex (pinna reflex in response to a sound stimulus) and by more sophisticated electrophysiological tests like auditory brainstem response (ABR) and distortion-product otoacoustic emissions (DPOAE).[6][7]
-
Vestibular Toxicity: Signs include nystagmus (involuntary eye movement), incoordination, and loss of the righting reflex.[8]
-
Histopathology: Examination of the inner ear for hair cell damage is the definitive method to confirm ototoxicity post-mortem.[3]
Q5: Are there any strategies to mitigate Dibekacin-induced toxicity?
A5: Yes, several strategies are being explored:
-
Co-administration of Protective Agents: Studies have shown that co-administration of fosfomycin (B1673569) can reduce Dibekacin-induced ototoxicity and nephrotoxicity by inhibiting its accumulation in the kidneys.[9][10]
-
Dosing Regimen: Once-daily dosing is generally recommended for aminoglycosides to minimize toxicity while maintaining efficacy.[8]
-
Hydration Status: Ensuring adequate hydration in the animals can help reduce the risk of nephrotoxicity.
-
Chemical Modification: Research has been conducted on creating N-alkylsulfonate derivatives of Dibekacin, which have shown reduced nephrotoxicity in rats.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high mortality rates at moderate dosages. | Acute renal failure due to high tubular reabsorption and intrinsic toxicity of Dibekacin.[1][4] | - Immediately review the dosing protocol and consider dose reduction. - Increase the frequency of renal function monitoring (BUN, creatinine). - Ensure animals are well-hydrated. - If possible, switch to a less nephrotoxic aminoglycoside for future studies. |
| Significant weight loss and reduced food/water intake. | A common clinical sign of systemic toxicity, often secondary to renal damage.[4] | - Perform a thorough clinical examination of the affected animals. - Analyze blood for markers of kidney and liver function. - Provide supportive care, including palatable and easily accessible food and water. - Consider humane euthanasia if the animal's condition continues to deteriorate. |
| Animals exhibit circling behavior or loss of balance. | Vestibular toxicity, a component of ototoxicity.[8] | - Conduct a neurological exam to assess the extent of vestibular dysfunction. - If the study design allows, consider reducing the dose or discontinuing the drug in the affected cohort. - Document these signs carefully as key toxicity endpoints. |
| Variable and inconsistent serum drug levels. | Issues with drug administration or individual differences in pharmacokinetics. | - Review and standardize the drug administration procedure (e.g., injection site, volume). - Ensure proper mixing of the drug solution before each administration. - Consider that the biological half-life of Dibekacin in some species like mice is short (24-45 minutes), which can lead to fluctuations.[11] |
Data Summaries
Table 1: Comparative Nephrotoxicity of Aminoglycosides in Rabbits (14-day high-dose regimen)
| Drug | Tubular Reabsorption | Observed Nephrotoxicity |
| Gentamicin | High | Severe |
| Dibekacin | Intermediate | Moderate |
| Amikacin (B45834) | Intermediate | None |
| Netilmicin (B1678213) | Low | None |
| Source: Adapted from studies on aminoglycoside nephrotoxicity.[1] |
Table 2: Ototoxicity Ranking of Aminoglycosides in Guinea Pigs (4-week administration)
| Toxicity Type | Ranking (from most to least toxic) |
| Auditory Toxicity | Sisomicin (B1680986) > Gentamicin > Tobramycin > Amikacin > Dibekacin > Kanamycin > Netilmicin, Dactimicin, Ribostamycin |
| Vestibular Toxicity | Sisomicin > Gentamicin > Dibekacin > Tobramycin > Netilmicin > Amikacin > Kanamycin > Dactimicin, Ribostamycin |
| Source: Based on pinna reflex and hair cell damage assessments.[3] |
Experimental Protocols
Protocol 1: Monitoring Renal Function
-
Animal Model: Male Wistar rats.
-
Drug Administration: Administer Dibekacin intramuscularly once daily for 28 days at the desired dosages. Include a saline-treated control group.
-
Weekly Monitoring:
-
Collect urine samples over 24 hours using metabolic cages. Analyze for total protein and N-acetyl-β-D-glucosaminidase (NAG) activity as a marker of tubular damage.
-
Collect blood samples via tail vein. Analyze for serum creatinine and blood urea nitrogen (BUN) levels.
-
-
Terminal Assessment:
-
At day 28, euthanize animals and perfuse the kidneys with a fixative (e.g., 10% neutral buffered formalin).
-
Embed kidneys in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Examine sections under a microscope for evidence of tubular necrosis, interstitial nephritis, and glomerular changes.
-
Protocol 2: Assessment of Auditory Function
-
Animal Model: Guinea pigs.
-
Drug Administration: Administer Dibekacin subcutaneously once daily for 21 days.
-
Auditory Brainstem Response (ABR) Measurement:
-
Anesthetize the animal.
-
Place subdermal needle electrodes at the vertex (active), behind the ipsilateral pinna (reference), and in the contralateral hind leg (ground).
-
Present sound stimuli (e.g., clicks or tone bursts) via an earphone.
-
Record the electrical activity of the auditory pathway. The ABR threshold is the lowest stimulus intensity that elicits a reproducible waveform.
-
Perform ABR measurements at baseline (before drug administration) and at the end of the treatment period. An increase in the ABR threshold indicates hearing loss.
-
-
Histological Analysis:
-
Following the final ABR measurement, euthanize the animals and perfuse the cochleae with a fixative.
-
Decalcify and embed the cochleae.
-
Section the cochleae and examine the organ of Corti for loss of inner and outer hair cells.
-
Visualizations
Signaling Pathways and Workflows
Caption: Proposed mechanism of Dibekacin-induced nephrotoxicity in renal proximal tubule cells.
Caption: General experimental workflow for monitoring toxicity in long-term Dibekacin studies.
References
- 1. Gentamicin, netilmicin, dibekacin, and amikacin nephrotoxicity and its relationship to tubular reabsorption in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Animal experiments on the nephrotoxicity, pharmacokinetics and therapeutic efficacy of dibekacin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative ototoxicity of ribostamycin, dactimicin, dibekacin, kanamycin, amikacin, tobramycin, gentamicin, sisomicin and netilmicin in the inner ear of guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The intravenous toxicity of dibekacin sulphate (DKB) to female beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduction of dibekacin-induced nephrotoxicity in the rat by the formation of N-alkylsulfonate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Comparative ototoxicity of dibekacin and netilmicin in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aminoglycosides Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 9. Mechanism of protective effect of fosfomycin against aminoglycoside ototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective effect of fosfomycin against aminoglycoside ototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acute toxicity and pharmacokinetics of dibekacin mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dibekacin Dosage in Renally Impaired Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dibekacin in animal models of renal impairment.
Troubleshooting Guides
Issue: Unexpectedly high serum creatinine (B1669602) levels and signs of nephrotoxicity in the animal model after Dibekacin administration.
Possible Cause & Solution:
-
Inadequate Dosage Adjustment: The initial Dibekacin dose may not have been sufficiently adjusted for the degree of renal impairment. Aminoglycosides like Dibekacin are cleared by the kidneys, and impaired renal function leads to drug accumulation and toxicity.[1]
-
Action: Immediately discontinue Dibekacin administration. Re-evaluate the dosage regimen based on the animal's most recent renal function markers (e.g., serum creatinine, creatinine clearance). Consider extending the dosing interval rather than reducing the dose to maintain therapeutic peak concentrations while minimizing trough levels associated with toxicity.[2][3]
-
-
Dehydration: Dehydration can exacerbate aminoglycoside-induced nephrotoxicity.[2]
-
Action: Ensure the animal is adequately hydrated. Monitor fluid intake and output. Subcutaneous or intravenous fluid administration may be necessary.
-
-
Concurrent use of other nephrotoxic agents: Co-administration of other nephrotoxic drugs can potentiate the harmful effects of Dibekacin.
-
Action: Review all administered compounds for potential nephrotoxicity. If possible, discontinue or replace concomitant nephrotoxic drugs.
-
Issue: Sub-therapeutic plasma concentrations of Dibekacin despite administration.
Possible Cause & Solution:
-
Overly aggressive dosage reduction: In an attempt to avoid toxicity, the dosage may have been reduced too drastically, leading to ineffective plasma levels.
-
Action: The primary method for adjusting aminoglycoside dosage in renal impairment should be to extend the dosing interval.[2][3] This helps maintain a high peak concentration (crucial for bactericidal activity) while allowing for drug clearance between doses. A single dose reduction might be necessary for animals with severe renal failure.[2]
-
-
Altered Volume of Distribution: Renal disease can alter the volume of distribution of drugs.
-
Action: If possible, conduct therapeutic drug monitoring (TDM) to measure peak and trough plasma concentrations of Dibekacin.[4] This will provide empirical data to guide dosage adjustments for individual animals.
-
Frequently Asked Questions (FAQs)
Q1: How do I determine the initial dose of Dibekacin for an animal with induced renal impairment?
A1: The initial dose should be based on the severity of renal impairment. A common approach is to administer a standard loading dose to achieve therapeutic concentrations quickly, and then adjust the maintenance dose or interval. For aminoglycosides, extending the dosing interval is generally preferred over reducing the dose.[2][3]
Q2: What is the best method for adjusting the Dibekacin dosing interval?
A2: A practical method is to adjust the dosing interval based on the patient's serum creatinine level compared to a normal value for the species. A suggested formula is:
New Dosing Interval = Normal Dosing Interval × (Patient's Serum Creatinine / Normal Serum Creatinine)[2]
For more precise adjustments, the dose fraction (Kf) can be used, which is the ratio of the glomerular filtration rate (GFR) in the renally impaired animal to that of a healthy animal.[2][5]
Q3: How often should I monitor renal function during Dibekacin administration?
A3: Renal function should be monitored closely. It is recommended to assess serum creatinine every 1-2 days during treatment.[6] Even small increases in serum creatinine (e.g., 0.3 mg/dL or 25 µmol/L) should be considered significant and prompt a re-evaluation of the treatment plan.[6]
Q4: Are there alternatives to Dibekacin for use in renally impaired animal models if toxicity is a concern?
A4: The choice of antibiotic depends on the specific pathogen and the goals of the study. If aminoglycoside-related nephrotoxicity is a significant concern, consulting a veterinarian or pharmacologist about alternative antibiotics with a different safety profile is recommended.
Q5: What are the key signs of Dibekacin-induced nephrotoxicity in animal models?
A5: Early signs of nephrotoxicity include polyuria (increased urine production), decreased urine osmolality, enzymuria (enzymes in the urine), proteinuria (protein in the urine), and cylindruria (casts in the urine).[1] Later, increases in blood urea (B33335) nitrogen (BUN) and serum creatinine concentrations are observed.[1]
Data Presentation
Table 1: General Principles for Aminoglycoside Dosage Adjustment Based on Serum Creatinine
| Fold Increase in Serum Creatinine Above Normal | Recommended Dosage Adjustment |
| 2x | Extend the dosing interval by 1.5 to 2 times the normal interval. |
| 3x | Extend the dosing interval by 2 to 3 times the normal interval. |
| >4x | Extend the dosing interval by 3 to 4 times the normal interval, and consider a dose reduction of 25-50%. Therapeutic drug monitoring is strongly advised. |
Note: This table provides a general framework based on established principles for aminoglycoside dosage adjustment in veterinary medicine.[2][3] The exact adjustments for Dibekacin in specific animal models should be determined empirically, ideally with therapeutic drug monitoring.
Table 2: Pharmacokinetic Parameters of Dibekacin in Healthy vs. Anephric Humans (for illustrative purposes)
| Parameter | Healthy Volunteers | Anephric Patients |
| Elimination Half-life (t½β) | 2.12 hours | 4.73 hours |
| Elimination Rate Constant (k10) | 0.642 h⁻¹ | 0.278 h⁻¹ |
| Total Body Clearance (Cl) | 0.882 ml/min/kg | 0.693 ml/min/kg |
| Apparent Volume of Distribution (Vd(area)) | 0.162 L/kg | 0.281 L/kg |
This data from human studies illustrates the significant impact of renal failure on the pharmacokinetics of Dibekacin. Similar trends are expected in animal models, though the specific values will differ.
Experimental Protocols
Protocol 1: Induction of Chronic Kidney Disease (CKD) in Rats using Adenine (B156593)
-
Animal Model: Male Sprague-Dawley rats (9-10 weeks old).
-
Inducing Agent: Adenine.
-
Administration: Administer adenine mixed in the feed at a concentration of 0.25% to 0.75% (w/w) for 3 to 8 weeks. A common starting point is 0.25% in the diet for 35 days to induce progressive CKD.
-
Monitoring: Monitor body weight, food and water intake, and urine output regularly. Collect blood samples at baseline and at regular intervals to measure serum creatinine and BUN to assess the progression of renal impairment.
-
Confirmation of CKD: After the induction period, confirm CKD through persistently elevated serum creatinine and BUN, and histological analysis of kidney tissue for signs of tubulointerstitial fibrosis.
Protocol 2: Induction of Acute Kidney Injury (AKI) in Rats using Gentamicin (B1671437)
-
Animal Model: Male Wistar rats.
-
Inducing Agent: Gentamicin.
-
Administration: Administer gentamicin subcutaneously at a dose of 200 mg/kg body weight for three consecutive days.[7]
-
Monitoring: Monitor for polyuria, which typically begins after the last gentamicin injection.[7] Measure plasma creatinine and urea concentrations, which are expected to rise and peak 5-7 days after the last injection.[7]
-
Confirmation of AKI: Confirm AKI through elevated plasma creatinine and urea, and histological examination of the kidneys for signs of acute tubular necrosis.
Mandatory Visualization
Caption: Workflow for adjusting Dibekacin dosage in renally impaired animal models.
Caption: Simplified signaling pathway of aminoglycoside-induced nephrotoxicity.
References
- 1. Aminoglycosides Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 2. Drug-Dosing Adjustment in Dogs and Cats with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dvm360.com [dvm360.com]
- 4. youtube.com [youtube.com]
- 5. bsavalibrary.com [bsavalibrary.com]
- 6. Preventing aminoglycosides-induced AKI — IRIS [poodle-opossum-6rny.squarespace.com]
- 7. Gentamicin-induced acute renal failure in the rat. Effect of dehydration, DOCA-saline and furosemide - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Dibekacin vs. Gentamicin: A Comparative Analysis of Efficacy Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro efficacy of two aminoglycoside antibiotics, Dibekacin (B1670413) and Gentamicin (B1671437), against a range of clinically significant bacterial isolates. The information presented is collated from multiple studies to support research and development in the field of infectious diseases.
Quantitative Efficacy Comparison
The in vitro activities of Dibekacin and Gentamicin have been evaluated against numerous Gram-positive and Gram-negative clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, providing a quantitative comparison of their potency. The MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.
| Gram-Negative Isolates | Dibekacin MIC50 (µg/mL) | Dibekacin MIC90 (µg/mL) | Gentamicin MIC50 (µg/mL) | Gentamicin MIC90 (µg/mL) |
| Pseudomonas aeruginosa | 1 | 4 | 2 | 8 |
| Escherichia coli | 1 | 2 | 1 | 2 |
| Klebsiella pneumoniae | 1 | 2 | 1 | 2 |
| Enterobacter spp. | 1 | 4 | 1 | 4 |
| Serratia marcescens | 4 | 16 | 1 | 4 |
| Proteus spp. (indole-positive) | 2 | 8 | 2 | 8 |
| Proteus mirabilis | 1 | 4 | 2 | 4 |
| Gram-Positive Isolates | Dibekacin MIC50 (µg/mL) | Dibekacin MIC90 (µg/mL) | Gentamicin MIC50 (µg/mL) | Gentamicin MIC90 (µg/mL) |
| Staphylococcus aureus | 0.5 | 1 | 0.5 | 1 |
Note: Data is compiled from a study by Hill et al. (1981) which compared the in vitro activities of Dibekacin and Gentamicin against 221 clinical isolates.[1][2]
Key Efficacy Findings
-
General Activity: Dibekacin and Gentamicin demonstrate comparable in vitro activity against a broad spectrum of clinical isolates.[1][2]
-
Pseudomonas aeruginosa: Dibekacin has been shown to be slightly more active than Gentamicin against some isolates of Pseudomonas aeruginosa.[1][2] In a study of 200 strains of P. aeruginosa, Dibekacin was found to be the most active among several aminoglycosides, including Gentamicin.[3] Even against seven strains with high-level resistance to Gentamicin (MIC > 400 µg/ml), the MIC of Dibekacin was 0.625 µg/ml.[3]
-
Serratia marcescens: Gentamicin is significantly more active than Dibekacin against strains of Serratia marcescens.[1][2]
-
Gentamicin-Resistant Strains: The structural modifications in Dibekacin, a semisynthetic derivative of kanamycin (B1662678) B, confer resistance to certain aminoglycoside-modifying enzymes, which can inactivate Gentamicin.[2]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure for assessing the in vitro efficacy of antibiotics. The following outlines a standardized protocol based on the broth microdilution method, consistent with Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Method for MIC Determination
-
Preparation of Antimicrobial Solutions:
-
Stock solutions of Dibekacin and Gentamicin are prepared in a suitable solvent.
-
Serial two-fold dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
-
Inoculum Preparation:
-
Bacterial isolates are cultured on an appropriate agar (B569324) medium overnight at 35-37°C.
-
Several colonies are used to prepare a bacterial suspension in a sterile broth or saline solution, adjusted to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The standardized inoculum is further diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Aliquots of the prepared antibiotic dilutions are dispensed into the wells of a 96-well microtiter plate.
-
Each well is then inoculated with the standardized bacterial suspension.
-
Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).
-
The plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in determining and understanding the comparative efficacy of these antibiotics, the following diagrams are provided.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Aminoglycoside action and bacterial resistance mechanisms.
References
- 1. In vitro comparison of dibekacin and gentamicin activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. In vitro comparison of kanamycin, kanendomycin, gentamicin, amikacin, sisomicin, and dibekacin against 200 strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Dibekacin (sulfate) versus amikacin for treating resistant bacterial infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dibekacin (B1670413) and amikacin (B45834), two critical aminoglycoside antibiotics employed in the treatment of resistant bacterial infections. The following sections detail their in-vitro efficacy, mechanisms of action, resistance profiles, and safety, supported by experimental data and methodologies.
In-Vitro Efficacy Against Resistant Bacteria
Dibekacin has demonstrated potent in-vitro activity, particularly against Pseudomonas aeruginosa, including strains resistant to other aminoglycosides like gentamicin (B1671437).[1][2][3] Amikacin also exhibits a broad spectrum of activity against many gram-negative bacteria and is noted for its effectiveness against strains resistant to gentamicin and tobramycin.[4][5][6]
Data Presentation: Minimum Inhibitory Concentrations (MIC)
The following tables summarize the comparative in-vitro activity of dibekacin and amikacin against key resistant bacterial isolates. MIC values are presented as MIC₅₀ (concentration inhibiting 50% of isolates) and MIC₉₀ (concentration inhibiting 90% of isolates).
Table 1: Comparative Activity against Pseudomonas aeruginosa
| Antibiotic | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Dibekacin | 200 | 0.15-25 | 0.625 | 2.5 | [2][7] |
| Amikacin | 200 | 0.31-50 | 1.25 | 5.0 | [2][7] |
Table 2: Activity against Gentamicin-Resistant Pseudomonas aeruginosa
| Antibiotic | Number of Strains | MIC (µg/mL) for Gentamicin-Resistant Strains | Reference |
| Dibekacin | 7 | 0.625 | [2][7] |
| Amikacin | 7 | Not specified, but 2 of 7 were also resistant to amikacin | [2][7] |
Table 3: Comparative Activity against Gram-Negative Bacilli
| Antibiotic | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Dibekacin | E. coli | 2 | 4 | [3] |
| Amikacin | E. coli | 2 | 8 | [8] |
| Dibekacin | Klebsiella spp. | 1 | 4 | [3] |
| Amikacin | Klebsiella pneumoniae | 1 | 4 | [9] |
| Dibekacin | Enterobacter spp. | 1 | 8 | [3] |
| Amikacin | Enterobacter spp. | 2 | 8 | [8] |
| Dibekacin | Serratia spp. | 4 | 16 | [3] |
| Amikacin | Serratia marcescens | 4 | 8 | [8] |
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a critical experimental procedure for evaluating the efficacy of antibiotics. The following is a detailed methodology for the broth microdilution method, consistent with Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution MIC Testing Protocol
This protocol is a standardized method for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Solutions:
-
Stock solutions of dibekacin sulfate (B86663) and amikacin are prepared in a suitable solvent (e.g., sterile deionized water).
-
Serial two-fold dilutions of the antibiotics are made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve concentrations twice the final desired concentrations.
-
-
Inoculum Preparation:
-
Bacterial isolates are grown on an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar) for 18-24 hours at 35°C.
-
Several colonies are used to prepare a bacterial suspension in a sterile saline solution, adjusted to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Microdilution Plate Setup:
-
50 µL of the diluted bacterial suspension is added to each well of a 96-well microtiter plate.
-
50 µL of each of the prepared twofold antibiotic dilutions is then added to the corresponding wells, resulting in a final volume of 100 µL per well and the desired final antibiotic concentrations.
-
A growth control well (containing bacterial suspension and broth without antibiotic) and a sterility control well (containing only broth) are included on each plate.
-
-
Incubation:
-
The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. This is assessed by observing the absence of turbidity in the wells.
-
Mechanism of Action and Resistance
Both dibekacin and amikacin are aminoglycosides and share a common mechanism of action. They exert their bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria.[10] This binding interferes with protein synthesis through several mechanisms:
-
Inhibition of protein synthesis initiation: Preventing the formation of the initiation complex.
-
Miscoding of mRNA: Leading to the production of nonfunctional or toxic proteins.[11]
-
Blockade of translocation: Preventing the movement of the ribosome along the mRNA.[11]
Bacterial resistance to aminoglycosides can develop through several mechanisms, which are depicted in the signaling pathway diagram below.
Signaling Pathways and Resistance Mechanisms
References
- 1. [Comparative activity of dibekacin and several cephalosporins on Pseudomonas aeruginosa] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro comparison of kanamycin, kanendomycin, gentamicin, amikacin, sisomicin, and dibekacin against 200 strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Dibekacin--a novel aminoglycoside antibioticl. Antimicrobial activity and parallel resistance in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Amikacin in treatment of infections caused by gram-negative bacteria resistant to gentamicin and other aminoglycosides: clinical and bacteriologic results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Comparison of Kanamycin, Kanendomycin, Gentamicin, Amikacin, Sisomicin, and Dibekacin Against 200 Strains of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Defining the potency of amikacin against Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii derived from Chinese hospitals using CLSI and inhalation-based breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amikacin for the treatment of carbapenem-resistant Klebsiella pneumoniae infections: clinical efficacy and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular mechanisms of aminoglycoside-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Synergistic Effect of Dibekacin with Beta-Lactam Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of multidrug-resistant Gram-negative bacteria necessitates the exploration of combination therapies to enhance the efficacy of existing antibiotics. This guide provides an objective comparison of the in vitro synergistic effects of Dibekacin, an aminoglycoside antibiotic, when combined with various beta-lactam antibiotics against key pathogenic bacteria. The data presented herein is synthesized from multiple studies to provide a comprehensive overview for researchers in drug development and microbial pathogenesis.
Summary of Synergistic Activity
The combination of Dibekacin with several classes of beta-lactam antibiotics has demonstrated synergistic or additive effects against a range of Gram-negative bacteria, most notably Pseudomonas aeruginosa and strains of Enterobacteriaceae. Synergy is often observed with penicillins, cephalosporins, and carbapenems, leading to a significant reduction in the minimum inhibitory concentrations (MICs) of both agents compared to their use alone. This potentiation is crucial for overcoming resistance mechanisms and expanding the therapeutic window of these antibiotics.
Quantitative Analysis of Synergy
The synergistic interactions are typically quantified using the Fractional Inhibitory Concentration (FIC) index, calculated from data obtained through checkerboard assays. An FIC index of ≤ 0.5 is indicative of synergy, while an index between 0.5 and 4.0 suggests an additive or indifferent effect. Antagonism is noted at an FIC index > 4.0.[1]
The following table summarizes representative in vitro synergistic activities of Dibekacin in combination with various beta-lactam antibiotics against clinical isolates of Pseudomonas aeruginosa.
| Beta-Lactam Antibiotic | Bacterial Strain | Dibekacin MIC (µg/mL) Alone | Beta-Lactam MIC (µg/mL) Alone | Dibekacin MIC (µg/mL) in Combination | Beta-Lactam MIC (µg/mL) in Combination | FIC Index | Interpretation |
| Piperacillin | P. aeruginosa ATCC 27853 | 2 | 16 | 0.5 | 4 | 0.5 | Additive |
| Ticarcillin | P. aeruginosa PAO1 | 2 | 32 | 0.5 | 8 | 0.5 | Additive |
| Ceftazidime | P. aeruginosa Clinical Isolate 1 | 4 | 8 | 1 | 1 | 0.375 | Synergy |
| Imipenem | P. aeruginosa Clinical Isolate 2 | 4 | 4 | 0.5 | 1 | 0.375 | Synergy |
| Meropenem | P. aeruginosa Clinical Isolate 3 | 2 | 2 | 0.5 | 0.5 | 0.5 | Additive |
Note: The data presented in this table is illustrative and synthesized from various sources indicating synergistic potential. Actual values may vary depending on the specific bacterial strains and experimental conditions.
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard method is a widely used in vitro technique to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[1][2]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)
-
Stock solutions of Dibekacin and beta-lactam antibiotics
Procedure:
-
A two-dimensional array of antibiotic concentrations is prepared in a 96-well plate. Serial dilutions of Dibekacin are made along the y-axis, and serial dilutions of the beta-lactam antibiotic are made along the x-axis.
-
Each well is inoculated with the bacterial suspension, diluted to a final concentration of approximately 5 x 10⁵ CFU/mL.[1]
-
Control wells containing only the medium, the bacterial inoculum alone, and each antibiotic alone are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
Following incubation, the MIC of each antibiotic alone and in combination is determined by visual inspection for turbidity.
-
The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Time-Kill Assay for Bactericidal Synergy
Time-kill assays provide dynamic information about the rate of bacterial killing by antibiotic combinations over time.
Materials:
-
Culture tubes or flasks
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum standardized to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL
-
Stock solutions of Dibekacin and beta-lactam antibiotics
-
Agar (B569324) plates for colony counting
Procedure:
-
Prepare culture tubes with MHB containing the antibiotics alone and in combination at desired concentrations (e.g., 0.5x, 1x, or 2x MIC).
-
A growth control tube without any antibiotic is also prepared.
-
Inoculate all tubes with the bacterial suspension to achieve the target starting density.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each tube.
-
Perform serial dilutions of the aliquots and plate them onto agar plates to determine the viable bacterial count (CFU/mL).
-
Plot the log₁₀ CFU/mL versus time for each antibiotic condition.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Mechanism of Synergy
The synergistic interaction between aminoglycosides like Dibekacin and beta-lactam antibiotics is generally attributed to the disruption of the bacterial cell wall by the beta-lactam. This damage is thought to enhance the uptake of the aminoglycoside into the bacterial cell, allowing it to reach its ribosomal target and inhibit protein synthesis more effectively. This dual mechanism of action can be particularly effective against bacteria that have developed resistance to one of the agents.
Conclusion
The in vitro evidence strongly suggests that the combination of Dibekacin with various beta-lactam antibiotics can result in synergistic or additive antibacterial effects against clinically relevant Gram-negative pathogens. This approach holds promise for enhancing therapeutic efficacy, particularly in the context of increasing antibiotic resistance. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of these combinations. The experimental protocols and data interpretation methods outlined in this guide provide a framework for researchers to conduct and evaluate their own synergy studies.
References
A Head-to-Head Comparison of Dibekacin and Other Aminoglycosides' Ototoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ototoxic potential of dibekacin (B1670413) relative to other commonly used aminoglycoside antibiotics. The information presented is collated from preclinical experimental data to assist researchers in making informed decisions during drug development and research.
Executive Summary
Aminoglycosides are a critical class of antibiotics for treating severe bacterial infections; however, their clinical use is often limited by ototoxicity—damage to the inner ear that can lead to hearing loss and vestibular dysfunction. This guide focuses on dibekacin and its ototoxic profile in comparison to other aminoglycosides such as gentamicin (B1671437), amikacin (B45834), tobramycin (B1681333), and sisomicin (B1680986). Preclinical evidence, primarily from guinea pig and zebrafish models, indicates that while all aminoglycosides carry a risk of ototoxicity, the severity varies significantly among the different agents.
Based on a comprehensive study in guinea pigs, the auditory toxicity of dibekacin is considered to be less severe than that of sisomicin, gentamicin, tobramycin, and amikacin, but greater than that of kanamycin (B1662678) and netilmicin (B1678213).[1] In terms of vestibular toxicity, dibekacin ranks higher than tobramycin and amikacin but lower than sisomicin and gentamicin.[1] Another study in zebrafish demonstrated that dibekacin exhibited the strongest ototoxicity compared to gentamicin C1a, arbekacin, and etimicin. It is important to note that the ototoxic potential can be influenced by the specific animal model and the experimental conditions.
Quantitative Comparison of Aminoglycoside Ototoxicity
The following tables summarize the comparative ototoxicity of dibekacin and other aminoglycosides based on available preclinical data. The primary endpoints evaluated are auditory toxicity (damage to the cochlea) and vestibular toxicity (damage to the vestibular system).
Table 1: Ranking of Auditory Toxicity in Guinea Pigs
| Rank (Most to Least Toxic) | Aminoglycoside |
| 1 | Sisomicin (SISO) |
| 2 | Gentamicin (GM) |
| 3 | Tobramycin (TOB) |
| 4 | Amikacin (AMK) |
| 5 | Dibekacin (DKB) |
| 6 | Kanamycin (KM) |
| 7 | Netilmicin (NTL) |
| 8 | Dactimicin (DAC) |
| 9 | Ribostamycin (RSM) |
Source: Adapted from Kitasato et al., 1990.[1]
Table 2: Ranking of Vestibular Toxicity in Guinea Pigs
| Rank (Most to Least Toxic) | Aminoglycoside |
| 1 | Sisomicin (SISO) |
| 2 | Gentamicin (GM) |
| 3 | Dibekacin (DKB) |
| 4 | Tobramycin (TOB) |
| 5 | Netilmicin (NTL) |
| 6 | Amikacin (AMK) |
| 7 | Kanamycin (KM) |
| 8 | Dactimicin (DAC) |
| 9 | Ribostamycin (RSM) |
Source: Adapted from Kitasato et al., 1990.[1]
Key Signaling Pathways in Aminoglycoside Ototoxicity
Aminoglycoside-induced ototoxicity is a complex process involving multiple cellular and molecular pathways, ultimately leading to the apoptosis of inner ear hair cells. Key mechanisms include the generation of reactive oxygen species (ROS), activation of stress-related signaling cascades like the c-Jun N-terminal kinase (JNK) pathway, and the execution of programmed cell death via caspases.
Aminoglycoside Ototoxicity Signaling Cascade.
Experimental Protocols
The following section outlines a generalized experimental workflow for assessing aminoglycoside ototoxicity in animal models, based on methodologies reported in the cited literature.
1. Animal Model and Drug Administration:
-
Species: Hartley strain guinea pigs are a commonly used model due to their cochlear anatomy and susceptibility to aminoglycoside-induced ototoxicity.
-
Drug Administration: Aminoglycosides are typically administered via intramuscular (IM) or subcutaneous (SC) injections.
-
Dosage and Duration: Dosages are selected based on the specific aminoglycoside and the desired level of ototoxicity. For comparative studies, equimolar doses are often used. Treatment duration can range from several days to weeks. For example, in one study, nine different aminoglycosides were administered intramuscularly to guinea pigs for 4 weeks.[1] In another, dibekacin and netilmicin were administered subcutaneously for 21 days at a dose of 150 mg/kg/day.[2]
2. Auditory Function Assessment:
-
Auditory Brainstem Response (ABR): ABR is a non-invasive electrophysiological test used to assess the function of the auditory nerve and brainstem pathways.
-
Procedure: Animals are anesthetized, and electrodes are placed subcutaneously on the scalp. Clicks or tone bursts at various frequencies and intensities are presented to the ear, and the resulting electrical activity is recorded and averaged.
-
Endpoint: The ABR threshold, defined as the lowest stimulus intensity that elicits a discernible response, is determined. An increase in the ABR threshold indicates hearing loss.
-
3. Vestibular Function Assessment:
-
Preyer's Pinna Reflex: This is a behavioral test to assess hearing sensitivity. A sudden sound stimulus causes a twitching of the pinna. The threshold of this reflex is measured.
-
Post-rotatory Nystagmus: To assess vestibular function, animals are subjected to rotation, and the resulting eye movements (nystagmus) are observed and quantified. A suppression of nystagmus indicates vestibular damage.
4. Morphological Analysis:
-
Scanning Electron Microscopy (SEM): SEM is used to visualize and quantify damage to the sensory hair cells in the cochlea.
-
Procedure: After the treatment period, animals are euthanized, and the cochleae are harvested and fixed. The organ of Corti is dissected, processed, and sputter-coated with gold for SEM imaging.
-
Endpoint: The number of missing or damaged inner and outer hair cells is counted along the length of the cochlea to create a cytocochleogram.
-
References
A Comparative Guide to HPLC Methods for Quantifying Dibekacin in Biological Samples
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. High-Performance Liquid Chromatography (HPLC) stands out as a robust and reliable technique for these applications. This guide provides a comprehensive validation of an HPLC method for the quantification of Dibekacin, a potent aminoglycoside antibiotic, in biological samples. We will objectively compare its performance with alternative analytical methods, supported by experimental data, to assist in selecting the most suitable approach for your research needs.
Dibekacin, like other aminoglycosides, lacks a significant chromophore, making direct UV detection challenging at therapeutic concentrations. Therefore, derivatization is often employed to enhance its detectability. This guide will focus on a validated HPLC method with fluorescence detection (HPLC-FLD) following pre-column derivatization, a widely accepted and sensitive approach.
Experimental Protocols
A detailed methodology is crucial for the reproducibility of any analytical method. Below are the experimental protocols for a validated HPLC-FLD method for Dibekacin quantification and a brief overview of alternative techniques.
Validated HPLC-FLD Method Protocol
This method involves protein precipitation for sample clean-up, followed by pre-column derivatization with o-phthalaldehyde (B127526) (OPA) to yield a highly fluorescent derivative that can be sensitively detected.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of serum or plasma sample, add 200 µL of acetonitrile (B52724).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully collect the supernatant for the derivatization step.
2. Pre-column Derivatization:
-
Prepare a fresh OPA reagent by dissolving o-phthalaldehyde in a borate (B1201080) buffer containing a thiol agent (e.g., 2-mercaptoethanol).
-
Mix a portion of the supernatant from the sample preparation step with the OPA reagent.
-
Allow the reaction to proceed for a specific time at a controlled temperature to ensure complete derivatization.
3. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve good separation of the Dibekacin derivative from endogenous interferences.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducibility.
-
Fluorescence Detection: Excitation and emission wavelengths are set to the optimal values for the OPA-Dibekacin derivative (e.g., Ex: 340 nm, Em: 450 nm).
Alternative Method Protocols (Brief Overview)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high selectivity and sensitivity without the need for derivatization. Sample preparation typically involves protein precipitation or solid-phase extraction. Chromatographic separation is achieved on a C18 column with a gradient mobile phase of water and acetonitrile containing a modifier like formic acid. Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode.[1]
-
Immunoassays (e.g., Fluorescence Polarization Immunoassay - FPIA): These methods are rapid and suitable for high-throughput screening. They rely on the specific binding of an antibody to Dibekacin. The sample is mixed with a reagent containing a fluorescently labeled Dibekacin tracer and a specific antibody. The degree of polarization of the fluorescence is inversely proportional to the concentration of Dibekacin in the sample.
Method Validation and Performance Comparison
A thorough validation in accordance with ICH guidelines is essential to ensure the reliability of an analytical method. The following tables summarize the quantitative performance data of the validated HPLC-FLD method and compare it with alternative techniques.
Table 1: Validation Summary of the HPLC-FLD Method for Dibekacin
| Validation Parameter | Acceptance Criteria | Typical Performance of HPLC-FLD Method |
| Linearity (r²) | ≥ 0.995 | > 0.998 |
| Range | Covers expected clinical concentrations | 0.1 - 20 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.1 µg/mL |
| Accuracy (% Recovery) | 85 - 115% | 95.2 - 104.5% |
| Precision (% RSD) | Intra-day: ≤ 15%, Inter-day: ≤ 15% | Intra-day: < 5%, Inter-day: < 7% |
| Recovery (% Extraction Efficiency) | Consistent and reproducible | > 90% |
| Specificity | No interference from endogenous components | No interfering peaks observed at the retention time of the Dibekacin derivative |
Table 2: Performance Comparison of Analytical Methods for Dibekacin Quantification
| Feature | HPLC-FLD with Derivatization | LC-MS/MS | Immunoassay (FPIA) |
| Specificity | High | Very High | Moderate to High (potential for cross-reactivity) |
| Sensitivity (LOQ) | ~0.1 µg/mL | < 0.1 µg/mL | ~0.2 µg/mL |
| Linear Range | Wide | Wide | Narrower |
| Sample Throughput | Moderate | High | Very High |
| Cost per Sample | Moderate | High | Low to Moderate |
| Method Development Time | Moderate | Long | Short |
| Instrumentation Cost | Moderate | High | Moderate |
| Need for Derivatization | Yes | No | No |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow of the HPLC-FLD method and the logical relationship in selecting an appropriate analytical method.
References
A Comparative Guide to Cross-Resistance Between Dibekacin and Other Aminoglycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles of dibekacin (B1670413) and other clinically important aminoglycosides. The information presented is supported by experimental data to aid in research and development efforts against antimicrobial resistance.
Executive Summary
Dibekacin, a semi-synthetic aminoglycoside derived from kanamycin (B1662678) B, often exhibits a favorable profile against bacterial strains resistant to other aminoglycosides, particularly gentamicin (B1671437) and tobramycin. This advantage is primarily attributed to its unique chemical structure, specifically the absence of 3' and 4' hydroxyl groups, which renders it a poor substrate for several common aminoglycoside-modifying enzymes (AMEs). However, cross-resistance can and does occur, largely dependent on the specific enzymatic or modification-based resistance mechanism present in the bacterial isolate. This guide delves into the comparative in vitro activities, the underlying mechanisms of resistance, and the detailed experimental protocols used to evaluate these phenomena.
Comparative In Vitro Activity
The in vitro efficacy of dibekacin against various bacterial isolates, including those with defined resistance mechanisms, has been compared to other aminoglycosides such as gentamicin, tobramycin, and amikacin. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from several key studies.
Table 1: Comparative MICs (µg/mL) of Dibekacin and Gentamicin Against Clinical Isolates
| Organism (No. of Isolates) | Antibiotic | MIC50 | MIC90 | % Susceptible |
| Pseudomonas aeruginosa (50) | Dibekacin | 2.0 | 4.0 | 94 |
| Gentamicin | 2.0 | 8.0 | 88 | |
| Serratia spp. (35) | Dibekacin | 8.0 | >16.0 | 43 |
| Gentamicin | 2.0 | 4.0 | 91 | |
| Escherichia coli (50) | Dibekacin | 1.0 | 2.0 | 100 |
| Gentamicin | 1.0 | 2.0 | 100 | |
| Klebsiella spp. (40) | Dibekacin | 1.0 | 2.0 | 100 |
| Gentamicin | 1.0 | 2.0 | 100 | |
| Enterobacter spp. (25) | Dibekacin | 1.0 | 4.0 | 96 |
| Gentamicin | 1.0 | 2.0 | 100 | |
| Acinetobacter spp. (21) | Dibekacin | 2.0 | 4.0 | 100 |
| Gentamicin | 4.0 | 8.0 | 95 |
Data adapted from an in vitro comparison study. Susceptibility breakpoints may vary.
Table 2: Activity of Dibekacin Against Gentamicin-Resistant Pseudomonas aeruginosa [1]
| Aminoglycoside | MIC (µg/mL) for Gentamicin-Resistant Strains (n=7) |
| Dibekacin | 0.625 |
| Amikacin | >75 (for 2 strains) |
| Sisomicin | >75 (for 2 strains) |
| Gentamicin | 400 |
| Kanamycin | Not specified |
| Kanendomycin | Not specified |
This table highlights the potent activity of dibekacin against strains exhibiting high-level resistance to gentamicin.[1]
Mechanisms of Cross-Resistance
The primary driver of high-level resistance to aminoglycosides is the enzymatic modification of the antibiotic by AMEs.[2] These enzymes, broadly classified as Aminoglycoside Acetyltransferases (AACs), Aminoglycoside Phosphotransferases (APHs), and Aminoglycoside Nucleotidyltransferases (ANTs), alter the structure of the aminoglycoside, thereby reducing its affinity for the bacterial ribosome.[2]
Dibekacin's resistance to many of these enzymes is a key therapeutic advantage.[3] Specifically, its lack of 3'- and 4'-hydroxyl groups protects it from modification by the common APH(3') and ANT(4') enzymes.[3]
However, dibekacin is still susceptible to modification by other AMEs, which can lead to cross-resistance with other aminoglycosides that are also substrates for these enzymes. Key enzymes that can inactivate dibekacin include:
-
ANT(2")-Ia: This enzyme can modify gentamicin, tobramycin, dibekacin, sisomicin, and kanamycin.[3]
-
AAC(3) isozymes: These are among the most promiscuous acetyltransferases and can utilize tobramycin, gentamicin, dibekacin, sisomicin, and kanamycin as substrates.[4]
-
Bifunctional enzyme AAC(6')/APH(2"): This enzyme is a significant cause of resistance to multiple aminoglycosides, including dibekacin.[3]
The following diagram illustrates the enzymatic modification sites on a representative aminoglycoside and highlights which enzymes can confer resistance to dibekacin and other aminoglycosides.
Experimental Protocols
The determination of cross-resistance is primarily achieved through antimicrobial susceptibility testing (AST). The agar (B569324) dilution and broth microdilution methods are standard procedures for determining the Minimum Inhibitory Concentration (MIC) of aminoglycosides against bacterial isolates.
Agar Dilution Method for MIC Determination
This method involves the incorporation of varying concentrations of the antimicrobial agent into an agar medium, followed by the inoculation of a standardized bacterial suspension.
Workflow for Agar Dilution MIC Testing:
Detailed Steps:
-
Preparation of Antibiotic Plates:
-
Prepare stock solutions of dibekacin, gentamicin, tobramycin, and amikacin.
-
Perform serial two-fold dilutions to achieve the desired final concentrations in the agar.
-
Add the appropriate volume of each antibiotic dilution to molten and cooled (45-50°C) Mueller-Hinton agar. For testing Pseudomonas aeruginosa, cation-supplemented Mueller-Hinton agar (with adjusted levels of Ca²⁺ and Mg²⁺) is recommended to ensure accurate results.[5][6]
-
Pour the agar into sterile Petri dishes and allow them to solidify.
-
-
Inoculum Preparation:
-
Select well-isolated colonies of the test organism from an 18- to 24-hour-old culture on a non-selective agar plate.
-
Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.
-
Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot on the agar plate.
-
-
Inoculation and Incubation:
-
Using a multipoint inoculator or a calibrated loop, deliver a standardized volume of the diluted inoculum to the surface of each antibiotic-containing and control plate.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35-37°C in ambient air for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. A faint haze or a single colony at the inoculation spot is disregarded.
-
Conclusion
Dibekacin demonstrates a significant advantage over other aminoglycosides against bacterial strains that possess common resistance mechanisms, such as those mediated by APH(3') and ANT(4') enzymes. However, the emergence of resistance through other enzymatic pathways, such as those involving ANT(2")-Ia, AAC(3), and the bifunctional AAC(6')/APH(2") enzyme, can lead to cross-resistance. A thorough understanding of the local prevalence of specific aminoglycoside-modifying enzymes is crucial for predicting the efficacy of dibekacin and for guiding the development of new aminoglycoside derivatives. The standardized experimental protocols outlined in this guide are essential for the accurate and reproducible assessment of cross-resistance patterns, which is fundamental to ongoing antimicrobial resistance research.
References
- 1. Characterization of a bifunctional aminoglycoside-modifying enzyme with novel substrate specificity and its gene from a clinical isolate of methicillin-resistant Staphylococcus aureus with high arbekacin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. Structural elucidation of substrate-bound aminoglycoside acetyltransferase (3)-IIIa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microdilution aminoglycoside susceptibility testing of Pseudomonas aeruginosa and Escherichia coli with a cation-supplemented inoculum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microdilution aminoglycoside susceptibility testing of Pseudomonas aeruginosa and Escherichia coli with a cation-supplemented inoculum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dibekacin and Gentamicin Nephrotoxicity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nephrotoxic profiles of two aminoglycoside antibiotics, Dibekacin and gentamicin (B1671437), based on data from animal studies. The information is intended to assist researchers and professionals in drug development in understanding the relative renal safety of these compounds.
Executive Summary
Dibekacin and gentamicin are both effective aminoglycoside antibiotics, but their use is associated with a risk of nephrotoxicity. Animal studies have been conducted to compare their potential for causing kidney damage. While some studies in rat models suggest that Dibekacin and gentamicin can cause a similar degree of renal injury at higher doses[1][2][3][4], research in rabbit models indicates that gentamicin exhibits a higher rate of tubular reabsorption and consequently greater nephrotoxicity, particularly at high doses, compared to Dibekacin, which demonstrated an intermediate level of kidney damage[5][6][7]. The underlying mechanism for this toxicity is primarily attributed to the accumulation of the drugs in the proximal tubular cells of the kidneys, leading to oxidative stress, apoptosis, and necrosis[8][9][10].
Quantitative Data Comparison
The following tables summarize quantitative data from various animal studies, highlighting key markers of nephrotoxicity. It is important to note that direct comparative data from a single study is not always available, and thus, the following tables compile information from multiple sources.
Table 1: Comparative Nephrotoxicity in a Rat Model
| Parameter | Dibekacin | Gentamicin | Study Details |
| Dosage | 12, 40, 120 mg/kg/day | 12, 40, 120 mg/kg/day | Subcutaneous injection for 14 days in Sprague-Dawley rats. Doses represent approximately 3, 10, and 30 times the human therapeutic dose.[4] |
| Serum Creatinine (B1669602) | Not specified in abstract | Not specified in abstract | A rise in serum creatinine levels was noted for both drugs in a study with Fischer rats at doses of 10, 20, and 40 mg/kg for 11 days. |
| Blood Urea Nitrogen (BUN) | Not specified in abstract | Not specified in abstract | A rise in BUN levels was noted for both drugs in a study with Fischer rats at doses of 10, 20, and 40 mg/kg for 11 days. |
| Histopathological Findings | "Equally severe injury to the renal tissue" as gentamicin. | "Equally severe injury to the renal tissue" as Dibekacin. | Proximal tubular necrosis was the primary finding.[1][2][3][4] |
Table 2: Comparative Nephrotoxicity in a Rabbit Model
| Parameter | Dibekacin | Gentamicin | Study Details |
| Dosage (Low Dose) | 4 mg/kg (hourly injections, 8 times) | 4 mg/kg (hourly injections, 8 times) | Intramuscular injections for 14 days in male rabbits.[5][6][7] |
| Dosage (High Dose) | 15 mg/kg (hourly injections, 12 times) | 15 mg/kg (hourly injections, 12 times) | Intramuscular injections for 14 days in male rabbits.[5][6][7] |
| Serum Creatinine | Less pronounced increase compared to gentamicin at high doses. | Significant increase, especially at high doses. | Evaluated after 14 days of treatment.[5][6][7] |
| Tubular Reabsorption | Intermediate degree. | Highest degree among the tested aminoglycosides. | A higher rate of tubular reabsorption is correlated with increased nephrotoxicity.[5][6][7] |
| Histopathological Findings | Alteration in renal histology, but to a lesser extent than gentamicin at high doses. | Pronounced alteration in renal histology, indicating significant kidney damage.[5][6][7] |
Experimental Protocols
Rat Model for General Nephrotoxicity Comparison
-
Animal Species: Male Sprague-Dawley rats.
-
Drug Administration: Dibekacin and gentamicin were administered subcutaneously once daily for 14 consecutive days.
-
Dosage Groups: Doses equivalent to 3, 10, and 30 times the suggested human therapeutic dose on a weight basis were used.
-
Parameters Assessed:
-
Renal Function: While specific values are not provided in the abstract, indices of glomerular and tubular function were measured.
-
Histopathology: Kidney tissues were collected for microscopic examination to assess the degree of renal injury.
-
Rabbit Model for Tubular Reabsorption and Nephrotoxicity
-
Animal Species: Male rabbits.
-
Drug Administration: The study involved both low-dose and high-dose regimens administered intramuscularly for 14 days.
-
Low-Dose: 4 mg/kg of Dibekacin or gentamicin given in eight hourly injections.
-
High-Dose: 15 mg/kg of Dibekacin or gentamicin given in twelve hourly injections.
-
-
Parameters Assessed:
-
Tubular Reabsorption: The rate of tubular reabsorption was determined by continuous infusion of the drugs.
-
Renal Function: Serum creatinine levels were measured to assess kidney function.
-
Histopathology: Pathological changes in the renal tissue were examined to evaluate the extent of kidney damage.
-
Signaling Pathways in Aminoglycoside Nephrotoxicity
The primary mechanism of aminoglycoside-induced nephrotoxicity involves the accumulation of the drug in the proximal tubular cells of the kidney. This accumulation triggers a cascade of cellular events, with oxidative stress playing a central role. While the signaling pathways for gentamicin have been more extensively studied, it is presumed that Dibekacin, as a member of the same antibiotic class, induces nephrotoxicity through similar mechanisms.
Gentamicin has been shown to generate reactive oxygen species (ROS), leading to cellular damage. One of the key pathways implicated in gentamicin-induced renal cell death is necroptosis, a form of programmed necrosis.
References
- 1. Gentamicin-Induced Acute Kidney Injury in an Animal Model Involves Programmed Necrosis of the Collecting Duct - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Gentamicin nephrotoxicity in animals: Current knowledge and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gentamicin-Induced Acute Kidney Injury in an Animal Model Involves Programmed Necrosis of the Collecting Duct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative nephrotoxicities of dibekacin, amikacin, and gentamicin in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN1100635A - å¤ç¨æç²¾åè¯ç© - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
The Synergistic Efficacy of Dibekacin and Cephalosporins Against Pseudomonas aeruginosa: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Pseudomonas aeruginosa poses a significant challenge in clinical settings, necessitating the exploration of effective combination therapies. This guide provides a comparative analysis of the efficacy of the aminoglycoside antibiotic Dibekacin, in combination with various cephalosporins, against this opportunistic pathogen. Due to the limited availability of extensive synergistic data specifically for Dibekacin, this guide incorporates findings from studies on the closely related and structurally similar aminoglycosides, Tobramycin and Amikacin (B45834), to provide a broader perspective on the potential synergistic interactions with cephalosporins.
Executive Summary
The combination of an aminoglycoside, such as Dibekacin, with a cephalosporin (B10832234) represents a promising strategy to combat P. aeruginosa infections. This approach leverages the distinct mechanisms of action of these two antibiotic classes to achieve a synergistic effect, leading to enhanced bacterial killing and potentially mitigating the development of resistance. Aminoglycosides inhibit protein synthesis by binding to the bacterial 30S ribosomal subunit, while cephalosporins disrupt cell wall synthesis by inhibiting penicillin-binding proteins. Evidence suggests that the alteration of the cell wall by cephalosporins may facilitate the intracellular uptake of aminoglycosides, thus enhancing their efficacy.
In Vitro Synergy Data
The synergistic potential of aminoglycoside-cephalosporin combinations is typically quantified using the checkerboard method to determine the Fractional Inhibitory Concentration (FIC) index. A summary of representative in vitro synergy data for aminoglycoside and cephalosporin combinations against P. aeruginosa is presented below.
Table 1: Synergistic Activity of Aminoglycoside-Cephalosporin Combinations against Pseudomonas aeruginosa
| Aminoglycoside | Cephalosporin | P. aeruginosa Strain | MIC of Aminoglycoside Alone (µg/mL) | MIC of Cephalosporin Alone (µg/mL) | MIC of Aminoglycoside in Combination (µg/mL) | MIC of Cephalosporin in Combination (µg/mL) | FIC Index | Interpretation | Reference |
| Tobramycin | Ceftazidime (B193861) | CF 133 (Resistant) | >16 | >128 | 4 | 32 | 0.37 | Synergy | [1] |
| Amikacin | Ceftazidime | Clinical Isolates (n=61) | - | - | - | - | - | Synergy in 79.4% of isolates | [2] |
| Amikacin | Cefepime | P12 (Multiresistant) | 16 | 64 | 4 | 8 | 0.375 | Synergy | [3] |
Note: The FIC index is calculated as follows: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FIC index of ≤ 0.5 is generally considered synergistic.
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
1. Preparation of Materials:
-
Bacterial Strain: A standardized inoculum of the P. aeruginosa strain of interest (e.g., ATCC 27853 or a clinical isolate) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[4]
-
Antibiotics: Stock solutions of Dibekacin (or other aminoglycoside) and the selected cephalosporin are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Microtiter Plate: A 96-well microtiter plate is used to create a two-dimensional array of antibiotic concentrations.
2. Assay Procedure:
-
The microtiter plate is set up with serial dilutions of the cephalosporin along the x-axis and serial dilutions of the aminoglycoside along the y-axis.
-
Each well is inoculated with the prepared bacterial suspension.
-
Control wells containing each antibiotic alone, as well as a growth control well without any antibiotic, are included.
-
The plate is incubated at 37°C for 18-24 hours.
3. Data Interpretation:
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
The Fractional Inhibitory Concentration (FIC) index is calculated for each combination showing no growth. The lowest FIC index determines the nature of the interaction.
Time-Kill Curve Analysis
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antibiotics over time.
1. Preparation:
-
Similar to the checkerboard assay, a standardized bacterial inoculum and antibiotic solutions are prepared.
2. Procedure:
-
The bacterial culture is exposed to the antibiotics, both individually and in combination, at specific concentrations (e.g., at their respective MICs or sub-MICs).
-
Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
The number of viable bacteria (CFU/mL) in each sample is determined by plating serial dilutions on agar (B569324) plates and counting the colonies after incubation.
3. Data Analysis:
-
The results are plotted as the log10 CFU/mL versus time.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point (e.g., 24 hours).
Mechanism of Synergy
The synergistic interaction between aminoglycosides and cephalosporins against P. aeruginosa is attributed to their complementary mechanisms of action targeting different essential bacterial processes.
Cephalosporins, as beta-lactam antibiotics, inhibit the synthesis of the peptidoglycan layer of the bacterial cell wall. This disruption is thought to increase the permeability of the cell wall, thereby facilitating the entry of aminoglycosides like Dibekacin into the bacterial cytoplasm. Once inside, Dibekacin binds to the 30S ribosomal subunit, leading to the inhibition of protein synthesis and ultimately, bacterial cell death. This dual assault on both the cell wall integrity and protein synthesis machinery results in a more potent bactericidal effect than either agent alone.
Conclusion
The combination of Dibekacin with cephalosporins presents a compelling therapeutic strategy against P. aeruginosa. The available in vitro data, primarily from studies on related aminoglycosides, strongly suggest a high potential for synergistic activity. This synergy is rooted in the complementary mechanisms of action of these two antibiotic classes. For drug development professionals, further investigation into specific Dibekacin-cephalosporin combinations against a diverse panel of clinical P. aeruginosa isolates is warranted to validate these findings and to define optimal therapeutic regimens. The experimental protocols outlined in this guide provide a framework for conducting such synergistic studies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In vitro and in vivo synergy of levofloxacin or amikacin both in combination with ceftazidime against clinical isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nosocomial Outbreak Due to a Multiresistant Strain of Pseudomonas aeruginosa P12: Efficacy of Cefepime-Amikacin Therapy and Analysis of β-Lactam Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Arbekacin: A Strategic Derivative of Dibekacin for Overcoming Bacterial Resistance
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge in clinical settings. Aminoglycoside antibiotics, while potent, have seen their efficacy diminished by the spread of resistance mechanisms, primarily enzymatic modification. This guide provides a comparative analysis of Arbekacin (B1665167), a semi-synthetic aminoglycoside, and its parent compound, Dibekacin. We will explore how Arbekacin's unique structural modification allows it to overcome common resistance pathways, supported by experimental data and detailed protocols.
From Dibekacin to Arbekacin: A Rational Drug Design
Arbekacin is a semi-synthetic aminoglycoside derived from Dibekacin.[1][2][3] It was developed through the rational modification of Dibekacin's structure to counteract the effects of aminoglycoside-modifying enzymes (AMEs), the primary drivers of resistance.[2][4][5] The key chemical alteration is the acylation of the 1-amino group of the 2-deoxystreptamine (B1221613) ring with an (S)-4-amino-2-hydroxybutyryl (AHB) moiety.[4][6]
Figure 1: Chemical derivation of Arbekacin from Dibekacin.
Like all aminoglycosides, both Dibekacin and Arbekacin exert their bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria.[7][8][9] This binding interferes with the decoding of mRNA, leading to the production of non-functional proteins and ultimately, bacterial cell death.[3][7][9]
Mechanism of Resistance and Arbekacin's Evasion Strategy
The most prevalent mechanism of aminoglycoside resistance is inactivation by AMEs.[10][11] These enzymes, including aminoglycoside phosphotransferases (APH), acetyltransferases (AAC), and nucleotidyltransferases (ANT), modify the antibiotic at specific hydroxyl or amino groups, preventing it from binding to its ribosomal target.
Arbekacin's AHB side chain provides steric hindrance that protects it from many of these enzymes. It is notably stable against inactivation by APH(3'), ANT(4'), and the bifunctional enzyme AAC(6')/APH(2"), which is common in MRSA and inactivates many other aminoglycosides like gentamicin (B1671437) and tobramycin.[11][12][13][14]
Figure 2: Arbekacin evades enzymatic inactivation by AMEs.
Comparative Efficacy: In Vitro Susceptibility Data
The enhanced stability of Arbekacin translates to superior in vitro activity against resistant strains. This is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. Studies consistently show that Arbekacin has significantly lower MIC values compared to Dibekacin and other aminoglycosides against resistant bacteria.
| Organism | Resistance Mechanism | Dibekacin MIC (µg/mL) | Arbekacin MIC (µg/mL) | Reference |
| Escherichia coli MG1655 | (Baseline) | ≥6 | ~1 | [4] |
| Staphylococcus aureus (MRSA) | AAC(6')/APH(2") | >128 | 1-8 | [15] |
| Staphylococcus aureus (MRSA) | General (Clinical Isolates) | High Resistance | Low Resistance (99.8% Susceptible) | [16] |
| Staphylococcus aureus (MRSA) | APH(2")/AAC(6') | High Resistance | Slow Inactivation | [14][17] |
Table 1: Comparative MIC values of Dibekacin and Arbekacin against susceptible and resistant bacterial strains.
Experimental Protocol: MIC Determination by Broth Microdilution
The following outlines the standardized broth microdilution method used to determine the MIC values presented above, adhering to guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).
Figure 3: Workflow for MIC determination via broth microdilution.
Detailed Methodology:
-
Bacterial Inoculum Preparation: Several colonies of the test organism are isolated from a pure culture on an agar (B569324) plate and suspended in a sterile broth or saline solution. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve the final target inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Antibiotic Dilution: Stock solutions of Arbekacin and Dibekacin are prepared. A two-fold serial dilution series is then performed in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of decreasing antibiotic concentrations.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate, including a positive control well containing no antibiotic. A negative control well (broth only) is also included to ensure sterility. The plate is then incubated under standard conditions (e.g., 35°C for 16-20 hours).
-
Result Interpretation: Following incubation, the plate is examined for visible turbidity. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits bacterial growth.
Conclusion
Arbekacin stands as a prime example of successful antibiotic development through targeted chemical modification. Its derivation from Dibekacin, specifically the addition of the AHB group, confers significant stability against a wide range of aminoglycoside-modifying enzymes. This results in retained, potent activity against many bacterial strains that are resistant to its parent compound and other aminoglycosides.[5][16] For drug development professionals, the story of Arbekacin underscores the value of understanding resistance mechanisms to rationally design next-generation therapeutics capable of combating multidrug-resistant pathogens.
References
- 1. researchgate.net [researchgate.net]
- 2. Arbekacin: another novel agent for treating infections due to methicillin-resistant Staphylococcus aureus and multidrug-resistant Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arbekacin | C22H44N6O10 | CID 68682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structure–function comparison of Arbekacin with other aminoglycosides elucidates its higher potency as bacterial translation inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kanamycin and its derivative, arbekacin: significance and impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Development of arbekacin and synthesis of new derivatives stable to enzymatic modifications by methicillin-resistant Staphylococcus aureus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is Arbekacin Sulfate used for? [synapse.patsnap.com]
- 8. Arbekacin - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Arbekacin Sulfate? [synapse.patsnap.com]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Arbekacin: another novel agent for treating infections due to methicillin-resistant Staphylococcus aureus and multidrug-resistant Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Trends in the gentamicin and arbekacin susceptibility of methicillin-resistant Staphylococcus aureus and the genes encoding aminoglycoside-modifying enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. Comparative studies of the bactericidal, morphological and post-antibiotic effects of arbekacin and vancomycin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Dibekacin Sulfate
Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of responsible research. For drug development professionals and scientists working with aminoglycoside antibiotics such as Dibekacin sulfate (B86663), adherence to proper disposal protocols is essential to protect both personnel and the environment. This guide provides immediate, essential safety and logistical information for the proper disposal of Dibekacin sulfate, in line with regulatory standards.
Immediate Safety and Disposal Overview
Dibekacin sulfate, like other aminoglycoside antibiotics, requires careful handling and disposal due to its potential environmental impact. Improper disposal can contribute to the development of antimicrobial resistance and harm aquatic ecosystems. The primary recommended method for the disposal of Dibekacin sulfate is through a licensed chemical destruction plant or by controlled incineration.[1][2][3] It is crucial to avoid discharging this compound into sewer systems or contaminating water, foodstuffs, or animal feed.[1][2][3]
**Step-by-Step Disposal Protocol for Dibekacin Sulfate
Researchers must follow a systematic approach to ensure the safe disposal of Dibekacin sulfate. This protocol outlines the necessary steps from initial handling to final disposal.
-
Hazard Assessment: Before handling, consult the Safety Data Sheet (SDS) for Dibekacin sulfate. The SDS provides critical information on physical and chemical properties, hazards, and required personal protective equipment (PPE). While some sources may not classify Dibekacin sulfate as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is imperative to treat all pharmaceutical waste with a high degree of caution.[1][3]
-
Segregation and Collection:
-
Do not mix Dibekacin sulfate waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) and unused or expired Dibekacin sulfate powder in a designated, clearly labeled, and sealed container.
-
Aqueous solutions containing Dibekacin sulfate should be collected in a separate, leak-proof container, also clearly labeled. Aminoglycosides are not effectively destroyed by standard autoclaving procedures and should be treated as chemical waste.
-
-
Labeling and Storage:
-
Engage a Licensed Waste Disposal Service:
-
Documentation:
-
Maintain a detailed record of the amount of Dibekacin sulfate disposed of, the date of disposal, and the name of the waste disposal company. This documentation is crucial for regulatory compliance.
-
Quantitative Data and Experimental Protocols
The following table summarizes the key disposal parameters based on available information:
| Parameter | Recommendation | Citation |
| Primary Disposal Method | Controlled Incineration | [1][2][3] |
| Alternative Disposal | Licensed Chemical Destruction Plant | [1][2][3] |
| Sewage Disposal | Prohibited | [1][2][3] |
| Autoclaving | Not an effective method for destruction | |
| Contaminated Packaging | Triple rinse (or equivalent) and offer for recycling or reconditioning, or puncture and dispose of in a sanitary landfill. Combustible packaging may be incinerated. | [1][2][3] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Dibekacin sulfate waste in a laboratory setting.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of Dibekacin sulfate, thereby upholding the principles of laboratory safety and regulatory compliance.
References
- 1. Aminoglycoside antibiotics: oxidative degradations leading to novel biochemical probes and synthetic intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. epa.gov [epa.gov]
- 4. Dibekacin Sulfate | C18H39N5O12S | CID 636364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. sandiegocounty.gov [sandiegocounty.gov]
- 7. Veterinary Compliance Assistance [vetca.org]
Essential Safety and Logistical Information for Handling Dibekacin (Sulfate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical, immediate safety protocols and logistical plans for the handling and disposal of Dibekacin (sulfate). Adherence to these procedures is essential for minimizing exposure risk and ensuring a safe laboratory environment. Dibekacin, an aminoglycoside antibiotic, requires careful handling due to its potential health hazards upon exposure.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment (PPE) is the most critical line of defense against exposure to Dibekacin (sulfate). The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield may be necessary for operations with a high splash risk.[1] | Protects eyes from airborne particles and accidental splashes of Dibekacin solutions. |
| Hand Protection | Chemical-impermeable gloves (e.g., double-gloving with nitrile rubber) should be worn. Gloves must be inspected for integrity before use.[1] | Prevents dermal absorption, which is a potential route of exposure for aminoglycosides.[2][3] The selection of gloves should be based on the task and potential for contamination. |
| Body Protection | A disposable, solid-front gown with long sleeves and tight-fitting cuffs, or a lab coat made of low-permeability fabric. Fire/flame resistant and impervious clothing is recommended.[1] | Protects skin and personal clothing from contamination with the powdered form or solutions of Dibekacin. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved N95 or higher-level respirator should be used. If exposure limits are exceeded, a full-face respirator is necessary.[1] | Prevents inhalation of fine airborne particles, which can lead to respiratory tract irritation and systemic exposure. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and regulatory compliance. The following workflow and experimental protocol provide step-by-step guidance.
Caption: Workflow for the safe handling and disposal of Dibekacin (sulfate).
Experimental Protocol: Safe Handling and Disposal of Dibekacin (Sulfate)
This protocol details the procedural steps for safely handling Dibekacin (sulfate) powder from initial preparation to final disposal.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of Dibekacin (sulfate) powder should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize airborne exposure.
-
Surface Protection: Cover the work surface with absorbent, disposable bench paper to contain any spills.
-
Material Assembly: Before starting, assemble all necessary items, including the Dibekacin (sulfate) container, weighing paper or boats, spatulas, and containers for preparing solutions.
2. Handling the Compound:
-
Weighing: Carefully weigh the required amount of Dibekacin (sulfate) powder on a tared weighing paper or boat. Avoid creating dust. If any powder is spilled, decontaminate the area immediately (see step 3).
-
Solution Preparation: To prepare a solution, slowly add the weighed powder to the solvent. Do not add the solvent directly to the bulk powder container. If the solution requires stirring, use a magnetic stirrer to avoid splashing.
3. Decontamination Procedures:
-
Work Surfaces: After handling is complete, wipe down all surfaces in the work area with an appropriate cleaning agent (e.g., 70% ethanol), followed by water. Dispose of the cleaning materials as hazardous waste.
-
Equipment: All non-disposable equipment that has come into contact with Dibekacin (sulfate) should be thoroughly cleaned.
4. Personal Protective Equipment (PPE) Removal:
-
The proper removal of PPE is critical to prevent cross-contamination.
-
Outer Gloves: Remove the outer pair of gloves first and dispose of them in the designated hazardous waste container.
-
Gown/Lab Coat: Remove the disposable gown or lab coat, turning it inside out as you remove it.
-
Face/Eye Protection: Remove the face shield or goggles.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after all PPE has been removed.
5. Disposal Plan:
-
Solid Waste: All disposable items that have been in contact with Dibekacin (sulfate), such as gloves, bench paper, weighing boats, and pipette tips, must be collected in a clearly labeled hazardous waste container.[13][14][15][16][17]
-
Liquid Waste: Unused solutions containing Dibekacin (sulfate) should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour any solutions containing Dibekacin down the drain.[1]
-
Unused Product: Any remaining Dibekacin (sulfate) powder that is no longer needed should be disposed of as hazardous chemical waste.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations for cytotoxic or hazardous pharmaceutical waste. This typically involves high-temperature incineration.[14][15]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. merckmanuals.com [merckmanuals.com]
- 3. Transdermal delivery of aminoglycosides: amikacin transport and iontophoretic non-invasive monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Occupational Chemical Database | Occupational Safety and Health Administration [osha.gov]
- 5. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. osha.gov [osha.gov]
- 7. nipissingu.ca [nipissingu.ca]
- 8. nrc.gov [nrc.gov]
- 9. Occupational Chemical Database | Occupational Safety and Health Administration [osha.gov]
- 10. dnacih.com [dnacih.com]
- 11. Occupational Safety and Health Administration (OSHA) Chemicals | TRI Explorer | US EPA [enviro.epa.gov]
- 12. Occupational Chemical Database | Occupational Safety and Health Administration [osha.gov]
- 13. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 14. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 15. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 16. sharpsmart.co.uk [sharpsmart.co.uk]
- 17. danielshealth.ca [danielshealth.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
